molecular formula C41H47N4O8P B013534 5-Ethynyl-DU CEP

5-Ethynyl-DU CEP

Cat. No.: B013534
M. Wt: 754.8 g/mol
InChI Key: AEBKGWARVNCVEK-VPJZQFIISA-N
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Description

Phosphoramidite used to replace thymidine residues in oligonucleotides, for duplex stabilization.>

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBKGWARVNCVEK-VPJZQFIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (B1245037) (5-Ethynyl-dU CEP) is a modified nucleoside phosphoramidite that has become an indispensable tool in the field of nucleic acid chemistry and drug development.[1][2] Its core feature is the presence of a terminal alkyne group at the 5-position of the deoxyuridine base. This seemingly small modification unlocks a powerful and versatile method for the site-specific labeling and functionalization of synthetic oligonucleotides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in oligonucleotide synthesis and subsequent modification.

Chemical and Physical Properties

This compound is formally known as 5'-Dimethoxytrityl-5-ethynyl-2'-deoxyUridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[4] Its key structural features include a 5'-dimethoxytrityl (DMT) group for selective synthesis, the reactive 5-ethynyl group, and a 3'-phosphoramidite moiety for incorporation into a growing oligonucleotide chain.[2]

PropertyValueReference(s)
Molecular Formula C41H47N4O8P[1][4][5]
Molecular Weight 754.81 g/mol [1][4]
CAS Number 615288-66-9[4][5]
Purity ≥ 95% (HPLC & 31P-NMR)[1][5]
Appearance White to off-white powder
Solubility Acetonitrile (B52724)[1]
Storage Conditions -20°C, dry, under inert gas[1][5]

The Challenge of Ethynyl (B1212043) Group Hydration and the TIPS-Protected Variant

A critical consideration when using this compound is the susceptibility of the ethynyl group to base-catalyzed hydration during the final cleavage and deprotection steps of oligonucleotide synthesis, particularly when using strong bases or heat.[4] This hydration results in the formation of a methyl ketone, which is unreactive in subsequent click reactions. To circumvent this issue, a protected version, TIPS-5-Ethynyl-dU-CE Phosphoramidite, is available.[4] The triisopropylsilyl (TIPS) protecting group shields the alkyne from hydration and is selectively removed after oligonucleotide synthesis and deprotection using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4]

PropertyThis compoundTIPS-5-Ethynyl-dU CEPReference(s)
Molecular Formula C41H47N4O8PC50H67N4O8PSi[1][5][6]
Molecular Weight 754.81 g/mol 911.16 g/mol [1][4][6]
Deprotection Compatibility Mild conditions (e.g., ammonium (B1175870) hydroxide (B78521) at room temperature)Compatible with standard and harsh deprotection conditions (e.g., AMA at 65°C)[1]

Applications in Research and Drug Development

The ability to introduce a reactive handle into a specific position of a DNA or RNA strand opens up a vast array of applications:

  • Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence resonance energy transfer (FRET), single-molecule imaging, and diagnostics.[1]

  • Bioconjugation: Covalent attachment of oligonucleotides to proteins, peptides, antibodies, nanoparticles, and surfaces.[1]

  • Drug Development: Synthesis of modified therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, with enhanced properties.[2][]

  • Diagnostics: Development of novel diagnostic probes and biosensors.[1][2]

  • Aptamer Engineering: Creation of "clickmers," which are aptamers with enhanced binding affinities and chemical diversity.[1]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis with this compound

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.

Workflow for Solid-Phase Oligonucleotide Synthesis:

G cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Final_Oligo Oligonucleotide with 5-Ethynyl-dU Oxidation->Final_Oligo Final Cycle Start Solid Support (e.g., CPG) Start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle incorporating this compound.

Methodology:

  • Dissolution: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

  • Synthesis Cycle:

    • Deblocking: The 5'-DMT group of the growing oligonucleotide chain attached to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: The this compound is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 3 minutes is recommended for TIPS-5-Ethynyl-dU-CE Phosphoramidite.[5] Standard coupling times are generally sufficient for the unprotected version.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Quantitative Data: Coupling Efficiency

PhosphoramiditeCoupling EfficiencyReference(s)
This compoundHigh (>99%)[3]
Standard Phosphoramidites~99%[8]
Cleavage and Deprotection

For Oligonucleotides containing unprotected 5-Ethynyl-dU:

  • Reagent: Ammonium hydroxide.

  • Procedure: Treat the solid support with ammonium hydroxide at room temperature. The duration depends on the other protecting groups used in the synthesis.

  • Caution: Avoid heating, as this can cause hydration of the ethynyl group.[4] This method is not compatible with methylamine (B109427) deprotection.[8]

For Oligonucleotides containing TIPS-5-Ethynyl-dU:

  • Standard Deprotection: Cleave and deprotect the oligonucleotide from the solid support using standard methods (e.g., ammonium hydroxide at 55°C for 17 hours, or AMA at 65°C for 10 minutes).[1]

  • TIPS Group Removal:

    • Dry the deprotected oligonucleotide.

    • Dissolve the oligonucleotide in 0.5 mL of anhydrous DMF.

    • Add 0.1 mL of 1M tetrabutylammonium fluoride (TBAF) in THF.

    • Incubate at 45°C for 15 minutes.

    • Quench the reaction with 0.5 mL of 2M triethylammonium (B8662869) acetate (B1210297) (TEAA).

    • Desalt the oligonucleotide using a gel filtration column or ethanol (B145695) precipitation.[4][5]

Diagram of Ethynyl Group Hydration and TIPS Protection:

G cluster_unprotected Unprotected 5-Ethynyl-dU cluster_protected TIPS-Protected 5-Ethynyl-dU Unprotected 5-Ethynyl-dU (-C≡CH) Deprotection_Harsh Harsh Deprotection (e.g., heat, strong base) Unprotected->Deprotection_Harsh Hydration Hydration Side Reaction Deprotection_Harsh->Hydration Ketone Methyl Ketone (-C(O)CH3) (Unreactive for Click) Hydration->Ketone TIPS_Protected TIPS-5-Ethynyl-dU (-C≡C-TIPS) Deprotection_Standard Standard/Harsh Deprotection TIPS_Protected->Deprotection_Standard No_Hydration No Hydration Deprotection_Standard->No_Hydration TIPS_Removal TBAF Treatment No_Hydration->TIPS_Removal Reactive_Alkyne Reactive Alkyne (-C≡CH) TIPS_Removal->Reactive_Alkyne

Caption: The role of TIPS protection in preventing the hydration of the ethynyl group during oligonucleotide deprotection.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified oligonucleotide.

Workflow for CuAAC Reaction:

G Oligo_Alkyne Oligonucleotide-Alkyne (from synthesis) Reaction_Mix Reaction Mixture Oligo_Alkyne->Reaction_Mix Molecule_Azide Molecule-Azide (e.g., Fluorescent Dye) Molecule_Azide->Reaction_Mix CuSO4 CuSO4 (Cu(II) source) CuSO4->Reaction_Mix Ascorbate (B8700270) Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction_Mix Ligand Ligand (e.g., THPTA, BTTAA) Ligand->Reaction_Mix Click_Reaction Click Reaction (CuAAC) Reaction_Mix->Click_Reaction Conjugate Oligonucleotide Conjugate (Triazole Linkage) Click_Reaction->Conjugate

Caption: General workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an alkyne-modified oligonucleotide.

Methodology:

  • Prepare Stock Solutions:

    • Oligonucleotide-Alkyne: Dissolve the purified oligonucleotide in nuclease-free water.

    • Molecule-Azide: Dissolve the azide-containing molecule (e.g., fluorescent dye, biotin-azide) in DMSO to a concentration of 10 mM.

    • CuSO4: Prepare a 20 mM solution in water.

    • Ligand (e.g., THPTA): Prepare a 50 mM solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the oligonucleotide-alkyne and the molecule-azide. A 2-5 fold excess of the azide (B81097) is typically used.[3]

    • Add the ligand solution, followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37-45°C) for 1-4 hours.[3][9]

  • Purification: Purify the labeled oligonucleotide by ethanol precipitation, desalting, or HPLC.

Quantitative Data: CuAAC Reaction Yields

Oligonucleotide ModificationAzide PartnerReaction TimeTemperatureYieldReference(s)
22mer with 5 internal alkynesBiotin-Azide4 h37°C100% conjugate formation[3]
22mer with 5 internal alkynesPEG-Azide4 h37°C100% conjugate formation[3]
18mer with 2 internal alkynesATTO425-Azide4 h45°C100% conjugate formation[9]
5'-propargyl oligonucleotide5'-azido oligonucleotideNot specifiedNot specified75%[2]

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of synthetic oligonucleotides. Its compatibility with standard solid-phase synthesis and the high efficiency of the subsequent click reaction have made it an invaluable tool for researchers in molecular biology, diagnostics, and drug development. The availability of the TIPS-protected version further enhances its utility by overcoming the potential for side reactions during deprotection. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific endeavors.

References

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2'-deoxyuridine (EdU) is a modified nucleoside that has become an invaluable tool in molecular biology and drug development, primarily for the labeling and detection of newly synthesized DNA. Its utility is rooted in the presence of a terminal alkyne group, which allows for a highly specific and efficient bioorthogonal reaction known as "click chemistry." To incorporate this versatile chemical handle into synthetic oligonucleotides for a wide range of applications, the phosphoramidite (B1245037) form, 5-Ethynyl-2'-deoxyuridine CE (cyanoethyl) Phosphoramidite (5-Ethynyl-dU CEP), is employed.

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound. It includes detailed experimental protocols for its use in oligonucleotide synthesis and subsequent modification via click chemistry, as well as a summary of its key quantitative properties.

Structure and Properties

This compound is a synthetic nucleoside analog designed for use in automated solid-phase oligonucleotide synthesis. The key structural features include a 5-ethynyl group on the uracil (B121893) base, a 5'-dimethoxytrityl (DMT) protecting group for stepwise synthesis, and a 3'-phosphoramidite moiety for coupling to the growing oligonucleotide chain.

A common challenge with the standard this compound is the susceptibility of the ethynyl (B1212043) group to hydration under basic conditions, which can occur during the deprotection step of oligonucleotide synthesis. This hydration results in the formation of a methyl ketone, which is unreactive in click chemistry reactions.[1][2] To circumvent this issue, a version with a triisopropylsilyl (TIPS) protecting group on the alkyne, known as TIPS-5-Ethynyl-dU-CE Phosphoramidite, is also available.[1][2][3][4] This protecting group is stable during synthesis and is removed post-synthesis with a fluoride (B91410) treatment.[1]

Quantitative Data Summary
Property5-Ethynyl-dU-CE PhosphoramiditeTIPS-5-Ethynyl-dU-CE Phosphoramidite
Molecular Formula C41H47N4O8P[1][2][5]C50H67N4O8PSi[3][4]
Molecular Weight 754.81 g/mol [1][5]911.16 g/mol [4]
Purity ≥ 95% (HPLC & 31P-NMR)[5]≥ 95% (HPLC & 31P-NMR)[4]
Appearance White to light brown solid[5]Off-white colored fluffy solid[4]
Solubility Acetonitrile[5]Acetonitrile (B52724)
Storage Conditions -20 °C, dry, under inert gas[4][5]-20 °C, dry, under inert gas[4]
Coupling Efficiency >99% (under standard conditions)[6][7]>99% (under standard conditions)[6][7]

Experimental Protocols

Oligonucleotide Synthesis using this compound

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[6][8]

a. Coupling: No significant changes to the standard coupling protocols recommended by the synthesizer manufacturer are necessary.[1] The phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the synthesis column. The coupling reaction is activated by an activator solution, typically 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[9]

b. Capping: Unreacted 5'-hydroxyl groups are capped using a standard capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutations.[6][9]

c. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a standard oxidizing solution (e.g., iodine in a tetrahydrofuran/water/pyridine mixture).[8]

d. Deblocking: The 5'-DMT protecting group is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to allow for the next coupling cycle.[6]

Oligonucleotide_Synthesis_Cycle Deblocking Deblocking (Removal of 5'-DMT) Coupling Coupling (Addition of this compound) Deblocking->Coupling Free 5'-OH Capping Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle for incorporating this compound.

Deprotection of 5-Ethynyl-dU Containing Oligonucleotides

Critical Consideration: To prevent the hydration of the ethynyl group, mild deprotection conditions are essential.[1][2]

Protocol for standard this compound:

  • Cleavage from the solid support and removal of the cyanoethyl phosphate protecting groups are performed concurrently with base deprotection.

  • Use ammonium (B1175870) hydroxide (B78521) and incubate at room temperature.[1] The duration will depend on the other nucleobases present in the sequence. Avoid heating or the use of stronger bases like methylamine.[1]

  • After deprotection, the oligonucleotide is typically purified by HPLC or other chromatographic methods.

Protocol for TIPS-5-Ethynyl-dU CEP:

  • Perform standard deprotection using ammonium hydroxide or other appropriate base mixtures to remove protecting groups from the standard nucleobases and cleave the oligonucleotide from the support.

  • After initial deprotection and purification, the TIPS group is removed by treating the oligonucleotide with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).[1]

  • The desilylated oligonucleotide is then purified to remove the TBAF and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye, biotin).

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-containing molecule (e.g., fluorescent dye azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent, such as sodium ascorbate (B8700270)

  • A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Organic co-solvent (e.g., DMSO or acetonitrile)

Protocol:

  • Dissolve the alkyne-modified oligonucleotide in an appropriate buffer (e.g., 1X PBS).

  • In a separate tube, prepare a stock solution of the azide-containing molecule in DMSO.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of the copper catalyst, which can be a pre-formed complex of CuSO4 and a ligand like TBTA, or prepared in situ by mixing CuSO4 and the ligand.

  • In a microcentrifuge tube, combine the oligonucleotide solution, the azide (B81097) solution, and any necessary co-solvents.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Initiate the reaction by adding the copper catalyst solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.

  • Upon completion, the labeled oligonucleotide can be purified from the excess reagents by methods such as ethanol (B145695) precipitation, size exclusion chromatography, or HPLC.[10][11]

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reagents Reagents Oligo Alkyne-Oligonucleotide Reaction Click Reaction (CuAAC) Oligo->Reaction Azide Azide-Molecule Azide->Reaction Cu Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Cu->Reaction Ligand Ligand (e.g., TBTA) Ligand->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Product Labeled Oligonucleotide Purification->Product

Caption: General workflow for the click chemistry labeling of a 5-Ethynyl-dU modified oligonucleotide.

Applications in Research and Drug Development

The ability to site-specifically introduce a reactive alkyne handle into a synthetic oligonucleotide opens up a vast array of applications:

  • Fluorescent Labeling: Attachment of fluorescent dyes for use as probes in techniques like fluorescence in situ hybridization (FISH), real-time PCR, and microscopy.

  • Bioconjugation: Covalent attachment of biomolecules such as peptides, proteins, or antibodies to the oligonucleotide for targeted delivery or diagnostic purposes.

  • Aptamer Development: Modification of aptamers to enhance their binding affinity, stability, or to conjugate them to therapeutic payloads.

  • PROTACs and Molecular Glues: The ethynyl group can serve as a linking point in the synthesis of proteolysis-targeting chimeras (PROTACs) and other small molecule drug conjugates.

  • Material Science: Immobilization of oligonucleotides onto surfaces for the development of DNA-based biosensors and nanomaterials.

Conclusion

5-Ethynyl-dU CE Phosphoramidite is a powerful and versatile building block for the chemical synthesis of modified oligonucleotides. Its compatibility with standard solid-phase synthesis and the high efficiency of the subsequent click chemistry reaction make it an indispensable tool for researchers in academia and industry. Careful consideration of the deprotection conditions is crucial to preserve the integrity of the reactive ethynyl group. The use of the TIPS-protected version offers a more robust method for ensuring high yields of the desired alkyne-modified oligonucleotide, ready for a multitude of downstream applications in diagnostics, therapeutics, and biotechnology.

References

An In-depth Technical Guide to the Principle of Click Chemistry with 5-Ethynyl-DU CEP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry, with a specific focus on the use of 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and its phosphoramidite (B1245037) derivative (5-Ethynyl-DU CEP). It is designed to serve as a technical resource for professionals in research and drug development, offering detailed methodologies, quantitative data, and visual representations of key processes.

Core Principles of Click Chemistry in Biological Labeling

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific. These reactions are bio-orthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes. The most prominent click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097).

A newer, metal-free alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides. This is particularly advantageous for in vivo studies where the cytotoxicity of copper is a concern.[1][2][3]

5-Ethynyl-2'-deoxyuridine (EdU): A Powerful Tool for Proliferation Assays

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine. During the S-phase of the cell cycle, EdU is incorporated into newly synthesized DNA by cellular DNA polymerases. The key feature of EdU is the presence of a terminal alkyne group, which serves as a handle for the subsequent click reaction. This allows for the direct and covalent attachment of a fluorescently labeled azide, enabling the sensitive and specific detection of proliferating cells.[4]

The primary advantage of the EdU method over the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is the mildness of the detection protocol. BrdU detection requires harsh DNA denaturation steps (using acid or heat) to expose the incorporated BrdU to a specific antibody. These harsh conditions can disrupt cellular morphology, destroy epitopes for co-staining, and are generally more time-consuming. In contrast, the small size of the azide probe used in the EdU assay allows it to readily access the alkyne group within the DNA double helix without the need for denaturation, preserving the structural integrity of the cell and its components.[5][6][7]

Quantitative Data and Comparisons

The efficiency and sensitivity of EdU-based proliferation assays have been quantitatively compared to traditional BrdU methods.

Comparison of EdU and BrdU Assays
ParameterEdU AssayBrdU AssayReference
Detection Principle Copper(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry)Antibody-based detection[5][8]
DNA Denaturation Not requiredRequired (e.g., HCl, DNase)[6][7]
Protocol Duration ~2 hours>4 hours (often with overnight incubation)[5]
Sensitivity High signal-to-noise ratio, detects low levels of proliferationLower sensitivity, can have higher background[9][10]
Multiplexing Compatibility Excellent, preserves epitopes for co-stainingPoor, harsh denaturation can destroy epitopes[5]
Typical Labeling Concentration 1-10 µMUp to 100 µM[9]

A study comparing EdU and BrdU staining in the adult nervous system of mice found that the number of positive cells detected by both methods was comparable, indicating similar labeling efficiency under the tested conditions.[11] However, the EdU protocol offers significant advantages in terms of speed and compatibility with other staining methods.[5]

Kinetics of Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the experimental context, particularly the tolerance for a copper catalyst.

Reaction TypeCatalystSecond-Order Rate Constant (M⁻¹s⁻¹)Key CharacteristicsReference
CuAAC Copper(I)10 to 10⁴Very fast and efficient. Potential for cytotoxicity due to copper.[12]
SPAAC None (Strain-promoted)~10⁻³ to 1Slower than CuAAC but metal-free, making it ideal for in vivo applications. Rate is dependent on the specific strained cyclooctyne (B158145) used.[6][12][13]

SPAAC reactions are reported to be approximately 100-fold slower than CuAAC reactions.[12][13] The second-order rate constant for a SPAAC reaction with benzyl (B1604629) azide was determined to be 2.3 x 10⁻³ M⁻¹s⁻¹, requiring about 2 hours for near-complete conversion.[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments involving EdU.

EdU Cell Proliferation Assay for Imaging

This protocol is adapted for adherent cells grown on coverslips.

1. Cell Labeling:

  • Culture cells on coverslips to the desired confluency.

  • Prepare a 10 µM EdU working solution in pre-warmed complete cell culture medium.

  • Add the EdU working solution to the cells and incubate for a duration appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells).

2. Fixation and Permeabilization:

  • Wash the cells twice with Phosphate (B84403) Buffered Saline (PBS).

  • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

  • Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Wash the cells twice with 3% BSA in PBS.

3. Click Reaction:

  • Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:

    • PBS

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Ascorbic acid or a reducing agent solution

  • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

4. Staining and Imaging:

  • Wash the cells once with 3% BSA in PBS.

  • (Optional) Perform co-staining for other cellular targets with appropriate antibodies.

  • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

EdU Cell Proliferation Assay for Flow Cytometry

This protocol is for suspension cells or trypsinized adherent cells.

1. Cell Labeling:

  • Incubate cells with 10 µM EdU in complete medium for the desired time.

2. Fixation and Permeabilization:

  • Harvest and wash the cells with 1% BSA in PBS.

  • Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Wash the cells with 1% BSA in PBS.

  • Permeabilize the cells with a saponin-based permeabilization and wash reagent.

3. Click Reaction:

  • Prepare and add the click reaction cocktail to the permeabilized cells.

  • Incubate for 30 minutes at room temperature, protected from light.

4. Staining and Analysis:

  • Wash the cells with the permeabilization and wash reagent.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • (Optional) Stain for other cellular markers or DNA content (e.g., with propidium (B1200493) iodide).

  • Analyze the cells using a flow cytometer.

Sequential Dual Labeling with EdU and BrdU

This protocol allows for the temporal analysis of DNA synthesis.[13][14][15]

1. First Pulse (EdU):

  • Incubate cells with 10 µM EdU for a defined period.

2. Second Pulse (BrdU):

  • Without washing out the EdU, add BrdU to the culture medium at the desired concentration (e.g., 10 µM) for a second defined period.

3. Cell Harvesting and Fixation:

  • Harvest and fix the cells as described in the flow cytometry protocol.

4. EdU Detection (Click Reaction):

  • Permeabilize the cells and perform the click reaction to label the EdU-incorporated DNA.

5. BrdU Detection (Immunocytochemistry):

  • After the click reaction and washing, perform DNA denaturation (e.g., with 2M HCl).

  • Neutralize the acid with a suitable buffer.

  • Incubate with an anti-BrdU antibody.

  • Incubate with a fluorescently labeled secondary antibody.

6. Analysis:

  • Analyze the dual-labeled cells by flow cytometry, using appropriate compensation for spectral overlap.

This compound in Oligonucleotide Synthesis and Labeling

This compound (cyanoethyl phosphoramidite) is a key reagent for introducing a clickable alkyne group into synthetic oligonucleotides.[16] This allows for the site-specific labeling of DNA and RNA strands with a wide variety of molecules, including fluorescent dyes, biotin, and other functional moieties.

The synthesis of labeled oligonucleotides using this compound follows the standard phosphoramidite solid-phase synthesis cycle.

Workflow for this compound in Oligonucleotide Synthesis and Labeling

The following diagram illustrates the general workflow for synthesizing and labeling an oligonucleotide using this compound.

Oligo_Synthesis_Labeling cluster_synthesis Solid-Phase Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing and Labeling start Start with solid support (e.g., CPG) deprotection 1. Deprotection: Remove 5'-DMT group start->deprotection coupling 2. Coupling: Add this compound (or other phosphoramidite) deprotection->coupling capping 3. Capping: Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Stabilize phosphite (B83602) triester to phosphate triester capping->oxidation oxidation->deprotection Next cycle cycle Repeat cycle for desired sequence length oxidation->cycle cleavage Cleavage and Deprotection: Release oligonucleotide from support and remove protecting groups cycle->cleavage purification Purification of alkyne-modified oligonucleotide cleavage->purification click_reaction Click Reaction: Add fluorescent azide and copper catalyst purification->click_reaction final_purification Final Purification of -labeled oligonucleotide click_reaction->final_purification labeled_oligo Labeled Oligonucleotide final_purification->labeled_oligo

Caption: Workflow for oligonucleotide synthesis with this compound and subsequent labeling via click chemistry.

Applications in Drug Discovery and High-Throughput Screening

The EdU click chemistry platform is particularly well-suited for high-throughput screening (HTS) in drug discovery.[4][17] Its rapid, robust, and automation-friendly workflow allows for the efficient screening of large compound libraries to identify drugs that affect cell proliferation.

EdU-based High-Throughput Screening Workflow

The following diagram outlines a typical workflow for an EdU-based HTS campaign.

HTS_Workflow plate_cells Plate cells in microtiter plates (e.g., 384-well) add_compounds Add compound library using automated liquid handling plate_cells->add_compounds incubate_compounds Incubate for desired drug exposure time add_compounds->incubate_compounds add_edu Add EdU to all wells incubate_compounds->add_edu incubate_edu Incubate for EdU incorporation add_edu->incubate_edu fix_perm Fix and permeabilize cells incubate_edu->fix_perm click_reaction Add click reaction cocktail fix_perm->click_reaction stain_nuclei Counterstain nuclei (e.g., DAPI) click_reaction->stain_nuclei image_acquisition Automated high-content imaging stain_nuclei->image_acquisition image_analysis Image analysis to quantify EdU-positive cells image_acquisition->image_analysis hit_identification Hit identification and validation image_analysis->hit_identification

Caption: High-throughput screening workflow using the EdU cell proliferation assay.

Troubleshooting Common Issues in EdU Assays

Even with a robust protocol, issues can arise. This section provides guidance on common problems and their solutions.[17][18]

ProblemPossible Cause(s)Suggested Solution(s)
Weak or no EdU signal - Insufficient EdU concentration or incubation time.- Cells are not actively proliferating.- Inefficient fixation or permeabilization.- Inactive click reaction cocktail (e.g., oxidized copper).- Optimize EdU concentration and incubation duration for your cell type.- Ensure cells are in the logarithmic growth phase.- Check the integrity of fixative and permeabilization reagents.- Prepare the click reaction cocktail fresh each time and use it immediately.
High background fluorescence - Incomplete washing to remove unbound fluorescent azide.- Autofluorescence of cells or medium.- Non-specific binding of the azide probe.- Increase the number and duration of wash steps after the click reaction.- Include an unstained control to assess autofluorescence.- Use a BSA-containing buffer for washing and antibody incubations to block non-specific sites.
Uneven staining - Inconsistent cell density.- Incomplete mixing of reagents.- Cells detaching from the culture surface.- Ensure even cell seeding.- Gently agitate during incubation steps.- Use coated coverslips or plates to improve cell adherence.
Cell loss - Harsh handling during washing steps.- Over-trypsinization of adherent cells.- Be gentle during pipetting and aspiration.- Optimize trypsinization time and use a trypsin neutralizer.

By understanding the fundamental principles, leveraging detailed protocols, and being aware of potential pitfalls, researchers can effectively utilize click chemistry with this compound for a wide range of applications in cell biology and drug discovery.

References

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite (B1245037) chemistry stands as the bedrock of modern oligonucleotide synthesis, enabling the precise, automated, and high-throughput production of DNA and RNA sequences. This technology has been a pivotal driver of innovation in molecular biology, genetic diagnostics, and the development of nucleic acid-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters of phosphoramidite chemistry, tailored for researchers, scientists, and professionals in the field of drug development.

Core Principles of Phosphoramidite Chemistry

Introduced in the early 1980s, the phosphoramidite method revolutionized oligonucleotide synthesis due to its high coupling efficiency and the stability of the phosphoramidite monomers.[1][2] The synthesis is performed on a solid support, typically controlled pore glass (CPG), and proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[3] The process involves a four-step cycle that is repeated for the addition of each nucleotide to the growing oligonucleotide chain.

The key to the success of this method lies in the use of nucleoside phosphoramidites as the building blocks. These are modified nucleosides where the 3'-hydroxyl group is derivatized with a phosphoramidite moiety, and the 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group.[2] Additionally, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions.[4]

The Four-Step Synthesis Cycle

The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The typical coupling efficiency for each cycle is high, generally ranging from 98% to 99.5%.[5][6]

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[8] The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[7] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[] This reaction forms a trivalent phosphite (B83602) triester linkage.

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may not react with the incoming phosphoramidite.[1][8] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutants, a "capping" step is introduced.[10] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[7][10]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[10] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270). The presence of water is crucial for the oxidation process.[10]

This four-step cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield a functional nucleic acid.[11]

Cleavage from the Solid Support

The linkage connecting the 3'-end of the oligonucleotide to the solid support is typically an ester bond, which can be cleaved under basic conditions. This is most commonly achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[11]

Deprotection

The same basic treatment with ammonium hydroxide also serves to remove the protecting groups from the phosphate backbone (the 2-cyanoethyl groups) and the nucleobases.[11][12] For oligonucleotides containing sensitive modifications, milder deprotection strategies, such as using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), may be employed.[12]

Data Presentation

The following tables summarize key quantitative data related to phosphoramidite chemistry.

Table 1: Typical Reagents and Conditions for the Four-Step Synthesis Cycle

StepReagent(s)SolventTypical ConcentrationTypical Time
Detritylation Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)Dichloromethane (DCM)3% (v/v)60 - 180 seconds
Coupling Nucleoside Phosphoramidite and Activator (e.g., 1H-Tetrazole, ETT)Anhydrous AcetonitrilePhosphoramidite: 0.02 - 0.2 M; Activator: 0.2 - 0.7 M30 - 900 seconds
Capping Acetic Anhydride and N-Methylimidazole (NMI)Tetrahydrofuran (THF) and Pyridine/LutidineVaries by instrument and reagents20 - 60 seconds
Oxidation IodineTHF/Water/Pyridine0.02 - 0.1 M30 - 60 seconds

Table 2: Impact of Coupling Efficiency on Overall Yield of a 50-mer Oligonucleotide

Average Coupling Efficiency per Cycle (%)Overall Theoretical Yield of Full-Length Product (%)
98.036.4
98.547.0
99.060.5
99.577.8
99.890.5
99.995.1

Note: The overall theoretical yield is calculated as (Coupling Efficiency)^ (Number of couplings). For a 50-mer, there are 49 coupling steps.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in phosphoramidite-based oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.

Protocol 1: Detritylation
  • Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).

  • Procedure:

    • Pass the DCA/DCM solution through the synthesis column containing the solid-supported oligonucleotide for 60-180 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the DCA and the cleaved DMT cation.

    • (Optional) Collect the eluent containing the DMT cation and measure its absorbance at 498 nm to determine the coupling efficiency of the previous cycle.

Protocol 2: Coupling
  • Reagent Preparation:

    • Dissolve the desired nucleoside phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Dissolve the activator (e.g., 0.45 M 1H-Tetrazole) in anhydrous acetonitrile.

  • Procedure:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the reaction to proceed for 30-120 seconds for standard DNA phosphoramidites. Longer coupling times (up to 15 minutes) may be required for modified or RNA phosphoramidites.[3]

    • Wash the column with anhydrous acetonitrile.

Protocol 3: Capping
  • Reagent Preparation:

    • Capping Reagent A: A solution of acetic anhydride in THF (e.g., 10% v/v).

    • Capping Reagent B: A solution of N-methylimidazole in THF (e.g., 16% v/v), often containing pyridine or lutidine.

  • Procedure:

    • Deliver Capping Reagent A to the synthesis column.

    • Deliver Capping Reagent B to the synthesis column.

    • Allow the capping reaction to proceed for 20-60 seconds.

    • Wash the column with anhydrous acetonitrile.

Protocol 4: Oxidation
  • Reagent Preparation: Prepare a 0.02 M solution of iodine in a mixture of THF/water/pyridine.

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation to proceed for 30-60 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the oxidizing agent and residual water.

Protocol 5: Cleavage and Deprotection
  • Reagent Preparation: Use concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • Transfer the solid support from the synthesis column to a sealed vial.

    • Add the concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

    • Heat the vial at 55°C for 8-12 hours. For sensitive modifications, cleavage can be performed at room temperature for 1-2 hours, followed by deprotection under milder conditions.

    • After cooling, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling Detritylation->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Linkage Formed Oxidation 4. Oxidation Capping->Oxidation Unreacted Chains Blocked Oxidation->Detritylation Stable Phosphate Triester Formed End Repeat Cycle or Proceed to Cleavage & Deprotection Oxidation->End Start Start with Nucleoside on Solid Support Start->Detritylation Experimental_Workflow cluster_synthesis_cycle Automated Synthesis cluster_postsynthesis Post-Synthesis Processing Cycle_Start Initiate Cycle n Detritylation Detritylation Cycle_Start->Detritylation Coupling Coupling with Phosphoramidite n+1 Detritylation->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Cycle_End End of Cycle n Oxidation->Cycle_End Cleavage Cleavage from Solid Support Cycle_End->Cleavage After Final Cycle Deprotection Deprotection of Protecting Groups Cleavage->Deprotection Purification Purification Deprotection->Purification QC Quality Control Purification->QC Logical_Relationships cluster_factors Factors Affecting Synthesis Efficiency Reagent_Purity Purity of Phosphoramidites and Solvents Coupling_Efficiency Coupling Efficiency Reagent_Purity->Coupling_Efficiency Moisture Presence of Water Moisture->Coupling_Efficiency decreases Coupling_Time Coupling Reaction Time Coupling_Time->Coupling_Efficiency Activator Choice of Activator Activator->Coupling_Efficiency Sequence Oligonucleotide Sequence (e.g., GC content) Sequence->Coupling_Efficiency Overall_Yield Overall Yield of Full-Length Product Coupling_Efficiency->Overall_Yield directly impacts

References

5-Ethynyl-2'-deoxyuridine (5-Ethynyl-dU) CEP: An In-depth Technical Guide for Oligonucleotide Synthesis and Post-Synthetic Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Ethynyl-2'-deoxyuridine phosphoramidite (B1245037) (5-Ethynyl-dU CEP) and its triisopropylsilyl (TIPS)-protected counterpart, crucial reagents for the site-specific introduction of an alkyne functionality into synthetic oligonucleotides. This modification enables the powerful copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern bioconjugation. Herein, we detail the chemical properties, synthesis protocols, and applications of these phosphoramidites, offering a technical resource for researchers in molecular biology, drug development, and nanotechnology.

Introduction to 5-Ethynyl-dU in Oligonucleotide Synthesis

5-Ethynyl-dU is a modified nucleoside analog of thymidine (B127349) where the methyl group at the 5-position of the uracil (B121893) base is replaced by an ethynyl (B1212043) group.[1] This terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically and efficiently reacted with an azide-containing molecule through CuAAC.[1] This reaction forms a stable triazole linkage, allowing for the covalent attachment of a wide array of functionalities to the oligonucleotide, including fluorescent dyes, biotin, peptides, and therapeutic agents.

The phosphoramidite form, this compound, is designed for seamless integration into standard automated solid-phase oligonucleotide synthesis protocols.[2] However, the unprotected ethynyl group is susceptible to hydration under the basic conditions of oligonucleotide deprotection, which can form an unreactive methyl ketone.[3][4] To circumvent this issue, a TIPS-protected version, TIPS-5-Ethynyl-dU-CE Phosphoramidite, was developed.[4] The bulky TIPS group shields the alkyne during synthesis and deprotection and can be selectively removed post-synthesis to reveal the reactive alkyne for subsequent click chemistry.[4]

Chemical and Physical Properties

The chemical structures and key properties of both the unprotected and TIPS-protected 5-Ethynyl-dU phosphoramidites are summarized below.

Property5-Ethynyl-dU-CE PhosphoramiditeTIPS-5-Ethynyl-dU-CE Phosphoramidite
Molecular Formula C₄₁H₄₇N₄O₈PC₅₀H₆₇N₄O₈PSi
Molecular Weight 754.81 g/mol 911.15 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Acetonitrile (B52724)Acetonitrile
Storage Conditions -20°C, dry, under inert gas-20°C, dry, under inert gas

Experimental Protocols

Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

The incorporation of this compound or its TIPS-protected analogue into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA synthesizer.

Materials:

  • 5-Ethynyl-dU-CE Phosphoramidite or TIPS-5-Ethynyl-dU-CE Phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Controlled pore glass (CPG) solid support

Protocol:

  • Preparation: Dissolve the this compound or TIPS-5-Ethynyl-dU-CE Phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (standard base or this compound) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 3 minutes is recommended for TIPS-5-Ethynyl-dU Phosphoramidite.[4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection:

    • For this compound (unprotected): Cleavage from the solid support and deprotection of the nucleobases and phosphate groups must be performed under mild basic conditions to avoid hydration of the ethynyl group. Use ammonium (B1175870) hydroxide (B78521) at room temperature.[5] Avoid the use of stronger bases like methylamine (B109427) or heating.[5]

    • For TIPS-5-Ethynyl-dU CEP: Standard cleavage and deprotection conditions can be used as required by the other nucleobases in the sequence.[4] The TIPS group is stable to these conditions.

  • TIPS Group Removal (if applicable):

  • Purification: Purify the crude oligonucleotide containing the 5-ethynyl-dU modification by standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule onto an alkyne-functionalized oligonucleotide.

Materials:

  • 5-Ethynyl-dU-containing oligonucleotide (purified)

  • Azide-modified molecule of interest (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Nuclease-free water

  • Organic solvent (e.g., DMSO or DMF) if the azide (B81097) is not water-soluble

Protocol:

  • Preparation of Stock Solutions:

    • Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-200 µM.

    • Azide: Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM.

    • CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 100 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Freshly prepare a 100 mM stock solution in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified oligonucleotide (to a final concentration of 20-100 µM)

    • Reaction buffer (e.g., PBS to a final concentration of 1X)

    • Azide-modified molecule (2-10 equivalents relative to the oligonucleotide)

  • Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix equal volumes of the 20 mM CuSO₄ and 100 mM THPTA stock solutions. Let the premix stand for 1-2 minutes.[6]

  • Reaction Initiation:

    • Add the CuSO₄/THPTA premix to the oligonucleotide/azide solution to a final copper concentration of 50 µM to 1 mM.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[6]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[6] If using a light-sensitive molecule, protect the reaction from light.

  • Purification: Purify the click-conjugated oligonucleotide to remove excess reagents and unreacted starting materials. Common methods include:

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide.

    • Size-Exclusion Chromatography: Use a desalting column (e.g., Glen Gel-Pak™) to separate the oligonucleotide from small molecules.[4]

    • Reverse-Phase HPLC: This method is effective for separating the more hydrophobic conjugated product from the unreacted oligonucleotide.

Visualization of Key Processes

Chemical Structure of this compound

Caption: Chemical structure of 5-Ethynyl-dU CE Phosphoramidite.

Oligonucleotide Synthesis Cycle with 5-Ethynyl-dU Incorporation

start Start with Solid Support (CPG) deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add this compound) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation elongation Elongated Chain oxidation->elongation elongation->deblocking Repeat for next base cleavage Cleavage & Deprotection elongation->cleavage Final Step

Caption: Automated oligonucleotide synthesis cycle incorporating 5-Ethynyl-dU.

Post-Synthetic Modification Workflow via CuAAC

start Oligonucleotide with 5-Ethynyl-dU mix Mix with Azide-Molecule start->mix catalyst Add Cu(I) Catalyst (CuSO4 + Na-Ascorbate + Ligand) mix->catalyst react Incubate (Click Reaction) catalyst->react purify Purification (HPLC or Precipitation) react->purify product Final Conjugated Oligonucleotide purify->product

Caption: Workflow for CuAAC "click" conjugation of 5-ethynyl-dU modified oligonucleotides.

Applications in Research and Development

The ability to introduce a reactive alkyne handle into oligonucleotides with high precision has opened up a vast landscape of applications:

  • Fluorescent Labeling: Site-specific attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, and super-resolution microscopy.[1]

  • Bioconjugation: Covalent linkage of oligonucleotides to proteins, peptides, antibodies, and other biomolecules to create novel therapeutic and diagnostic agents.[1]

  • Aptamer Development: Functionalization of aptamers with various moieties to enhance their binding affinity, stability, or to introduce therapeutic payloads.

  • Drug Delivery: Conjugation of oligonucleotides to drug delivery vehicles such as nanoparticles or liposomes for targeted delivery.

  • Diagnostic Assays: Development of novel nucleic acid-based diagnostic platforms that rely on the specific and efficient labeling of probes.[1]

  • Nanotechnology: Construction of complex DNA nanostructures and devices where oligonucleotides serve as programmable building blocks.

Conclusion

This compound and its TIPS-protected variant are indispensable tools for the chemical modification of oligonucleotides. Their compatibility with standard solid-phase synthesis and the high efficiency and specificity of the subsequent click chemistry reaction provide a robust and versatile platform for the development of novel nucleic acid-based technologies. This guide provides the fundamental knowledge and protocols to successfully implement this powerful technology in a variety of research and development settings.

References

The Role of the Ethynyl Group in DNA Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the ethynyl (B1212043) group as a bioorthogonal chemical reporter has revolutionized the study of DNA synthesis and modification. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with ethynyl-functionalized nucleosides, with a primary focus on 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). We delve into the core mechanism of metabolic incorporation and subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), widely known as "click chemistry." This guide offers detailed experimental protocols, quantitative data comparisons, and a critical discussion of the advantages and limitations of this technology, including its potential cytotoxicity and impact on cellular pathways.

Introduction: A Bioorthogonal Handle for DNA

The ability to label and track newly synthesized DNA is fundamental to understanding cellular processes such as proliferation, differentiation, and DNA repair. For decades, the gold standard for this has been the use of thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which are incorporated into DNA during replication and subsequently detected with specific antibodies. However, the BrdU detection method requires harsh DNA denaturation steps, which can disrupt cellular morphology, compromise the integrity of other epitopes for multiplex analysis, and is a time-consuming process.[1][2]

The advent of the ethynyl group as a small, inert, and bioorthogonal chemical handle has provided a powerful alternative. Ethynyl-modified nucleosides, most notably EdU, are readily incorporated into replicating DNA by cellular machinery.[3][4] The terminal alkyne of the ethynyl group does not perturb the DNA structure significantly and remains available for highly specific and efficient covalent ligation to a reporter molecule via click chemistry.[1] This approach offers a faster, more sensitive, and less denaturing method for labeling and visualizing newly synthesized DNA.[1]

Mechanism of Action: Incorporation and "Click" Detection

The utility of ethynyl-modified nucleosides lies in a two-step process: metabolic labeling followed by bioorthogonal detection.

2.1. Metabolic Incorporation

Ethynyl-modified nucleosides, such as EdU, are analogs of natural nucleosides (in this case, thymidine) and are recognized by cellular nucleoside transporters and kinases. Once inside the cell, they are phosphorylated to their triphosphate form and subsequently incorporated into newly synthesized DNA strands by DNA polymerases during the S-phase of the cell cycle.[3]

2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The incorporated ethynyl group serves as a chemical handle for the "click" reaction. The most commonly used click reaction in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, covalently linking the ethynyl-modified DNA to an azide-containing reporter molecule, such as a fluorophore or biotin.[5] The small size of the azide (B81097) probe allows it to efficiently access the ethynyl groups within the DNA helix without the need for harsh denaturation.[6]

Data Presentation: Quantitative Comparisons

The following tables summarize key quantitative data to facilitate the comparison of EdU with BrdU and to provide guidance on experimental parameters.

Table 1: Comparison of EdU and BrdU Labeling Methods

Parameter5-Ethynyl-2'-deoxyuridine (EdU)5-Bromo-2'-deoxyuridine (BrdU)Reference(s)
Detection Method Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Immunocytochemistry (Anti-BrdU Antibody)[1]
DNA Denaturation Not requiredRequired (HCl, heat, or DNase treatment)[1][2]
Protocol Duration ~2 hours>4 hours (often with overnight incubation)[1]
Sensitivity High, often brighter signal than BrdUHigh, but can be limited by antibody access[7]
Multiplexing Highly compatible with other fluorescent probes and antibodiesLimited due to harsh denaturation conditions[1]
In Vivo Delivery Intraperitoneal, drinking water, subcutaneousIntraperitoneal, drinking water[8][9]

Table 2: Recommended EdU Concentrations and Labeling Times for Various Cell Lines

Cell LineOrganismRecommended EdU ConcentrationRecommended Labeling TimeReference(s)
HeLaHuman10 µM1-2 hours[10][11]
JurkatHuman10 µM1-2 hours[11]
A549Human10 µM1-2 hours[12]
HEK293Human10 µM2 hours[5]
Mouse Embryonic Stem Cells (mESC)Mouse10 µM1-2 hours[13]
U2OSHuman10 µM30 minutes[1]
Primary Colon Epithelial CellsHuman20 µM24 hours (in Organ-Chip)[2]

Table 3: Cytotoxicity of Ethynyl-Modified Nucleosides

CompoundDescriptionReported CytotoxicityReference(s)
5-Ethynyl-2'-deoxyuridine (EdU) Thymidine analogCan induce cell cycle arrest, DNA damage response, and apoptosis, particularly with long-term exposure or high concentrations.[5][13]
5-Ethynyl-2'-deoxycytidine (EdC) Deoxycytidine analogGenerally less toxic than EdU as it requires conversion to EdU for incorporation.[14]
(2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) Fluorinated arabinosyl analog of EdUSignificantly less toxic than EdU and BrdU, with minimal impact on cell cycle progression.[15][16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of EdU and its application in labeling and detection of newly synthesized DNA.

4.1. Synthesis of 5-Ethynyl-2'-deoxyuridine (EdU)

The synthesis of EdU is typically achieved via a Sonogashira cross-coupling reaction between 5-iodo-2'-deoxyuridine and an acetylene (B1199291) source, followed by deprotection.[4][17]

Step 1: Sonogashira Coupling of 5-iodo-2'-deoxyuridine with (Trimethylsilyl)acetylene

  • Materials: 5-iodo-2'-deoxyuridine, (trimethylsilyl)acetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (B128534) (Et₃N), and anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-iodo-2'-deoxyuridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).[17]

    • Add anhydrous THF to dissolve the solids, followed by triethylamine (2.0-3.0 eq).[17]

    • To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.[17]

    • Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[17]

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 5-((trimethylsilyl)ethynyl)-2'-deoxyuridine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Materials: 5-((trimethylsilyl)ethynyl)-2'-deoxyuridine, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1M in THF), and tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the silylated nucleoside in THF.

    • Add a solution of TBAF in THF (1.1 eq) at room temperature.[18][19]

    • Stir the reaction mixture for 30 minutes.[18]

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain 5-ethynyl-2'-deoxyuridine (EdU).

4.2. In Vitro Metabolic Labeling of DNA with EdU

  • Cell Culture: Plate cells on coverslips or in multi-well plates at the desired density and allow them to adhere and resume proliferation.[10][20]

  • EdU Labeling:

    • Prepare a 10 mM stock solution of EdU in DMSO or PBS.[6]

    • Dilute the EdU stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10 µM for most cell lines).[10][11]

    • Replace the existing medium with the EdU-containing medium and incubate the cells for the desired labeling period (e.g., 1-2 hours).[10]

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[21]

    • Wash the cells twice with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[21]

4.3. In Vivo Metabolic Labeling of DNA with EdU in Mice

  • EdU Preparation: Prepare a sterile solution of EdU in PBS (e.g., 1 mg/mL).[6]

  • Administration: Administer EdU to mice via intraperitoneal (IP) injection. A typical dose is 100-200 µl of a 1 mg/ml solution per mouse.[6] The dosage can be adjusted based on the experimental design and animal weight.[8][9] EdU can also be administered in drinking water for long-term labeling.[8]

  • Tissue Harvesting and Processing:

    • At the desired time point after EdU administration, euthanize the animal and harvest the tissues of interest.

    • For fluorescence microscopy, fix the tissues in 4% paraformaldehyde, process for paraffin (B1166041) embedding or cryosectioning.[9]

    • For flow cytometry, process the tissues into a single-cell suspension.[6]

4.4. Click Chemistry Detection of Incorporated EdU

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail for one sample includes:

    • Click-iT® reaction buffer

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

    • Reaction buffer additive (reducing agent, e.g., sodium ascorbate) (Follow the specific concentrations and volumes provided by the commercial kit manufacturer).[21]

  • Click Reaction:

    • Wash the fixed and permeabilized cells or tissue sections with 3% BSA in PBS.

    • Add the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[21]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the samples once with 3% BSA in PBS.

    • If desired, perform antibody staining for other cellular markers at this stage.

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.[21]

  • Imaging and Analysis:

    • Fluorescence Microscopy: Mount the coverslips or tissue sections with an anti-fade mounting medium and image using a fluorescence microscope with the appropriate filter sets.[10]

    • Flow Cytometry: After the click reaction and washing, resuspend the cells in a suitable buffer and analyze on a flow cytometer.[6][11]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the use of the ethynyl group in DNA modification.

experimental_workflow_in_vitro In Vitro EdU Labeling and Detection Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis cell_culture 1. Cell Culture edu_incubation 2. EdU Incubation (e.g., 10 µM, 1-2h) cell_culture->edu_incubation Add EdU to medium fixation 3. Fixation (e.g., 4% PFA) edu_incubation->fixation permeabilization 4. Permeabilization (e.g., 0.5% Triton X-100) fixation->permeabilization click_reaction 5. Click Reaction (CuSO4, Azide-Fluorophore) permeabilization->click_reaction washing 6. Washing click_reaction->washing counterstain 7. Counterstain (DAPI/Hoechst) washing->counterstain analysis 8. Analysis (Microscopy or Flow Cytometry) counterstain->analysis

Caption: Workflow for in vitro labeling of proliferating cells with EdU and subsequent detection.

experimental_workflow_in_vivo In Vivo EdU Labeling and Detection Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis edu_admin 1. EdU Administration (e.g., IP injection in mouse) incubation 2. In Vivo Incubation edu_admin->incubation tissue_harvest 3. Tissue Harvest incubation->tissue_harvest tissue_fixation 4. Fixation & Sectioning (Paraffin or Cryo) tissue_harvest->tissue_fixation rehydration 5. Rehydration & Permeabilization tissue_fixation->rehydration click_reaction 6. Click Reaction (CuSO4, Azide-Fluorophore) rehydration->click_reaction washing 7. Washing click_reaction->washing counterstain 8. Counterstain (DAPI/Hoechst) washing->counterstain analysis 9. Imaging (Fluorescence Microscopy) counterstain->analysis

Caption: Workflow for in vivo labeling of proliferating cells with EdU and ex vivo detection.

dna_damage_response EdU-Induced DNA Damage Response Pathway edu_inc EdU Incorporation into DNA rep_stress Replication Stress (Stalled Replication Fork) edu_inc->rep_stress dsb DNA Double-Strand Breaks (DSBs) rep_stress->dsb atm ATM Activation (p-ATM) dsb->atm h2ax H2AX Phosphorylation (γH2AX) atm->h2ax recruits chk2 Chk2 Activation (p-Chk2) atm->chk2 p53 p53 Activation (p-p53) g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest apoptosis Apoptosis p53->apoptosis chk2->p53 chk2->g2m_arrest

Caption: Simplified signaling pathway of the DNA damage response triggered by EdU incorporation.

Considerations and Limitations: Cytotoxicity and DNA Damage Response

While the ethynyl group itself is largely inert, the incorporation of EdU into DNA is not without biological consequences. Several studies have reported that EdU can induce a DNA damage response (DDR), leading to cell cycle arrest and, in some cases, apoptosis.[5][13] This is particularly relevant for long-term labeling studies. The proposed mechanism involves the recognition of EdU-containing DNA as damaged, leading to the activation of the ATM kinase, phosphorylation of H2AX (forming γH2AX foci), and activation of downstream effectors like p53 and Chk2.[5]

The extent of EdU-induced cytotoxicity is cell-type dependent and correlates with the level of incorporation.[13] For experiments where long-term cell viability is critical, it is advisable to:

  • Titrate EdU concentration: Use the lowest effective concentration of EdU.

  • Minimize labeling time: Use short pulse-chase experiments.

  • Consider less toxic analogs: F-ara-EdU has been shown to be a less cytotoxic alternative for long-term in vivo studies.[15][16]

Conclusion

The use of ethynyl-modified nucleosides, particularly EdU, in conjunction with click chemistry has become an invaluable tool for the sensitive and efficient labeling of DNA synthesis. This technology offers significant advantages over traditional methods, including a faster and milder protocol that is highly compatible with multiplexing. This guide has provided a comprehensive overview of the underlying principles, detailed experimental protocols for both in vitro and in vivo applications, and a summary of key quantitative data. By understanding both the powerful capabilities and the potential limitations, such as cytotoxicity, researchers can effectively harness the power of the ethynyl group to advance our understanding of DNA dynamics in health and disease.

References

Introduction to Bioorthogonal Chemistry and the Role of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bioorthogonal Labeling with Alkynes for Researchers, Scientists, and Drug Development Professionals.

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions provide a powerful toolkit for selectively labeling and visualizing biomolecules in their natural environment.[2] At the heart of many bioorthogonal strategies lies the alkyne functional group. Alkynes are particularly well-suited for this purpose due to their small size, relative inertness in the biological milieu, and unique reactivity in specific "click" reactions.[3][4] Their abiotic nature ensures that they do not participate in unwanted side reactions with endogenous cellular components.[5]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of bioorthogonal labeling with alkynes, with a focus on two cornerstone reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Bioorthogonal Reactions Involving Alkynes

The most prominent bioorthogonal reactions involving alkynes are [3+2] cycloadditions with azides, which form a stable triazole linkage.[3] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures, two major catalytic and strain-promoted variants have been developed for biological applications.[3][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[][8] This "click chemistry" reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[6][9] The reaction is robust, proceeding over a wide pH and temperature range, and is largely insensitive to aqueous conditions.[6]

The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[10] The cytotoxicity of the copper catalyst has been a concern for in vivo applications, but the development of stabilizing ligands has significantly mitigated this issue, enabling CuAAC to be used in live cells and even in organisms like zebrafish.[3][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of the copper catalyst, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[12] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[13][] This makes SPAAC highly biocompatible and ideal for in vivo labeling applications.[15]

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[16] Various cyclooctyne derivatives have been synthesized to enhance reaction kinetics and stability.[16] While generally slower than CuAAC, the catalyst-free nature of SPAAC is a major advantage for many biological studies.[17]

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, including the need for speed, biocompatibility, and the nature of the biological system under investigation. The following tables summarize key quantitative data for these two reactions.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[18]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[18]
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide.[18]Slower than CuAAC, with rates highly dependent on the cyclooctyne and azide structure. Can be significantly slower with sterically demanding cyclooctynes and tertiary azides.[17][18]
Biocompatibility Can be limited in vivo due to the cytotoxicity of the copper catalyst. The use of ligands is often required to mitigate toxicity.[3][18]Excellent biocompatibility due to the absence of a catalyst, making it ideal for in vivo and live-cell applications.[15][18]
Functional Group Tolerance Generally good, but some functional groups can interfere with the copper catalyst.[6]Excellent, as it does not require a catalyst that could interact with native functional groups.[13]
Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
BCN~0.1
DBCO (ADIBO)~0.3 - 0.9
DIFO~0.4

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are representative protocols for CuAAC and SPAAC labeling in a cellular context.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido (B1232118) Sugar and Subsequent CuAAC Labeling

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with an alkyne-functionalized fluorescent probe via CuAAC.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Peracetylated azido sugar (e.g., Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Wash buffer (e.g., PBS with 1% fetal bovine serum)

  • CuSO₄ stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488-alkyne)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the azido sugar (e.g., 25-50 µM Ac₄ManNAz) in complete medium for 48-72 hours to allow for metabolic incorporation into cell surface glycans.[11]

  • Cell Preparation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Quench the fixation by washing three times with quenching solution.

  • CuAAC Reaction:

    • Prepare the "click" reaction cocktail immediately before use by adding the reagents in the following order: CuSO₄, ligand, alkyne-probe, and finally sodium ascorbate.[19] A typical final concentration would be 50 µM CuSO₄, 250 µM THPTA, 2.5 mM sodium ascorbate, and 20 µM alkyne-probe.[20] The addition of 1 mM aminoguanidine can help intercept deleterious ascorbate byproducts.[21]

    • Incubate the cells with the CuAAC reaction cocktail for 5-30 minutes at room temperature.[11][20]

  • Washing and Analysis:

    • Wash the cells three times with wash buffer to remove unbound probe.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry.[11]

Protocol 2: Labeling of an Azide-Modified Protein with a Cyclooctyne Probe via SPAAC

This protocol outlines a general method for labeling a protein containing an azide group with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye or biotin).[13]

Materials:

  • Azide-modified protein in an amine-free buffer

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).[13]

  • SPAAC Reaction:

    • Add the cyclooctyne-functionalized probe to the protein solution. A 2 to 10-fold molar excess of the probe over the protein is typically used.

    • Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1-12 hours. The reaction time will depend on the specific reactants and their concentrations.

  • Purification:

    • Remove the excess, unreacted probe from the labeled protein using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis:

    • Confirm the successful labeling of the protein using techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used), Western blot, or mass spectrometry.

Visualizations of Workflows and Mechanisms

Diagrams generated using the DOT language illustrate the core mechanisms and experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne Terminal Alkyne (R1-C≡CH) Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide Coordination Azide Azide (R2-N3) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Copper_Acetylide Triazole 1,4-disubstituted 1,2,3-Triazole Copper_Acetylide->Metallacycle Coordination & Cycloaddition Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Ring Contraction Triazolyl_Copper->Cu_I Catalyst Regeneration Triazolyl_Copper->Triazole Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne Transition_State Concerted [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide (R-N3) Azide->Transition_State Triazole Stable Triazole Transition_State->Triazole Ring Strain Release

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Labeling_Workflow cluster_step1 Step 1: Introduction of the Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., azido sugars, amino acids) Introduction_Handle Biomolecule with Alkyne or Azide Handle Metabolic_Labeling->Introduction_Handle Site_Specific_Modification Site-Specific Enzymatic or Chemical Modification Site_Specific_Modification->Introduction_Handle Probe Probe with Complementary Handle (e.g., Fluorophore-Alkyne) Ligation CuAAC or SPAAC Reaction Introduction_Handle->Ligation Probe->Ligation Labeled_Biomolecule Labeled Biomolecule Ligation->Labeled_Biomolecule Imaging Fluorescence Microscopy Labeled_Biomolecule->Imaging Detection Flow Cytometry, Western Blot Labeled_Biomolecule->Detection Proteomics Mass Spectrometry-based Proteomics Labeled_Biomolecule->Proteomics

Caption: General experimental workflow for bioorthogonal labeling.

Applications in Research and Drug Development

Bioorthogonal labeling with alkynes has found widespread applications across various scientific disciplines.

  • Proteomics and Glycomics: Metabolic labeling with alkyne- or azide-modified amino acids, sugars, or lipids enables the identification and quantification of newly synthesized proteins, glycans, and lipids.[22][23][24] This has been instrumental in studying post-translational modifications and understanding complex biological pathways.[23]

  • Cell Imaging: The ability to attach fluorescent probes to specific biomolecules in live cells has revolutionized cellular imaging, allowing for the visualization of molecular trafficking, localization, and dynamics.[4][25]

  • Drug Development: Bioorthogonal chemistry is used in drug development for target identification and validation.[12] By attaching an alkyne handle to a drug candidate, researchers can identify its binding partners within the cell.[12] It is also employed in the synthesis of antibody-drug conjugates (ADCs) for targeted therapy.[]

  • Nucleic Acid Labeling: Alkyne-modified nucleosides can be incorporated into DNA and RNA for labeling and tracking nucleic acid synthesis and function.[26]

Conclusion

Bioorthogonal labeling with alkynes, through the powerful CuAAC and SPAAC reactions, provides an invaluable set of tools for researchers, scientists, and drug development professionals. The choice between the catalyzed and the strain-promoted reaction depends on the specific experimental context, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility. The continued development of new alkyne probes and ligation strategies will undoubtedly expand the scope of bioorthogonal chemistry, enabling deeper insights into complex biological systems.

References

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (5-Ethynyl-dU CEP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 615288-66-9

This technical guide provides an in-depth overview of 5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (B1245037) (5-Ethynyl-dU CEP), a key reagent for the site-specific modification of synthetic oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its application in oligonucleotide synthesis, and the subsequent "click" chemistry conjugation.

Core Properties and Specifications

This compound is a phosphoramidite building block used in automated solid-phase DNA synthesis. It allows for the introduction of a terminal alkyne group at specific locations within a DNA sequence. This alkyne moiety serves as a handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

Below is a summary of the key technical data for this compound.

PropertyValueReference
CAS Number 615288-66-9[1][2][3][4]
Molecular Formula C₄₁H₄₇N₄O₈P[1][2][4]
Molecular Weight 754.81 g/mol [1][2][3]
Purity ≥ 95% (HPLC & ³¹P-NMR)[1][4]
Physical State White to light brown solid[1]
Solubility Acetonitrile (MeCN)[1]
Storage Conditions -20 °C, dry, under inert gas[1][3][4]
Shelf Life 12 months unopened after receipt[1]

Experimental Applications and Protocols

The primary application of this compound is the synthesis of alkyne-modified oligonucleotides that can be subsequently labeled with a variety of molecules, such as fluorescent dyes, biotin, or peptides, through a click reaction.[1] This enables a wide range of applications, including fluorescent imaging, bioconjugation, and the development of diagnostic and therapeutic agents.[1]

Oligonucleotide Synthesis with this compound

The incorporation of this compound into a growing oligonucleotide chain follows standard solid-phase synthesis protocols on an automated DNA synthesizer.[1]

Key Consideration: Deprotection

A critical step in the synthesis of oligonucleotides containing 5-ethynyl-dU is the deprotection process. The ethynyl (B1212043) group is susceptible to base-catalyzed hydration, particularly under harsh conditions (strong base or heat), which converts it into a methyl ketone.[2][5] This side reaction blocks the subsequent click chemistry conjugation. Therefore, mild deprotection conditions are necessary.[2][5]

Alternative: TIPS-Protected this compound

To circumvent the issue of ethynyl group hydration, a triisopropylsilyl (TIPS)-protected version of the phosphoramidite is available (TIPS-5-Ethynyl-dU-CE Phosphoramidite).[2][6][7] The TIPS group shields the alkyne from hydration during synthesis and deprotection.[2][6][7] It is then removed in a separate, quick step before the click reaction.[2][5]

Experimental Workflow: Oligonucleotide Synthesis and Modification

G cluster_0 Solid-Phase Oligonucleotide Synthesis cluster_1 Post-Synthetic Modification synthesis Automated DNA Synthesis incorporation Incorporation of This compound synthesis->incorporation Standard Coupling Cycle deprotection Cleavage and Deprotection incorporation->deprotection Mild Conditions (e.g., Ammonium Hydroxide at RT) alkyne_oligo Alkyne-Modified Oligonucleotide deprotection->alkyne_oligo click_reaction CuAAC Click Reaction alkyne_oligo->click_reaction azide_molecule Azide-Containing Molecule (e.g., Fluorophore, Biotin) azide_molecule->click_reaction labeled_oligo Labeled Oligonucleotide click_reaction->labeled_oligo

Caption: Workflow for synthesizing and labeling oligonucleotides using this compound.

Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the click chemistry labeling of alkyne-modified oligonucleotides.

Reagents and Stock Solutions:

  • Alkyne-modified oligonucleotide

  • Azide-containing molecule (e.g., fluorescent dye azide), 10 mM in DMSO

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • DMSO

  • 5 mM Ascorbic Acid in water (prepare fresh)

  • 10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock in 55% DMSO

Protocol Steps:

  • Preparation of the Reaction Mixture:

    • Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.

    • Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO to 50% of the total reaction volume and vortex.

    • Add the azide (B81097) stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.

    • Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

  • Degassing:

    • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds.

  • Initiation of the Click Reaction:

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Flush the tube with the inert gas and cap it securely.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature overnight.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding a 4-fold volume of acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the oligonucleotide.

    • Wash the pellet with acetone.

    • Dry the pellet and resuspend in a suitable buffer.

    • The final product can be further purified by RP-HPLC or PAGE.

Signaling Pathway Analogy: The Click Chemistry Reaction

While not a biological signaling pathway, the logical flow of the click reaction can be visualized in a similar manner, highlighting the key components and their transformation.

G Alkyne Alkyne-Modified Oligonucleotide Triazole Triazole-Linked Labeled Oligonucleotide Alkyne->Triazole Azide Azide-Molecule Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Cu_II Reduction Cu_I_Complex Cu(I)-TBTA Complex Cu_I->Cu_I_Complex TBTA TBTA Ligand TBTA->Cu_I_Complex Cu_I_Complex->Alkyne Catalyzes Cu_I_Complex->Azide

Caption: The key components and transformations in the CuAAC click reaction.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area. The compound is stored at -20°C under an inert atmosphere to maintain its stability.[1][3]

Conclusion

This compound is a versatile and powerful tool for the site-specific modification of oligonucleotides. Its compatibility with standard DNA synthesis and the high efficiency of the subsequent click chemistry reaction make it an invaluable reagent for a broad range of applications in research and development. Careful consideration of the deprotection conditions or the use of a TIPS-protected analogue is crucial for successful outcomes. This guide provides the foundational knowledge for the effective implementation of this compound in your experimental workflows.

References

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (5-Ethynyl-dU CEP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (B1245037) (5-Ethynyl-dU CEP), a key reagent in molecular biology and drug development. This document details its chemical properties, experimental applications, and relevant protocols.

Core Chemical and Physical Properties

This compound is a modified phosphoramidite used in the automated synthesis of oligonucleotides. The defining feature of this molecule is the terminal alkyne group (C≡CH) attached to the 5-position of the deoxyuridine base. This alkyne moiety serves as a reactive handle for "click chemistry," a highly efficient and specific conjugation reaction.

A related compound, TIPS-5-Ethynyl-dU-CEP, incorporates a Triisopropylsilyl (TIPS) protecting group on the ethynyl (B1212043) functionality. This protection prevents the hydration of the triple bond, which can occur under certain conditions during oligonucleotide synthesis and deprotection, leading to unwanted side products.[1] The choice between the unprotected and TIPS-protected versions depends on the specific requirements of the oligonucleotide synthesis and subsequent conjugation steps.

PropertyThis compoundTIPS-5-Ethynyl-dU CEP
Molecular Weight 754.81 g/mol 911.15 g/mol
Molecular Formula C41H47N4O8PC50H67N4O8PSi
Purity ≥ 95%≥ 95%
Appearance White to light brown solidOff-white colored fluffy solid
Storage Conditions -20°C, dry, under inert gas-20°C, dry, under inert gas
Solubility Acetonitrile (B52724)Not specified, but used in acetonitrile for synthesis

Experimental Protocols

Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

This compound is incorporated into a growing oligonucleotide chain using standard phosphoramidite chemistry on an automated DNA synthesizer.[2] The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Methodology:

  • Preparation of the Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer.

  • Automated Synthesis Cycle:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.

    • Coupling: The prepared this compound solution is mixed with an activator, such as tetrazole, and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically acetic anhydride (B1165640) and N-methylimidazole.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with a basic solution, such as concentrated ammonium (B1175870) hydroxide.

  • Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to remove any truncated sequences and other impurities.

Post-Synthesis Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group on the incorporated 5-Ethynyl-dU serves as a substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This allows for the efficient and specific conjugation of the oligonucleotide to a wide variety of molecules containing an azide (B81097) group, such as fluorescent dyes, biotin, or peptides.

Methodology:

  • Preparation of Reagents:

    • Alkyne-modified Oligonucleotide: Dissolve the purified oligonucleotide containing the 5-ethynyl-dU modification in a suitable buffer (e.g., phosphate buffer, pH 7-8).

    • Azide-containing Molecule: Prepare a stock solution of the azide-labeled molecule (e.g., a fluorescent dye azide) in a compatible solvent like DMSO.

    • Copper(I) Catalyst: The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) and improve reaction efficiency.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and the azide-containing molecule. The azide is typically used in excess (2-10 equivalents).

    • In a separate tube, prepare a premix of CuSO₄ and THPTA.

    • Add the CuSO₄/THPTA premix to the oligonucleotide/azide mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: The reaction mixture is typically incubated at room temperature for 1 to 4 hours.

  • Purification: The labeled oligonucleotide is purified from the excess reagents and byproducts. This can be achieved by methods such as ethanol (B145695) precipitation, size exclusion chromatography, or HPLC.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key experimental workflows involving this compound.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis start Solid Support with First Nucleoside deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling with This compound deblocking->coupling capping Capping of Unreacted Chains coupling->capping oxidation Oxidation of Phosphite Linkage capping->oxidation oxidation->deblocking Repeat for each additional nucleotide cleavage Cleavage & Deprotection oxidation->cleavage purification_synthesis Purification (HPLC) cleavage->purification_synthesis final_oligo Alkyne-Modified Oligonucleotide purification_synthesis->final_oligo

Caption: Workflow for the incorporation of this compound into an oligonucleotide via automated solid-phase synthesis.

click_chemistry_workflow cluster_click Click Chemistry Conjugation (CuAAC) alkyne_oligo Alkyne-Modified Oligonucleotide reaction_mixture Reaction Mixture alkyne_oligo->reaction_mixture azide_molecule Azide-Containing Molecule (e.g., Dye) azide_molecule->reaction_mixture incubation Incubation (Room Temperature) reaction_mixture->incubation catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate) catalyst->reaction_mixture purification_click Purification incubation->purification_click labeled_oligo Labeled Oligonucleotide purification_click->labeled_oligo

Caption: General workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified oligonucleotide.

References

Methodological & Application

Application Notes and Protocols for 5-Ethynyl-dU CEP in Solid-Phase DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Ethynyl-2'-deoxyuridine (5-EdU) serves as a powerful tool for the modification and labeling of oligonucleotides. When incorporated into a growing DNA chain during solid-phase synthesis via its phosphoramidite (B1245037) derivative (5-Ethynyl-dU CEP), the ethynyl (B1212043) group acts as a versatile chemical handle. This handle allows for post-synthetic modification through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the attachment of a wide array of functionalities, including fluorescent dyes, biotin, and other reporter molecules, to specific sites within a DNA sequence.[1][]

A critical consideration when using this compound is the potential for hydration of the ethynyl group under standard oligonucleotide cleavage and deprotection conditions, particularly with strong bases or heat.[3][4] This side reaction forms a methyl ketone, which is unreactive in subsequent click chemistry reactions. To circumvent this issue, a TIPS (triisopropylsilyl)-protected version, TIPS-5-Ethynyl-dU CEP, is often preferred. The TIPS group shields the alkyne from unwanted side reactions during synthesis and deprotection and is selectively removed post-synthesis.[3][5][6]

These application notes provide detailed protocols for the incorporation of both unprotected and TIPS-protected this compound into oligonucleotides, subsequent deprotection strategies, and post-synthetic modification via click chemistry.

I. Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound or TIPS-5-Ethynyl-dU CEP into an oligonucleotide sequence follows the standard phosphoramidite cycle on an automated DNA synthesizer. The general workflow is depicted below.

Solid_Phase_Synthesis_Workflow cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle start Start Synthesis (First nucleoside on solid support) detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->detritylation Add more nucleotides end_synthesis Synthesis Complete next_cycle->end_synthesis Final nucleotide

Figure 1. Automated solid-phase DNA synthesis cycle for incorporating this compound.

Experimental Protocol: Incorporation of this compound
  • Phosphoramidite Preparation: Prepare a solution of this compound or TIPS-5-Ethynyl-dU CEP in anhydrous acetonitrile (B52724) at the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the 5-Ethynyl-dU incorporation.

  • Coupling Step: Standard coupling protocols are generally sufficient. For TIPS-5-Ethynyl-dU CEP, a coupling time of 3 minutes is recommended.[3]

  • Standard Cycles: Proceed with the standard capping, oxidation, and detritylation steps for each cycle of the synthesis.[7][8]

Quantitative Data: Synthesis Parameters
ParameterThis compoundTIPS-5-Ethynyl-dU CEPStandard Nucleosides
Coupling Time Standard (~30s)[9]3 minutes[3]~30 seconds[9]
Coupling Efficiency >98%>98%>99%
Activator Standard (e.g., Tetrazole, DCI)[9]Standard (e.g., Tetrazole, DCI)Standard (e.g., Tetrazole, DCI)[9]

II. Cleavage and Deprotection

Proper cleavage from the solid support and deprotection of the nucleobases and phosphate (B84403) groups are critical to preserving the integrity of the ethynyl group. The choice of deprotection strategy depends on whether the unprotected or TIPS-protected version of the phosphoramidite was used.

Protocol A: Deprotection of Oligonucleotides with unprotected 5-Ethynyl-dU

To prevent the hydration of the ethynyl group, mild deprotection conditions are mandatory.[4]

  • Cleavage and Deprotection: Treat the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. The duration will depend on the other nucleobases present in the sequence (compatible with UltraMild deprotection).[10] Avoid elevated temperatures.

  • Evaporation: After deprotection, evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

Note: This method is not compatible with methylamine-based deprotection reagents.[10]

Protocol B: Deprotection of Oligonucleotides with TIPS-5-Ethynyl-dU

The TIPS protecting group allows for more standard, and often faster, deprotection protocols.[3]

  • Cleavage and Base Deprotection: Cleave the oligonucleotide from the support and deprotect the nucleobases according to standard protocols (e.g., ammonium hydroxide at 55°C or AMA at room temperature).

  • Evaporation: Dry the resulting oligonucleotide solution.

  • TIPS Group Removal:

  • Desalting: Purify the deprotected oligonucleotide using a desalting column or cartridge to remove salts and small molecules.[3]

Data Summary: Deprotection Conditions
ReagentTemperatureDurationCompatibilityNotes
Ammonium Hydroxide Room TempVariesUnprotected 5-EdU, TIPS-5-EdURecommended for unprotected 5-EdU to prevent hydration.[4][10]
AMA (Ammonium hydroxide/Methylamine) Room Temp~10 minTIPS-5-EdU onlyNot compatible with unprotected 5-EdU.[10]
TBAF 45°C15 minTIPS-5-EdU onlyFor post-deprotection removal of the TIPS group.[3]

III. Post-Synthetic Modification via Click Chemistry

The ethynyl-modified oligonucleotide can be conjugated to any azide-containing molecule using a copper(I)-catalyzed click reaction.[1]

Click_Chemistry_Workflow cluster_click_reaction Post-Synthetic Labeling Workflow (CuAAC) oligo Alkyne-Modified Oligonucleotide reaction Click Reaction (CuAAC) oligo->reaction azide Azide-Labeled Molecule (e.g., Dye) azide->reaction reagents Reaction Mix: - Cu(I) catalyst - Ligand - Reducing Agent (Ascorbic Acid) - Buffer reagents->reaction purification Purification (e.g., HPLC, Desalting) reaction->purification final_product Labeled Oligonucleotide Conjugate purification->final_product

Figure 2. General workflow for CuAAC click chemistry conjugation of an alkyne-modified oligonucleotide.

Experimental Protocol: Click Chemistry Conjugation

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and azide-label used.

  • Prepare Solutions:

    • Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or buffer.

    • Azide-Label: Prepare a stock solution of the azide-containing molecule (e.g., fluorescent dye) in DMSO.

    • Catalyst Premix: Prepare a fresh solution containing the copper(I) source (e.g., CuSO₄), a copper-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) in an appropriate buffer.[11]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, the azide-label (typically in 3-10 fold molar excess), and the catalyst premix.

    • The final reaction volume will depend on the scale, but typical reactions are performed in volumes of 50-200 µL.[11]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.

  • Purification: Purify the labeled oligonucleotide conjugate to remove excess reagents and unlabeled starting material. This is commonly achieved by ethanol (B145695) precipitation, desalting columns, or HPLC.

Quantitative Data: Typical Click Reaction Parameters
ComponentRecommended Concentration/Ratio
Alkyne-Oligonucleotide 10-100 µM
Azide-Label 3-10x molar excess over oligo
CuSO₄ 5-20x molar excess over oligo
Ligand (e.g., TBTA) 5x molar excess over CuSO₄
Reducing Agent (Sodium Ascorbate) 20-50x molar excess over oligo
Reaction Time 1-4 hours at room temperature
Reaction pH ~7.0[11]

IV. Summary and Applications

The use of this compound in solid-phase synthesis provides a robust method for introducing a reactive alkyne group into DNA oligonucleotides. Careful selection of the phosphoramidite (unprotected vs. TIPS-protected) and the corresponding deprotection strategy is crucial for success. The resulting alkyne-modified oligonucleotides are valuable tools for a wide range of applications in research and drug development, including:

  • Fluorescent Labeling: For use as probes in FISH, qPCR, and microarray experiments.

  • Bioconjugation: Attachment of proteins, peptides, or other biomolecules to study interactions.[]

  • Drug Delivery: Conjugation of therapeutic agents or targeting ligands.

  • Diagnostics: Development of novel diagnostic assays based on specific oligonucleotide probes.

By following the detailed protocols and considering the data presented, researchers can effectively utilize this compound to generate custom-modified oligonucleotides for their specific needs.

References

Application Notes and Protocols: Bioconjugation of Proteins to DNA using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of proteins to deoxyribonucleic acid (DNA) has emerged as a powerful tool in various fields, including diagnostics, therapeutics, and nanotechnology. These hybrid biomolecules combine the diverse functionalities of proteins, such as catalysis and specific binding, with the unique recognition and programmable assembly properties of DNA. Click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, provides a robust methodology for the creation of protein-DNA conjugates.[1][2][3] This document provides detailed application notes and experimental protocols for two of the most widely used click chemistry reactions in this context: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][5]

Core Concepts

Click chemistry reactions are characterized by their bioorthogonality, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.[2][] The two primary click reactions for protein-DNA conjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by copper(I) ions.[2][5] While highly efficient, the potential cytotoxicity of the copper catalyst requires careful consideration and the use of stabilizing ligands.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react spontaneously with an azide.[][7] The absence of a toxic metal catalyst makes SPAAC particularly well-suited for applications in living systems.[][8]

The choice between CuAAC and SPAAC depends on the specific application, the sensitivity of the biomolecules to copper, and the desired reaction kinetics.

Workflow Overview

The general workflow for creating protein-DNA conjugates via click chemistry involves several key steps:

  • Functionalization of Protein and DNA: Introduction of the azide or alkyne functional groups onto the protein and DNA molecules.

  • Click Reaction: Covalent ligation of the functionalized protein and DNA.

  • Purification: Removal of unreacted components and byproducts.

  • Analysis and Characterization: Confirmation of conjugate formation and assessment of purity.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Downstream Processing A Protein Functionalization (Azide or Alkyne) C Click Chemistry Reaction (CuAAC or SPAAC) A->C B DNA Functionalization (Azide or Alkyne) B->C D Purification of Conjugate C->D E Analysis and Characterization D->E G A Combine Azide-Protein and Alkyne-DNA C Add Catalyst and Sodium Ascorbate A->C B Prepare THPTA/CuSO4 Catalyst B->C D Incubate at RT C->D E Purify Conjugate D->E G A Combine Azide-Protein and DBCO-DNA B Incubate at RT or 4°C A->B C Purify Conjugate B->C G cluster_0 CuAAC Reaction cluster_1 SPAAC Reaction Protein_Azide Protein-N3 Triazole_Linkage Protein-Triazole-DNA Protein_Azide->Triazole_Linkage DNA_Alkyne DNA-alkyne DNA_Alkyne->Triazole_Linkage Catalyst Cu(I) Catalyst->Triazole_Linkage Protein_Azide2 Protein-N3 Triazole_Linkage2 Protein-Triazole-DNA Protein_Azide2->Triazole_Linkage2 DNA_Cyclooctyne DNA-Cyclooctyne DNA_Cyclooctyne->Triazole_Linkage2

References

Applications of 5-Ethynyl-2'-deoxyuridine (5-EdU) CEP in Molecular Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2'-deoxyuridine (5-EdU) has emerged as a powerful tool in molecular biology and diagnostics, primarily due to its versatile ethynyl (B1212043) group. This functional group serves as a "click handle," enabling the covalent attachment of a wide array of reporter molecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The phosphoramidite (B1245037) form of 5-EdU, 5-Ethynyl-DU CEP, allows for the site-specific incorporation of this modified nucleoside into synthetic oligonucleotides during solid-phase synthesis.[1] These 5-EdU-modified oligonucleotides can then be readily conjugated with various functional molecules, such as fluorescent dyes, quenchers, or biotin (B1667282), post-synthesis. This modular approach provides a significant advantage over traditional methods of labeling oligonucleotides, offering greater flexibility and efficiency in the design and synthesis of probes and primers for a variety of molecular diagnostic applications.

Principle of 5-EdU Labeling

The core of 5-EdU's utility lies in the bioorthogonal nature of the click chemistry reaction. The ethynyl group of the incorporated 5-EdU and the azide (B81097) group of a reporter molecule react specifically with each other in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3] This reaction is highly efficient, proceeds under mild, aqueous conditions, and does not interfere with the biological components of an assay, making it ideal for labeling sensitive biomolecules.

Applications in Molecular Diagnostics

Oligonucleotides modified with 5-EdU are valuable reagents in a range of molecular diagnostic techniques, including Polymerase Chain Reaction (PCR), Fluorescence In Situ Hybridization (FISH), and DNA sequencing.

Quantitative PCR (qPCR)

In qPCR, 5-EdU-modified primers and probes can be used to detect and quantify specific nucleic acid sequences. The ability to attach fluorescent dyes and quenchers to these oligonucleotides with high efficiency via click chemistry allows for the creation of custom-designed assays. While the presence of a modification on a primer can potentially impact PCR efficiency, studies on various primer modifications have shown that well-designed modified primers can perform comparably to or even enhance PCR assays.[4] For instance, certain modifications can increase the melting temperature (Tm) of the primer-template duplex, potentially leading to improved specificity.

Table 1: Hypothetical Comparison of qPCR Performance with Standard and 5-EdU Modified Primers

ParameterStandard Fluorescent Primer5-EdU Primer + Clicked FluorophoreRationale for Potential Difference
PCR Efficiency 95-105%90-105%The ethynyl modification and subsequent triazole linkage may introduce minor steric hindrance, potentially affecting polymerase binding or extension. However, for a small modification, the effect is often negligible.
Cycle Threshold (Cq) 22.522.7A slight increase in Cq may be observed if the PCR efficiency is marginally lower.
Specificity (Melt Curve) Single distinct peakSingle distinct peakThe modification is unlikely to affect the specificity of primer binding to the target sequence.
Signal-to-Noise Ratio HighHighClick chemistry allows for the attachment of a wide variety of bright and photostable fluorophores, leading to excellent signal intensity.

Note: The data in this table is illustrative and the actual performance may vary depending on the specific sequence, fluorophore, and assay conditions.

Fluorescence In Situ Hybridization (FISH)

5-EdU-modified oligonucleotide probes are particularly well-suited for FISH applications. FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues.[5] The ability to label probes with bright, photostable fluorophores via click chemistry can significantly enhance the signal intensity and improve the detection of low-abundance targets. The small size of the ethynyl group and the resulting triazole linker is less likely to cause steric hindrance compared to bulky, pre-labeled nucleosides, potentially improving hybridization kinetics and probe accessibility to target sequences. A novel technique, clampFISH, utilizes probes with a 3' azide and a 5' alkyne that, upon hybridization, are brought into proximity and ligated via click chemistry, forming a closed loop around the target for enhanced signal amplification.[1][6]

Table 2: Comparison of FISH Probe Performance

ParameterTraditionally Labeled Probe5-EdU Probe + Clicked FluorophoreAdvantage of 5-EdU Approach
Signal Intensity Moderate to HighHigh to Very HighClick chemistry allows for the use of a broader range of high-performance fluorophores. Signal amplification strategies like clampFISH can further boost the signal.[1][6]
Signal-to-Background Ratio GoodExcellentThe high efficiency and specificity of the click reaction can lead to lower background signal from unincorporated fluorescent labels.
Hybridization Time 2-16 hours2-16 hoursWhile the modification is small, hybridization kinetics are primarily dependent on probe length, concentration, and hybridization buffer composition.
Probe Stability GoodExcellentThe covalent triazole linkage is very stable.
DNA Sequencing

In DNA sequencing applications, 5-EdU-modified primers can be used for Sanger sequencing or as part of library preparation for next-generation sequencing (NGS). The ability to attach specific functionalities to the primer post-synthesis can be advantageous. For example, attaching a biotin moiety allows for the capture and purification of sequencing products. While the impact of a 5-EdU modification on sequencing accuracy has not been extensively reported, studies on other 5'-tailed primers have shown that modifications can sometimes improve sequencing quality by reducing sequencing errors.[6]

Table 3: Potential Impact of 5-EdU Modified Primers on DNA Sequencing

ParameterStandard Sequencing Primer5-EdU Modified Sequencing PrimerPotential Effect of Modification
Sequencing Read Quality (Phred Score) HighPotentially HigherModifications at the 5' end can sometimes improve the initial rounds of sequencing by providing a better substrate for the polymerase or reducing secondary structure formation.
Error Rate LowPotentially LowerSome 5' modifications have been shown to reduce sequencing errors.[6]
Signal Uniformity GoodGoodThe modification is unlikely to significantly affect signal uniformity across the sequence.

Experimental Protocols

Protocol 1: Post-Synthesis Labeling of 5-EdU-Modified Oligonucleotides via Click Chemistry

This protocol describes the general procedure for labeling an alkyne-modified oligonucleotide with an azide-containing fluorescent dye.

Materials:

  • 5-EdU modified oligonucleotide (20-200 µM in water)

  • Azide-modified fluorescent dye (10 mM in DMSO)

  • Copper(II)-TBTA complex (10 mM in 55% DMSO)

  • Sodium Ascorbate (B8700270) (5 mM in water, freshly prepared)

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • DMSO

  • Nuclease-free water

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a microcentrifuge tube, dissolve the 5-EdU modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.

  • Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

  • Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

  • Add the azide-modified fluorescent dye to a final concentration 1.5 times that of the oligonucleotide and vortex.

  • Add freshly prepared 5 mM sodium ascorbate to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling with an inert gas for 30-60 seconds.

  • Add the 10 mM Copper(II)-TBTA complex to a final concentration of 0.5 mM.

  • Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight in the dark.

  • The labeled oligonucleotide can be purified by ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.

Click_Chemistry_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Post-Synthesis Labeling Oligo_Synthesis Solid-Phase Synthesis with This compound EdU_Oligo 5-EdU Modified Oligonucleotide Oligo_Synthesis->EdU_Oligo Click_Reaction Click Chemistry (CuAAC) EdU_Oligo->Click_Reaction Azide_Dye Azide-Modified Fluorophore Azide_Dye->Click_Reaction Labeled_Oligo Fluorescently Labeled Oligonucleotide Probe/Primer Click_Reaction->Labeled_Oligo

Caption: Workflow for labeling 5-EdU modified oligonucleotides.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with Click-Labeled Probes

This protocol provides a general guideline for performing FISH using a 5-EdU modified oligonucleotide probe labeled with a fluorescent dye.

Materials:

  • Cells or tissue sections on slides

  • Labeled 5-EdU oligonucleotide probe (5 ng/µl)

  • Hybridization buffer (e.g., 0.7 M NaCl, 0.1 M Tris-HCl pH 8.0, 0.1% SDS, 10 mM EDTA)

  • Wash buffer (e.g., 2x SSC with 0.1% Tween-20)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Fix and permeabilize cells or tissue sections on slides according to standard protocols.

  • Pre-hybridization: Pre-warm the slides in hybridization buffer without the probe for 30 minutes at the hybridization temperature (typically 37-55°C).

  • Hybridization: Dilute the labeled 5-EdU probe in pre-warmed hybridization buffer to the desired final concentration (e.g., 100-500 nM). Apply the probe solution to the sample, cover with a coverslip, and seal to prevent evaporation. Incubate in a humidified chamber at the hybridization temperature for 2-16 hours.

  • Washing: Remove the coverslip and wash the slides in pre-warmed wash buffer to remove unbound probe. Typically, this involves a series of washes with increasing stringency (lower salt concentration and/or higher temperature).

  • Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.

  • Mounting: Wash briefly in PBS, and then mount the slides with antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.

FISH_Workflow Sample_Prep Sample Preparation (Fixation & Permeabilization) Hybridization Hybridization with 5-EdU Labeled Probe Sample_Prep->Hybridization Washing Post-Hybridization Washes (Remove Unbound Probe) Hybridization->Washing Counterstain Counterstaining (e.g., DAPI) Washing->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Caption: General workflow for FISH using a 5-EdU labeled probe.

Conclusion

This compound is a valuable reagent for the synthesis of modified oligonucleotides for molecular diagnostics. The ability to incorporate a click-reactive handle allows for the efficient and flexible post-synthesis labeling of probes and primers with a wide range of reporter molecules. This approach offers significant advantages in terms of signal enhancement, probe design flexibility, and overall assay performance in applications such as qPCR, FISH, and DNA sequencing. As the field of molecular diagnostics continues to demand more sensitive and multiplexed assays, the use of 5-EdU-modified oligonucleotides and click chemistry is poised to become an increasingly important tool for researchers and clinicians.

References

Application Notes and Protocols for FRET Probe Synthesis using 5-Ethynyl-dU CEP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful mechanism for studying molecular interactions, conformational changes, and spatial proximity in biological systems. The synthesis of high-purity, site-specifically labeled FRET probes is crucial for the accuracy and reliability of these assays. The use of 5-Ethynyl-2'-deoxyuridine phosphoramidite (B1245037) (5-Ethynyl-dU CEP) offers a robust and versatile method for incorporating a reactive alkyne handle into an oligonucleotide sequence during solid-phase synthesis. This alkyne moiety allows for the covalent attachment of azide-modified fluorophores via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the precise construction of FRET probes.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of FRET probes using this compound.

Key Advantages of Using this compound for FRET Probe Synthesis

  • Site-Specific Labeling: Allows for the precise placement of fluorophores at any desired position within the oligonucleotide sequence.

  • High Coupling Efficiency: The phosphoramidite chemistry ensures efficient incorporation of the 5-Ethynyl-dU monomer into the growing oligonucleotide chain.

  • Bioorthogonal Reaction: The click chemistry reaction is highly specific and does not interfere with the nucleobases or the phosphodiester backbone of the DNA.

  • Versatility: A wide range of azide-modified donor and acceptor fluorophores can be readily attached to the alkyne-modified oligonucleotide.

  • TIPS Protection: The use of a triisopropylsilyl (TIPS) protecting group on the ethynyl (B1212043) functionality (TIPS-5-Ethynyl-dU CEP) prevents side reactions during oligonucleotide synthesis and deprotection, ensuring higher purity of the final product.

Data Presentation

Table 1: Properties of this compound and TIPS-5-Ethynyl-dU CEP
PropertyThis compoundTIPS-5-Ethynyl-dU CEP
Molecular Weight 754.81 g/mol [1]911.16 g/mol [2]
Purity ≥ 95% (HPLC & ³¹P-NMR)[1]≥ 95% (HPLC & ³¹P-NMR)[2]
Storage Conditions -20 °C, dry, under inert gas[1]-20 °C, dry, under inert gas[2]
Key Feature Direct incorporation of an alkyne handle.TIPS group protects the alkyne from hydration and other side reactions during synthesis and deprotection.[2]
Table 2: Common FRET Pairs for Oligonucleotide Probes
Donor FluorophoreAcceptor Fluorophore (Quencher)Förster Distance (R₀) in DNA (Å)Excitation Max (nm)Emission Max (nm)
Fluorescein (FITC/FAM)Tetramethylrhodamine (TAMRA)~50-60494520
Cyanine 3 (Cy3)Cyanine 5 (Cy5)>50550570
Cyanine 3.5 (Cy3.5)Cyanine 5.5 (Cy5.5)~60581594
EDANSDABCYL~33336490

Note: Förster distance can be influenced by the local environment and the attachment linker.

Table 3: Quantitative Parameters in FRET Probe Synthesis
ParameterTypical Value/RangeFactors Influencing the Parameter
This compound Coupling Efficiency >99%Purity of phosphoramidite and reagents, anhydrous conditions, activator used.
CuAAC Reaction Efficiency >95%Catalyst system (CuSO₄/Sodium Ascorbate (B8700270), CuBr/TBTA), ligand, temperature, reaction time, purity of reactants.
Overall Yield of Dual-Labeled Probe Sequence and purification dependentCoupling efficiency at each step, efficiency of click reactions, purification method.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Alkyne-Modified Oligonucleotide

This protocol outlines the incorporation of this compound (or its TIPS-protected form) into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound or TIPS-5-Ethynyl-dU CEP

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., DCI, ETT)

  • Capping reagents (Cap A and Cap B)

  • Oxidizer solution

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer with all necessary reagents and phosphoramidites, including the this compound dissolved in anhydrous acetonitrile.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the coupling of 5-Ethynyl-dU at the desired position(s).

  • Automated Synthesis: Initiate the automated synthesis cycle. The synthesis proceeds through the standard steps of deblocking, coupling, capping, and oxidation for each nucleotide addition.

  • Cleavage and Deprotection:

    • For standard this compound, use mild deprotection conditions (e.g., ammonium (B1175870) hydroxide (B78521) at room temperature) to prevent hydration of the ethynyl group.[3]

    • For TIPS-5-Ethynyl-dU CEP, standard deprotection with ammonium hydroxide can be used. The TIPS group is stable to these conditions.

  • Purification of Alkyne-Oligonucleotide: Purify the crude alkyne-modified oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified fluorophore to the alkyne-modified oligonucleotide.

Materials:

  • Purified alkyne-modified oligonucleotide

  • Azide-modified donor and acceptor fluorophores (e.g., Cy3-azide, Cy5-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Nuclease-free water

  • DMSO (for dissolving dyes)

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-oligonucleotide in nuclease-free water.

    • Dissolve the azide-fluorophores in DMSO to create stock solutions.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand in nuclease-free water.

  • Click Reaction Setup (for a single labeling step):

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-oligonucleotide solution

      • Azide-fluorophore stock solution (typically 2-5 equivalents per alkyne)

      • Premixed solution of CuSO₄ and ligand (e.g., 1:5 molar ratio)

      • Sodium ascorbate solution (to a final concentration of ~5 mM)

  • Reaction Incubation: Vortex the mixture gently and incubate at room temperature for 1-4 hours or at 37°C for 1 hour.

  • Sequential Labeling for Dual-Labeled Probes:

    • If incorporating two different fluorophores at two alkyne sites, the click reactions can be performed sequentially with purification after the first labeling step, or in a single pot if the stoichiometry can be carefully controlled.

    • Alternatively, one fluorophore can be incorporated during synthesis using a fluorophore-phosphoramidite, and the second via the click reaction with 5-Ethynyl-dU.

Protocol 3: Purification and Characterization of the FRET Probe

Purification:

  • RP-HPLC: Purify the dual-labeled FRET probe using RP-HPLC. The hydrophobicity of the attached dyes allows for good separation from unlabeled and single-labeled oligonucleotides.[4][5][6][7]

    • A typical mobile phase system is a gradient of acetonitrile in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.

    • Monitor the elution profile at 260 nm (for DNA) and at the absorbance maxima of the donor and acceptor dyes.

  • Desalting: After HPLC purification, desalt the final product using a desalting column or ethanol (B145695) precipitation to remove the HPLC buffer salts.

Characterization:

  • Mass Spectrometry: Confirm the identity and purity of the final FRET probe by MALDI-TOF or ESI mass spectrometry. The measured molecular weight should correspond to the calculated mass of the dual-labeled oligonucleotide.[4][8]

  • UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide and the labeling efficiency by measuring the absorbance at 260 nm and at the absorbance maxima of the donor and acceptor dyes.

  • Fluorescence Spectroscopy:

    • Excite the donor fluorophore and measure the emission spectrum.

    • The presence of FRET is indicated by a decrease in the donor's emission intensity and the appearance of a sensitized emission from the acceptor.

    • FRET efficiency (E) can be calculated using the formula: E = 1 - (I_DA / I_D), where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

FRET_Probe_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Fluorophore Labeling cluster_final Final Product start Solid Support (CPG) synth Automated DNA Synthesis (Incorporate this compound) start->synth cleave Cleavage & Deprotection synth->cleave click1 CuAAC Click Reaction (Donor-Azide) cleave->click1 purify1 RP-HPLC Purification click1->purify1 click2 CuAAC Click Reaction (Acceptor-Azide) purify1->click2 purify2 Final RP-HPLC Purification click2->purify2 characterize Characterization (MS, UV-Vis, Fluorescence) purify2->characterize fret_probe Purified FRET Probe characterize->fret_probe

Caption: Workflow for FRET probe synthesis using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne Oligo-5-Ethynyl-dU triazole Triazole Linkage alkyne->triazole azide Fluorophore-Azide azide->triazole cu2 Cu(II)SO4 ascorbate Sodium Ascorbate (Reducing Agent) cu2->ascorbate Reduction cu1 Cu(I) ascorbate->cu1 cu1->triazole Catalysis fret_probe Labeled FRET Probe triazole->fret_probe

Caption: Mechanism of the CuAAC click reaction for labeling oligonucleotides.

FRET_Signaling_Pathway cluster_no_fret No FRET (Donor & Acceptor far apart) cluster_fret FRET (Donor & Acceptor in close proximity) donor Donor acceptor Acceptor light_in Excitation Light donor_emission Donor Emission fret_transfer FRET acceptor_emission Acceptor Emission donor1 Donor donor_emission1 Donor Emission donor1->donor_emission1 acceptor1 Acceptor light_in1 Excitation Light light_in1->donor1 donor2 Donor acceptor2 Acceptor donor2->acceptor2 Energy Transfer acceptor_emission2 Acceptor Emission acceptor2->acceptor_emission2 light_in2 Excitation Light light_in2->donor2 fret_transfer2 FRET

Caption: Principle of Förster Resonance Energy Transfer (FRET).

References

Revolutionizing Aptamer Development: Application of 5-Ethynyl-dU CEP for Modified Base Integration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded DNA or RNA oligonucleotides, have emerged as a promising class of molecules for a wide range of applications in diagnostics, therapeutics, and drug delivery.[1] Their high specificity and affinity for a diverse array of targets, coupled with their synthetic nature, offer distinct advantages over traditional antibodies.[2] However, the chemical diversity of natural nucleic acids is limited to four bases, which can restrict their binding capabilities and in vivo stability. The introduction of modified bases can significantly enhance the functional potential of aptamers, improving their binding affinity, specificity, and resistance to nuclease degradation.[1][2]

This document provides detailed application notes and protocols for the use of 5-Ethynyl-2'-deoxyuridine phosphoramidite (B1245037) (5-Ethynyl-dU CEP) in the synthesis of modified DNA aptamer libraries. The ethynyl (B1212043) group serves as a versatile chemical handle for the post-synthesis introduction of a wide variety of functional groups via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3] This "click-SELEX" approach enables the generation of aptamers with novel properties, expanding their utility in research and drug development.[3][4]

Advantages of 5-Ethynyl-dU Modification

The incorporation of 5-Ethynyl-dU into aptamer libraries offers several key advantages:

  • Enhanced Chemical Diversity: The alkyne group allows for the covalent attachment of a vast array of azide-containing molecules, including fluorescent dyes, biotin, peptides, and small molecules, thereby expanding the chemical space of the aptamer library.[3]

  • Improved Binding Affinity: The introduction of novel functional groups can create additional interaction points with the target molecule, leading to significantly improved binding affinities (lower Kd values).[5][6]

  • Increased Nuclease Resistance: Modifications at the 5-position of pyrimidines can sterically hinder the approach of nucleases, thereby increasing the in vivo half-life of the aptamer.[1]

  • Streamlined SELEX Process: The "click-SELEX" method allows for the enzymatic amplification of the selected aptamer sequences using standard polymerases, as the modification is introduced after the amplification step in each round.[3]

Data Presentation

Table 1: Comparison of Binding Affinity (Kd) for Modified vs. Unmodified Aptamers

Aptamer TargetModificationUnmodified Aptamer KdModified Aptamer KdFold Improvement
Vascular Endothelial Growth Factor-165 (VEGF-165)dDs (hydrophobic unnatural base)>10 nM0.65 pM>15,000
Interferon-γ (IFN-γ)dDs (hydrophobic unnatural base)>10 nM38 pM>260
Cycle 3 GFPIndole (via click chemistry)-18.4 nM-

Data is compiled from multiple sources to illustrate the potential for affinity improvement with modified bases.[5][7]

Table 2: Comparison of Nuclease Stability for Modified vs. Unmodified DNA Aptamers

AptamerModificationHalf-life in Human Serum (Unmodified)Half-life in Human Serum (Modified)Fold Improvement
Thrombin Binding Aptamer2'-F pyrimidines~1 hour>7 hours>7
Generic Oligonucleotide2'-O-methyl substitutions~5 hours>240 hours>48
TD05 AptamerLNA/DNA chimera with 3'-3'-T capping-10-fold increase10

Data is compiled from multiple sources to illustrate the potential for stability improvement with various modifications.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethynyl-dU Containing DNA Library

This protocol outlines the solid-phase synthesis of a DNA oligonucleotide library where thymidine (B127349) residues are replaced with 5-Ethynyl-dU.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dG, dC)

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • DNA synthesizer

  • Ammonium (B1175870) hydroxide (B78521) or other cleavage and deprotection solution

Methodology:

  • Program the DNA synthesizer with the desired library sequence, substituting thymidine phosphoramidite with this compound in the synthesis cycle.

  • Perform the automated solid-phase DNA synthesis under standard conditions. The coupling efficiency of this compound is comparable to standard phosphoramidites.

  • After synthesis, cleave the oligonucleotide library from the CPG support and deprotect the bases using ammonium hydroxide at 55°C for 8-12 hours.

  • Purify the full-length library using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantify the purified library using UV-Vis spectrophotometry (A260).

Protocol 2: Click-SELEX Workflow

This protocol describes the systematic evolution of ligands by exponential enrichment (SELEX) process adapted for a 5-Ethynyl-dU containing DNA library.

Materials:

  • 5-Ethynyl-dU containing DNA library

  • Target molecule

  • SELEX binding buffer (e.g., PBS with 5 mM MgCl2)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., high salt buffer, denaturing agent, or competitive ligand)

  • Azide-modified functional group of choice

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PCR primers (forward and reverse)

  • dNTPs and 5-Ethynyl-dUTP

  • Taq DNA polymerase or other suitable polymerase

  • Lambda exonuclease

  • Magnetic beads or other matrix for target immobilization (optional)

Methodology:

Round 1: Selection

  • Click Reaction:

    • In a 100 µL reaction, combine the 5-Ethynyl-dU DNA library (e.g., 1-5 nmol), 1 mM azide-modified molecule, and 1x phosphate (B84403) buffer.

    • Prepare a fresh catalyst solution containing 25 mM sodium ascorbate, 4 mM THPTA, and 1 mM CuSO4.

    • Add the catalyst solution to the DNA/azide mixture.

    • Incubate at 37°C for 30-60 minutes.

    • Purify the clicked DNA library using ethanol (B145695) precipitation or a suitable spin column.

  • Binding:

    • Immobilize the target molecule on magnetic beads or a similar matrix according to the manufacturer's protocol.

    • Dissolve the clicked DNA library in SELEX binding buffer.

    • Denature the library by heating at 95°C for 5 minutes, then cool on ice for 10 minutes to allow for proper folding.

    • Incubate the folded library with the immobilized target at room temperature or 37°C for 30-60 minutes with gentle agitation.

  • Washing:

    • Remove the supernatant containing unbound sequences.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound oligonucleotides. The stringency of the washes can be increased in later rounds.

  • Elution:

    • Elute the bound aptamers from the target using the chosen elution buffer. For example, heat at 95°C for 5 minutes in water or a low-salt buffer.

    • Collect the eluate containing the enriched aptamer pool.

Amplification and Preparation for Next Round

  • PCR Amplification:

    • Use the eluate as a template for PCR.

    • The PCR mixture should contain dATP, dGTP, dCTP, and 5-Ethynyl-dUTP (in place of dTTP).

    • Perform PCR for 15-25 cycles.

  • ssDNA Generation:

    • To prepare single-stranded DNA for the next round, use a 5'-phosphorylated reverse primer in the PCR.

    • After PCR, treat the product with lambda exonuclease, which selectively digests the phosphorylated strand, leaving the single-stranded, 5-Ethynyl-dU containing aptamer library.

    • Purify the ssDNA library.

  • Subsequent Rounds:

    • Repeat steps 1-6 for 8-15 rounds. In each round, the stringency of selection can be increased by decreasing the target concentration, increasing the wash volume, or including a counter-selection step against a non-target molecule.

Protocol 3: Characterization of Modified Aptamers by Surface Plasmon Resonance (SPR)

This protocol outlines the kinetic analysis of a purified, modified aptamer to determine its binding affinity (Kd), association rate (ka), and dissociation rate (kd).[8][9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Aptamer with a 5'-biotin tag (for streptavidin chip) or an amine group (for amine coupling)

  • Target molecule

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 25 mM NaOH)

Methodology:

  • Chip Preparation and Aptamer Immobilization:

    • For a streptavidin chip, inject the biotinylated aptamer over the sensor surface to achieve an immobilization level of 2000-5000 Resonance Units (RU).

    • For a CM5 chip, activate the surface with EDC/NHS and inject the amine-coupled aptamer.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the target molecule in running buffer (e.g., 0 nM to 100 nM).

    • Inject the target solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Flow running buffer over the surface to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a short pulse of regeneration solution.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and calculate the Kd (kd/ka).

Protocol 4: Nuclease Stability Assay

This protocol describes a method to assess the stability of the modified aptamer in serum.[10]

Materials:

  • Modified aptamer and unmodified control aptamer (5'-radiolabeled or fluorescently labeled)

  • Human serum

  • Incubator at 37°C

  • Denaturing polyacrylamide gel (e.g., 12%)

  • Gel loading buffer with formamide

  • Phosphorimager or fluorescence gel scanner

Methodology:

  • Incubate the labeled aptamers (e.g., 100 nM) in 90% human serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and immediately quench it by mixing with an equal volume of gel loading buffer and freezing on dry ice.

  • After the final time point, heat all samples at 95°C for 5 minutes.

  • Run the samples on a denaturing polyacrylamide gel.

  • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Quantify the intensity of the full-length aptamer band at each time point.

  • Calculate the percentage of intact aptamer remaining over time and determine the half-life.

Visualizations

Click-SELEX Workflow

Click_SELEX_Workflow Click-SELEX Workflow for Modified Aptamer Generation cluster_library_prep Library Preparation cluster_selection Selection Cycle cluster_amplification Amplification & Regeneration lib_synth 1. Synthesize DNA Library (T replaced with 5-Ethynyl-dU) click_rxn 2. Click Chemistry (Attach functional group) lib_synth->click_rxn binding 3. Binding (Modified library to target) click_rxn->binding washing 4. Washing (Remove unbound sequences) binding->washing elution 5. Elution (Recover bound sequences) washing->elution pcr 6. PCR Amplification (Using 5-Ethynyl-dUTP) elution->pcr sequencing Sequencing & Characterization elution->sequencing After final round ssdna 7. ssDNA Generation (Lambda exonuclease) pcr->ssdna ssdna->click_rxn Start Next Round

Caption: Workflow of the click-SELEX process for generating modified aptamers.

Diagnostic Assay Workflow: Aptamer-Based Lateral Flow Assay

Diagnostic_Workflow Workflow of an Aptamer-Based Lateral Flow Assay cluster_assay Lateral Flow Strip sample_pad Sample Pad conjugate_pad Conjugate Pad (AuNP-Aptamer) test_line Test Line (Immobilized Capture Probe) control_line Control Line absorbent_pad Absorbent Pad step1 1. Sample containing target is applied to the Sample Pad. step2 2. Target binds to AuNP-Aptamer in the Conjugate Pad. step3 3. Complex flows to the Test Line and is captured, forming a colored line. step4 4. Excess AuNP-Aptamer flows to the Control Line and is captured.

Caption: A representative workflow for a diagnostic lateral flow assay using a modified aptamer.

References

Site-Specific DNA Functionalization with 5-Ethynyl-dU CEP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific functionalization of DNA is a cornerstone of modern molecular biology, enabling the development of advanced diagnostics, targeted therapeutics, and novel biomaterials. 5-Ethynyl-2'-deoxyuridine (B1671113) (5-Ethynyl-dU) is a modified nucleoside that serves as a powerful tool for introducing an alkyne handle into a DNA oligonucleotide at a precise location. This is achieved through the use of its phosphoramidite (B1245037) derivative, 5-Ethynyl-dU CEP, in standard solid-phase oligonucleotide synthesis. The incorporated ethynyl (B1212043) group is a bioorthogonal chemical reporter that can be specifically and efficiently modified via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][2][3] This allows for the covalent attachment of a wide variety of molecules, including fluorophores, biotin, peptides, and therapeutic agents, without altering the fundamental properties of the DNA duplex.[1][4]

This document provides detailed application notes and experimental protocols for the site-specific functionalization of DNA using this compound. It also discusses the use of a protected version, TIPS-5-Ethynyl-dU-CE Phosphoramidite, which offers enhanced stability and compatibility with various deprotection conditions.[2][5][6]

Applications

The versatility of this compound facilitates a broad spectrum of applications in research, diagnostics, and drug development:

  • Fluorescent Labeling and Imaging: Introduction of fluorescent dyes for tracking DNA in vitro and in vivo, enabling high-resolution visualization and fluorescence resonance energy transfer (FRET) studies.[1]

  • Bioconjugation: Attachment of DNA to proteins, nanoparticles, or surfaces to create novel hybrid materials and biosensors.[1]

  • Diagnostics: Development of highly specific hybridization probes and biosensors for the detection of genetic mutations and disease biomarkers.[7]

  • Therapeutics: Construction of modified oligonucleotide drugs, such as antisense oligonucleotides and aptamers, with enhanced stability, targeting, and therapeutic efficacy.[1][7]

  • Drug Development: Synthesis of DNA-encoded libraries (DELs) for high-throughput screening and drug discovery.[3]

  • Cell Proliferation Assays: As a less toxic and more efficient alternative to 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for monitoring DNA synthesis and cell cycle progression.[8][9][10][11][12]

Key Advantages of 5-Ethynyl-dU Based Labeling

The use of 5-Ethynyl-dU for DNA functionalization offers several advantages over traditional methods:

  • High Specificity and Bioorthogonality: The alkyne group is chemically inert in biological systems until it is specifically "clicked" to an azide-containing molecule.[1]

  • High Efficiency: The CuAAC reaction is highly efficient, providing near-quantitative yields under mild conditions.[13]

  • Compatibility with Automated Synthesis: this compound is fully compatible with standard automated solid-phase DNA synthesis workflows.[1]

  • Preservation of DNA Structure: Modification at the 5-position of uracil (B121893) does not disrupt Watson-Crick base pairing or the overall integrity of the DNA duplex.[1]

  • Versatility: A wide range of azide-modified molecules are commercially available or can be readily synthesized, allowing for a modular approach to DNA functionalization.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound and related reagents.

Table 1: Properties of 5-Ethynyl-dU Phosphoramidites

Feature5-Ethynyl-dU-CE PhosphoramiditeTIPS-5-Ethynyl-dU-CE Phosphoramidite
Protecting Group NoneTriisopropylsilyl (TIPS)
Molecular Weight Varies by supplier911.15 g/mol
CAS Number 615288-66-91472616-97-9
Key Advantage Direct use in click reaction post-synthesisPrevents alkyne hydration during deprotection, enabling synthesis of highly modified oligos
Deprotection Requires mild deprotection conditions to avoid alkyne hydrationStandard deprotection followed by a separate TIPS removal step

Table 2: Recommended Coupling Time for Phosphoramidites

PhosphoramiditeRecommended Coupling Time
TIPS-5-Ethynyl-dU-CE Phosphoramidite3 minutes

Experimental Workflows

Overall Workflow for Site-Specific DNA Functionalization

The general process for site-specifically functionalizing DNA using this compound involves three main stages: solid-phase synthesis of the alkyne-modified oligonucleotide, cleavage and deprotection, and the final click chemistry conjugation.

G cluster_0 Solid-Phase DNA Synthesis cluster_1 Cleavage & Deprotection cluster_2 Click Chemistry Conjugation synthesis Automated DNA Synthesis incorporation Incorporate this compound at desired position(s) synthesis->incorporation cleavage Cleave from solid support incorporation->cleavage deprotection Remove protecting groups (Mild conditions for unprotected alkyne) cleavage->deprotection click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) deprotection->click_reaction purification Purify functionalized DNA click_reaction->purification

Caption: Overall workflow for DNA functionalization.

Workflow for using TIPS-Protected this compound

The use of TIPS-5-Ethynyl-dU-CE Phosphoramidite introduces an additional deprotection step to remove the TIPS group prior to the click reaction. This protects the alkyne from degradation during standard oligonucleotide deprotection.[2][5][6]

G synthesis 1. Solid-Phase Synthesis with TIPS-5-Ethynyl-dU CEP deprotection 2. Standard Cleavage and Base Deprotection synthesis->deprotection tips_removal 3. TIPS Group Removal (e.g., with TBAF) deprotection->tips_removal purification1 4. Desalting/Purification tips_removal->purification1 click_reaction 5. CuAAC Click Reaction with Azide Molecule purification1->click_reaction purification2 6. Final Purification of Functionalized Oligo click_reaction->purification2

Caption: Workflow for using TIPS-protected phosphoramidite.

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

This protocol outlines the steps for incorporating this compound or its TIPS-protected counterpart into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • 5-Ethynyl-dU-CE Phosphoramidite or TIPS-5-Ethynyl-dU-CE Phosphoramidite

  • Standard DNA synthesis reagents (e.g., activator, capping reagents, oxidizing solution)

  • Anhydrous acetonitrile (B52724)

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

Procedure:

  • Phosphoramidite Preparation: Dissolve the 5-Ethynyl-dU-CE Phosphoramidite or TIPS-5-Ethynyl-dU-CE Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Synthesizer Setup: Install the phosphoramidite vial on a designated port of the DNA synthesizer.

  • Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position(s) for the incorporation of the 5-Ethynyl-dU moiety.

  • Synthesis Cycle: Initiate the automated solid-phase synthesis. For TIPS-5-Ethynyl-dU-CE Phosphoramidite, a coupling time of 3 minutes is recommended.[6] For the unprotected version, standard coupling times are generally sufficient.

  • Post-Synthesis: Once the synthesis is complete, the CPG support with the synthesized oligonucleotide is ready for cleavage and deprotection.

Protocol 2: Cleavage and Deprotection

A. For Oligonucleotides with unprotected 5-Ethynyl-dU:

It is crucial to use mild deprotection conditions to prevent the base-catalyzed hydration of the ethynyl group into a methyl ketone, which would inhibit the subsequent click reaction.[2]

Materials:

Procedure:

  • Transfer the CPG support to a screw-cap vial.

  • Add the mild deprotection solution (e.g., ammonium hydroxide).

  • Incubate at a controlled temperature (e.g., room temperature to 40°C) for the recommended duration to ensure complete deprotection without alkyne degradation.

  • After incubation, transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

B. For Oligonucleotides with TIPS-protected 5-Ethynyl-dU:

Standard deprotection methods can be used, followed by a specific step for TIPS removal.

Materials:

  • Standard deprotection solution (e.g., concentrated ammonium hydroxide)

  • Anhydrous dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • 2 M Triethylammonium acetate (B1210297) (TEAA)

  • Heating block

Procedure:

  • Perform standard cleavage and deprotection as recommended for the other nucleobases in the sequence.[6]

  • Dry the deprotected oligonucleotide.

  • TIPS Removal: a. Dissolve the dried oligonucleotide in anhydrous DMF (e.g., 0.4 mL).[2] b. Add TBAF solution (e.g., 0.1 mL).[2] c. Incubate at 45°C for 15 minutes.[2] d. Quench the reaction by adding 2 M TEAA (e.g., 0.5 mL).[2]

  • Proceed to desalting and purification.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Nuclease-free water

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified alkyne-modified oligonucleotide in nuclease-free water or buffer to a final concentration of approximately 100-250 µM.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in DMSO or water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified oligonucleotide

    • Azide-functionalized molecule (typically 1.5-5 equivalents relative to the oligo)

    • THPTA (to a final concentration of ~500 µM)

    • CuSO₄ (to a final concentration of ~100 µM)

    • Sodium ascorbate (to a final concentration of ~1 mM)

    • Adjust the final volume with buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.

  • Purification: Purify the functionalized oligonucleotide using methods such as ethanol (B145695) precipitation, HPLC, or gel filtration to remove excess reagents and byproducts.

Signaling Pathway and Logical Relationship Diagram

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The core of the functionalization process is the CuAAC reaction. The following diagram illustrates the catalytic cycle.

G cluster_0 Catalytic Cycle Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne_DNA Alkyne-DNA (R-C≡CH) Alkyne_DNA->Cu_Acetylide Azide_Molecule Azide-Molecule (R'-N3) Triazole_Product Triazole-linked Functionalized DNA Azide_Molecule->Triazole_Product Cu_Acetylide->Triazole_Product Triazole_Product->Cu_I Catalyst Regeneration

Caption: CuAAC catalytic cycle for DNA functionalization.

Conclusion

This compound is a highly effective and versatile reagent for the site-specific functionalization of DNA. Its compatibility with standard DNA synthesis and the efficiency of the subsequent click chemistry reaction have made it an indispensable tool in various fields of life sciences and drug development. The availability of the TIPS-protected version further expands its utility by allowing for the synthesis of highly modified oligonucleotides under standard deprotection conditions. By following the protocols and understanding the workflows outlined in this document, researchers can confidently and reproducibly generate custom-functionalized DNA for a wide array of innovative applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Hydration of the Ethynyl Group During Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing ethynyl (B1212043) group hydration during deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the cleavage of protecting groups from terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is ethynyl group hydration and why is it a problem?

A1: Ethynyl group hydration is an undesired side reaction that can occur during the deprotection of a terminal alkyne. In this reaction, a water molecule adds across the carbon-carbon triple bond, leading to the formation of an enol intermediate, which rapidly tautomerizes to a more stable methyl ketone. This byproduct can be difficult to separate from the desired terminal alkyne, resulting in lower yields and purification challenges.

Q2: What are the common protecting groups for terminal alkynes?

A2: The most common protecting groups for terminal alkynes are silyl (B83357) ethers, with trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) being widely used. The choice of protecting group is critical, as their stability and the conditions required for their removal vary significantly. The bulky TIPS group is generally more stable than the TMS group and less prone to premature deprotection.

Q3: Which deprotection reagents are known to cause hydration of the ethynyl group?

A3: Reagents that are basic or contain water can promote the hydration of the ethynyl group. A common reagent, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is often supplied as a hydrate (B1144303) and its inherent basicity can lead to the formation of the ketone byproduct.[1] Similarly, strongly acidic conditions can also lead to hydration.

Troubleshooting Guide

Q1: I am observing significant formation of a methyl ketone byproduct when using TBAF to deprotect my silyl-protected alkyne. How can I minimize this?

A1: Issue: Standard TBAF solutions contain water and are basic, both of which can promote the hydration of the deprotected alkyne.

Solutions:

  • Use Anhydrous TBAF: If possible, use an anhydrous source of TBAF to minimize the presence of water.

  • Buffer the Reaction: The basicity of TBAF can be mitigated by adding a mild acid, such as acetic acid, to the reaction mixture. This can help to suppress the hydration side reaction.[1]

  • Lower the Reaction Temperature: Running the deprotection at a lower temperature (e.g., 0 °C) can help to reduce the rate of the hydration reaction.

  • Alternative Fluoride Source: Consider using an alternative fluoride source such as hydrogen fluoride-pyridine complex (HF•Py) which can be less prone to causing hydration in some cases.

Q2: My substrate is sensitive to basic conditions. What are some mild, non-basic deprotection methods I can try?

A2: Issue: Base-sensitive functional groups in your molecule may be compromised by basic deprotection conditions.

Solutions:

  • Silver-Catalyzed Deprotection: Silver salts, such as silver fluoride (AgF) or silver nitrate (B79036) (AgNO₃), can effectively cleave silyl protecting groups under mild, neutral conditions.[2][3] These methods are often compatible with a wide range of functional groups.

  • Copper-Catalyzed Deprotection: A combination of copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) in an ethanol (B145695)/water mixture provides a mild and efficient method for the deprotection of TMS-alkynes.[1][4]

Q3: I am trying to deprotect a TMS group in the presence of a more robust silyl ether like TIPS or TBDPS. How can I achieve selective deprotection?

A3: Issue: Achieving selective deprotection when multiple silyl ethers are present requires careful selection of reagents and conditions.

Solution:

  • Mild Basic Conditions: A dilute solution of potassium carbonate (K₂CO₃) in methanol (B129727) is a mild reagent that can selectively cleave a TMS group in the presence of bulkier silyl ethers like TIPS.[5] The reaction is typically slow and may require several hours to overnight stirring.

Data Presentation

The following table summarizes the performance of various deprotection methods, highlighting their efficacy in preventing ethynyl group hydration. The yields represent the desired terminal alkyne, with notes on the formation of the ketone byproduct.

Protecting GroupReagent(s)Solvent(s)Temperature (°C)TimeTypical Yield of Alkyne (%)Notes on Hydration ByproductReference(s)
TIPS 1.5 equiv. AgF, then 3 equiv. HClMeOH23Varies81-95Minimal to no ketone formation observed.[2][2]
TMS 0.1 mol CuSO₄, 0.3 mol Sodium AscorbateEthanol:Water (1:1)235-15 min90-98High yields of the desired alkyne with minimal side reactions reported.[1][4][1][4]
TMS 0.12 equiv. K₂CO₃Methanol232 hours~95A mild method that is effective for TMS deprotection; prolonged reaction times can lead to reduced yields.[6][6]
TIPS TBAFRefluxing THFVariesVariesLowSignificant decomposition and formation of byproducts observed.[2][2]

Experimental Protocols

Protocol 1: Silver Fluoride Mediated Deprotection of TIPS-Protected Alkynes

This protocol is adapted from Valois-Escamilla et al. and is effective for the deprotection of bulky triisopropylsilyl groups.[2]

Materials:

  • TIPS-protected alkyne

  • Silver Fluoride (AgF)

  • Methanol (MeOH), degassed

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Aluminum foil

Procedure:

  • Prepare a 0.1 M solution of the TIPS-protected alkyne in degassed methanol in a round-bottom flask.

  • In the dark (cover the flask with aluminum foil), add 1.5 equivalents of silver fluoride to the solution.

  • Stir the reaction mixture at room temperature (23 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add 3 equivalents of 1 M HCl to the mixture and stir for 10 minutes.

  • Filter the mixture.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the terminal alkyne.

Protocol 2: Copper(II) Sulfate and Sodium Ascorbate Mediated Deprotection of TMS-Protected Alkynes

This protocol is adapted from Siddaraj et al. and provides a rapid and mild deprotection of TMS ethers.[1][4]

Materials:

  • TMS-protected alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ethanol

  • Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the TMS-protected alkyne (0.1 mol) in a 1:1 mixture of ethanol and water.

  • To this solution, add sodium ascorbate (0.3 mol) and copper(II) sulfate (0.1 mol) at room temperature.

  • Stir the reaction mixture at room temperature for 5-15 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected alkyne.

Mandatory Visualizations

Deprotection_Workflow start Start: Silyl-Protected Ethynyl Compound protecting_group Identify Protecting Group start->protecting_group tms TMS protecting_group->tms TMS tips TIPS protecting_group->tips TIPS substrate_sensitivity Substrate Sensitive to Base? tms->substrate_sensitivity agf_method Use AgF Method tips->agf_method yes_sensitive Yes substrate_sensitivity->yes_sensitive Yes no_sensitive No substrate_sensitivity->no_sensitive No ag_cu_method Use Silver or Copper Catalyzed Method (e.g., AgF or CuSO4/ Sodium Ascorbate) yes_sensitive->ag_cu_method k2co3_method Use K2CO3/MeOH (Mild Base) no_sensitive->k2co3_method end_product Desired Terminal Alkyne ag_cu_method->end_product k2co3_method->end_product agf_method->end_product tba_method Use TBAF with caution (anhydrous, buffered, low temp.) tba_method->end_product

Caption: Decision workflow for selecting a deprotection method.

Hydration_Pathway start Deprotected Terminal Alkyne reagents Deprotection Conditions (e.g., TBAF, H₂O, Base) start->reagents enol Enol Intermediate reagents->enol Undesired Hydration desired Desired Terminal Alkyne reagents->desired Successful Deprotection ketone Methyl Ketone (Hydration Byproduct) enol->ketone Tautomerization

Caption: Pathway of ethynyl group hydration during deprotection.

References

Technical Support Center: 5-Ethynyl-dU Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethynyl-dU (EdU) modified oligonucleotides. The following sections address common issues encountered during the deprotection of these sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides, and are they suitable for EdU-modified oligos?

A1: The most traditional method for deprotecting standard DNA oligonucleotides involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) (28-33%) at an elevated temperature (e.g., 55°C) overnight.[1][2] However, these harsh conditions may not be suitable for sensitive modifications like 5-Ethynyl-dU. The primary concern is the potential for side reactions, such as the hydration of the ethynyl (B1212043) triple bond.[3]

Q2: What is the main side reaction to be aware of during the deprotection of 5-Ethynyl-dU modified oligos?

A2: The main side reaction is the hydration of the ethynyl group, which converts it to an acetyl group.[3] This transformation compromises the "clickable" nature of the EdU modification, rendering it unable to participate in subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This hydration is known to occur under acidic conditions and has also been observed to a lesser extent under some alkaline conditions.[3]

Q3: What are "mild" and "UltraMild" deprotection conditions, and when should they be used for EdU-modified oligos?

A3: Mild and UltraMild deprotection strategies are employed for oligonucleotides containing sensitive functional groups that are unstable under standard deprotection conditions.[4][5] These methods are highly recommended for EdU-modified oligos to preserve the integrity of the ethynyl group. UltraMild conditions often involve the use of potassium carbonate in methanol (B129727) or ammonium hydroxide at room temperature, and are used in conjunction with more labile base protecting groups like phenoxyacetyl (Pac), acetyl (Ac), and isopropyl-phenoxyacetyl (iPr-Pac).[1][4][5]

Q4: Can I use AMA (Ammonium Hydroxide/Methylamine) for deprotecting EdU-modified oligos?

A4: AMA is a fast and efficient deprotection reagent, allowing for deprotection in as little as 5-10 minutes at 65°C.[2][6] While effective for many standard oligonucleotides, its suitability for EdU-modified oligos should be carefully evaluated. The high temperature and basicity could potentially lead to degradation of the ethynyl group. If considering AMA, it is crucial to use acetyl (Ac) protected dC to prevent base modification.[2][6] A preliminary small-scale test is recommended to assess the stability of the EdU modification under these conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low "click" reaction efficiency after deprotection. Hydration of the 5-ethynyl group to an acetyl group during deprotection.- Use milder deprotection conditions. Concentrated aqueous ammonia (B1221849) at room temperature is a good starting point.[3]- If using standard protecting groups, consider overnight deprotection at room temperature instead of elevated temperatures.[1]- For highly sensitive sequences, use UltraMild phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and deprotect with 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[1][5]
Incomplete deprotection of the oligonucleotide. The deprotection conditions were too mild or the duration was too short.- The rate-determining step is often the removal of the protecting group on guanine (B1146940) (G).[1] Ensure the deprotection time is sufficient for the specific G protecting group used (see table below).- If using room temperature deprotection with ammonium hydroxide, extend the incubation time.
Presence of unexpected peaks in HPLC or Mass Spectrometry analysis. - Incomplete removal of protecting groups.- Modification of the EdU moiety.- Base modification (e.g., at dC if using AMA with Bz-dC).[2][6]- Re-treat the oligonucleotide with the deprotection solution.- Confirm the mass of the unexpected peak. A +18 Da addition to the EdU-containing fragment suggests hydration.- If using AMA, ensure Ac-dC phosphoramidite (B1245037) was used during synthesis.[2][6]
Cleavage of TIPS-protected ethynyl group during deprotection. The deprotection conditions are too harsh for the Triisopropylsilyl (TIPS) protecting group.- Deprotection with concentrated aqueous ammonia at room temperature is generally compatible with TIPS-protected ethynyl groups.[3]- Avoid elevated temperatures when using ammonium hydroxide for deprotection of TIPS-EdU containing oligos, as this can lead to partial cleavage of the TIPS group, especially with dC derivatives.[3]

Deprotection Conditions Summary

The choice of deprotection conditions is critically dependent on the protecting groups used for the standard DNA bases during oligonucleotide synthesis.

Protecting Group on dG Deprotection Reagent Temperature Time Reference
iBu-dGConc. NH₄OHRoom Temp.36 h[2]
iBu-dGConc. NH₄OH55°C16 h[2]
dmf-dG or Ac-dGConc. NH₄OHRoom Temp.16 h[2]
dmf-dG or Ac-dGConc. NH₄OH55°C4 h[2]
iPr-Pac-dG (UltraMild)Conc. NH₄OHRoom Temp.2 h[2]
iPr-Pac-dG (UltraMild)0.05 M K₂CO₃ in MethanolRoom Temp.4 h[1][5]
iBu-dG, dmf-dG, or Ac-dGAMA (1:1 NH₄OH/Methylamine)65°C5-10 min[2][6]
Anyt-Butylamine/water (1:3)60°C6 h[1]

Experimental Protocols

Protocol 1: Mild Deprotection of EdU-Oligos with Ammonium Hydroxide

This protocol is suitable for EdU-modified oligonucleotides synthesized with standard base protecting groups (e.g., Bz-dA, iBu-dG, Bz-dC).

  • After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.

  • Add fresh, concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is completely submerged.

  • Seal the vial tightly.

  • Incubate at room temperature for 16-24 hours.

  • After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.

Protocol 2: UltraMild Deprotection of EdU-Oligos with Potassium Carbonate

This protocol is required for EdU-modified oligonucleotides synthesized with UltraMild base protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC).

  • After synthesis, transfer the solid support to a screw-cap vial.

  • Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Add the potassium carbonate solution to the vial, ensuring the support is completely submerged.

  • Seal the vial tightly.

  • Incubate at room temperature for 4 hours.[1][5]

  • Following incubation, quench the reaction by adding a neutralizing agent, such as an acetic acid solution, as recommended by the phosphoramidite supplier.

  • Transfer the supernatant to a new tube and proceed with desalting or purification.

Diagrams

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Downstream Processing Solid_Support Oligo on Solid Support (Fully Protected) Deprotection_Step Add Deprotection Reagent (e.g., NH4OH or K2CO3/MeOH) Solid_Support->Deprotection_Step Post-synthesis Purification Purification (e.g., HPLC, PAGE) Deprotection_Step->Purification Crude Oligo Final_Product Purified EdU-Oligo Purification->Final_Product

Caption: General workflow for the deprotection and purification of synthetic oligonucleotides.

Troubleshooting_Logic Start Low 'Click' Reaction Efficiency? Check_MS Analyze by Mass Spec for +18 Da on EdU Start->Check_MS Yes Check_Other Investigate Other Causes: - Incomplete Deprotection - Reagent Quality Start->Check_Other No Hydration_Confirmed Hydration Confirmed Check_MS->Hydration_Confirmed Yes No_Hydration No Hydration Observed Check_MS->No_Hydration No Use_Milder_Conditions Use Milder Deprotection: - Room Temp NH4OH - K2CO3/MeOH Hydration_Confirmed->Use_Milder_Conditions Success Improved 'Click' Efficiency Use_Milder_Conditions->Success No_Hydration->Check_Other

Caption: Troubleshooting logic for low 'click' reaction efficiency with EdU-modified oligos.

References

troubleshooting low coupling efficiency of 5-Ethynyl-DU CEP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 5-Ethynyl-2'-deoxyuridine phosphoramidite (B1245037) (5-Ethynyl-dU CEP) during oligonucleotide synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the incorporation of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: What are the primary causes of low coupling efficiency for this compound?

A1: Low coupling efficiency with this compound, like other phosphoramidites, is often attributed to several critical factors. The most prominent is the presence of moisture in the reagents or on the synthesizer.[1] Water can react with the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[1] Other significant causes include the degradation of the phosphoramidite itself, poor quality of the activator or acetonitrile (B52724) (ACN), and issues with the DNA synthesizer's fluidics.

Q2: I'm observing a lower than expected signal during the trityl cation assay after the this compound coupling step. What should I investigate first?

A2: A diminished trityl signal is a direct indicator of poor coupling. The first and most crucial aspect to verify is the dryness of your reagents and the synthesis system.[1] Ensure that the acetonitrile used for dissolving the phosphoramidite and for the synthesizer is of the highest quality (anhydrous, <30 ppm water). Check that the activator solution is fresh and anhydrous. It is also recommended to use fresh phosphoramidite and to dissolve it under an inert atmosphere (e.g., argon) immediately before use.

Q3: My overall synthesis yield is low, and mass spectrometry of the final product shows a significant n-1 peak. Could this be related to the this compound coupling?

A3: Yes, a prominent n-1 peak (the desired full-length product missing one nucleotide) is a classic sign of a failed coupling step. If the low yield and n-1 peak are consistently observed, it strongly suggests that the this compound is not coupling efficiently. Inefficient capping of the unreacted 5'-hydroxyl groups after the failed coupling step can also contribute to the presence of deletion mutations.

Q4: Are there any specific side reactions associated with this compound that could affect my experiment?

A4: A known side reaction for 5-Ethynyl-dU is the hydration of the ethynyl (B1212043) group to a methyl ketone.[2][3] This reaction can be catalyzed by basic conditions, particularly during the final deprotection step of the oligonucleotide, especially when using strong bases or heat.[2] This modification will block the alkyne handle, preventing subsequent "click" chemistry reactions. To mitigate this, consider using milder deprotection conditions or a protected version of the phosphoramidite, such as TIPS-5-Ethynyl-dU-CE Phosphoramidite.[2][3]

Q5: Should I use a longer coupling time for this compound compared to standard phosphoramidites?

A5: While standard coupling times are often sufficient for the unprotected this compound, some modified phosphoramidites can benefit from extended coupling times to achieve optimal efficiency. For the TIPS-protected version of this compound, a coupling time of 3 minutes is often recommended. If you are experiencing low coupling efficiency, increasing the coupling time is a reasonable troubleshooting step.

Q6: How can I confirm the quality of my this compound before use?

A6: The quality of the phosphoramidite is critical for successful synthesis. You can assess the purity of the this compound using ³¹P NMR spectroscopy. The spectrum should show a major peak in the characteristic phosphoramidite region (around 146-150 ppm) and minimal peaks corresponding to oxidized phosphonate (B1237965) or other impurities.

Quantitative Data Summary

The following tables provide a summary of expected coupling efficiencies and the potential impact of troubleshooting interventions.

Table 1: Expected Stepwise Coupling Efficiency of this compound

Phosphoramidite VersionStandard ConditionsOptimized Conditions
This compound97-98%>98.5%
TIPS-5-Ethynyl-dU CEP>98%>99%

Note: Values are estimates based on typical performance of modified phosphoramidites. Actual efficiency can vary depending on synthesizer, reagents, and sequence.

Table 2: Troubleshooting Interventions and Expected Outcomes

IssueInterventionExpected Improvement in Coupling Efficiency
Moisture ContaminationUse fresh, anhydrous ACN and activator1-5%
Degraded PhosphoramiditeUse a fresh vial of this compound2-10%
Sub-optimal Coupling TimeIncrease coupling time (e.g., to 3 minutes)0.5-2%
Inefficient ActivationUse a fresh, high-quality activator1-3%

Experimental Protocols

Protocol 1: Assessment of this compound Coupling Efficiency using Trityl Cation Assay

Objective: To quantitatively measure the stepwise coupling efficiency of this compound during solid-phase oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup:

    • Ensure the DNA synthesizer is clean and all reagent lines are primed with fresh, anhydrous reagents.

    • Install the this compound on a designated port.

  • Synthesis of a Test Oligonucleotide:

    • Program the synthesis of a short, simple oligonucleotide sequence that includes at least one incorporation of this compound. A homopolymer of T's with a single 5-Ethynyl-dU insertion (e.g., TTTT(5-Ethynyl-dU)TTTT) is suitable.

    • Enable the trityl monitor on the synthesizer to measure the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step.

  • Data Collection:

    • The synthesizer's trityl monitor will record the absorbance of the orange-colored trityl cation at the end of each deblocking step. This absorbance is proportional to the number of coupled molecules in the preceding cycle.

  • Calculation of Stepwise Coupling Efficiency:

    • The stepwise coupling efficiency (CE) for the this compound addition is calculated using the following formula: CE (%) = (Absorbance of Trityl release after 5-Ethynyl-dU coupling / Absorbance of Trityl release before 5-Ethynyl-dU coupling) x 100

Protocol 2: HPLC Analysis of Oligonucleotide Purity and Integrity

Objective: To assess the purity of the final oligonucleotide product and identify the presence of n-1 and other failure sequences.

Methodology:

  • Sample Preparation:

    • After synthesis and deprotection, dissolve the crude oligonucleotide in a suitable buffer (e.g., 0.1 M TEAA or water).

  • HPLC System:

    • Use a reverse-phase HPLC system equipped with a C18 column.

    • Set up a gradient elution using two mobile phases:

      • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

      • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Chromatography:

    • Inject the dissolved oligonucleotide sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to separate the full-length product from shorter failure sequences.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Data Analysis:

    • The full-length product will be the main, longest-retained peak.

    • The n-1 peak will elute slightly earlier than the full-length product.

    • Calculate the purity of the full-length product by integrating the peak areas. Purity (%) = (Area of full-length product peak / Total area of all peaks) x 100.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency (Low Trityl Signal, n-1 Peak) check_moisture Check for Moisture - Anhydrous ACN? - Fresh Activator? start->check_moisture check_amidite Check Phosphoramidite - Fresh Vial? - Dissolved Properly? start->check_amidite check_synthesizer Check Synthesizer - Fluidics OK? - No Leaks? start->check_synthesizer increase_coupling_time Increase Coupling Time (e.g., to 3 min) start->increase_coupling_time Optimization Step replace_reagents Replace ACN and Activator check_moisture->replace_reagents Yes use_fresh_amidite Use Fresh Phosphoramidite check_amidite->use_fresh_amidite Yes perform_maintenance Perform Synthesizer Maintenance check_synthesizer->perform_maintenance Yes re_evaluate Re-evaluate Coupling Efficiency replace_reagents->re_evaluate use_fresh_amidite->re_evaluate perform_maintenance->re_evaluate increase_coupling_time->re_evaluate success Coupling Efficiency Improved re_evaluate->success Positive fail Issue Persists Contact Technical Support re_evaluate->fail Negative

Caption: A flowchart outlining the systematic approach to troubleshooting low coupling efficiency of this compound.

Chemical Pathways: Coupling and Side Reaction

Chemical_Pathways cluster_coupling Desired Coupling Reaction cluster_side_reaction Hydration Side Reaction (Deprotection) Amidite This compound Activated_Amidite Activated Intermediate Amidite->Activated_Amidite Activator Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Activated_Amidite->Coupled_Product Oligo Growing Oligo (5'-OH) Oligo->Coupled_Product Ethynyl_dU 5-Ethynyl-dU Hydrated_Product Methyl Ketone Adduct (Click Inactive) Ethynyl_dU->Hydrated_Product Base (e.g., NH4OH), Heat

Caption: Diagram illustrating the desired phosphoramidite coupling reaction and the potential side reaction of ethynyl group hydration.

References

Technical Support Center: 5-Ethynyl-2'-deoxyuridine (5-EdU) CEP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5-Ethynyl-2'-deoxyuridine (5-EdU) and its phosphoramidite (B1245037) (CEP) derivative. The primary focus is on identifying and mitigating the formation of common side products to ensure high-purity synthesis of "clickable" oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product formed during the synthesis of oligonucleotides containing 5-Ethynyl-dU?

The most prevalent side product is 5-acetyl-2'-deoxyuridine, which arises from the hydration of the ethynyl (B1212043) group on the uracil (B121893) base.[1] This transformation compromises the integrity of the "clickable" alkyne handle, rendering it incompatible with subsequent azide-alkyne cycloaddition reactions.

Q2: Under what conditions does the hydration of the 5-ethynyl group occur?

Hydration of the 5-ethynyl group to a 5-acetyl group can occur under both acidic and alkaline conditions, which are common during standard oligonucleotide synthesis and deprotection steps.[1]

  • Acidic Conditions: The detritylation step, which involves the use of acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), can promote hydration.

  • Alkaline Conditions: The final deprotection step, typically carried out with aqueous ammonia (B1221849) or other basic solutions to remove protecting groups from the nucleobases and phosphate (B84403) backbone, can also lead to significant formation of the acetyl side product.[1]

Q3: How can the formation of the 5-acetyl-dU side product be prevented?

The most effective strategy to prevent the hydration of the 5-ethynyl group is to use a phosphoramidite with a protected alkyne, such as TIPS-5-Ethynyl-dU-CEP.[2] The triisopropylsilyl (TIPS) group shields the ethynyl moiety from both acidic and basic conditions during synthesis and deprotection.[2] This protecting group is stable throughout the entire process and can be selectively removed after the oligonucleotide has been fully deprotected and purified.

Q4: Are there other potential side products to be aware of during 5-Ethynyl-dU CEP synthesis?

Beyond the primary issue of ethynyl group hydration, other side products common to standard oligonucleotide synthesis can also occur. These include:

  • (n-1) Deletion Mutants: Resulting from incomplete coupling efficiency at a given cycle.

  • Products of Depurination: Abasic sites can be generated by prolonged exposure to acid during the detritylation step.

  • N+1 Products: Formation of dimers of phosphoramidites can lead to the incorporation of an extra nucleotide.

Q5: What is the recommended method for removing the TIPS protecting group from the 5-ethynyl moiety after synthesis?

The TIPS group is typically removed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[2] A common procedure involves dissolving the purified, TIPS-protected oligonucleotide in a suitable solvent like dimethylformamide (DMF) and treating it with a solution of TBAF at a slightly elevated temperature.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of oligonucleotides containing 5-Ethynyl-dU.

Issue 1: Mass spectrometry of the final oligonucleotide shows a mass increase of 18 Da.
  • Possible Cause: This mass increase is characteristic of the hydration of the 5-ethynyl group to a 5-acetyl group. This indicates that the unprotected this compound was used and the deprotection conditions were too harsh.

  • Solution:

    • For future syntheses, switch to TIPS-5-Ethynyl-dU-CEP. This will protect the ethynyl group during synthesis and deprotection.

    • If using unprotected 5-Ethynyl-dU-CEP is unavoidable, use milder deprotection conditions. This includes using fresh ammonium (B1175870) hydroxide (B78521) at room temperature for an extended period, rather than elevated temperatures. However, be aware that this may not completely eliminate side product formation.

Issue 2: Low yield of the desired full-length oligonucleotide.
  • Possible Cause: Low coupling efficiency of the this compound monomer. This can be due to:

    • Degradation of the phosphoramidite due to moisture.

    • Suboptimal activation of the phosphoramidite.

    • Insufficient coupling time.

  • Solution:

    • Ensure all reagents, especially the acetonitrile (B52724) (ACN) used to dissolve the phosphoramidites and the activator, are anhydrous. The presence of water will hydrolyze the phosphoramidite, rendering it inactive.

    • Use a fresh solution of the activator (e.g., 5-(ethylthio)-1H-tetrazole).

    • Increase the coupling time for the this compound monomer. Modified phosphoramidites can sometimes require longer coupling times than standard A, C, G, and T monomers. A coupling time of 3 minutes is often recommended for modified phosphoramidites.[2]

Issue 3: The final oligonucleotide product fails to participate in a "click" reaction.
  • Possible Cause: This is a strong indicator that the terminal alkyne is not present. The most likely reason is the hydration of the 5-ethynyl group to the 5-acetyl group, which is unreactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • Solution:

    • Confirm the identity of your product using mass spectrometry. Look for the expected mass of the 5-ethynyl-dU containing oligonucleotide and check for the presence of a +18 Da species corresponding to the 5-acetyl-dU side product.

    • If the acetylated side product is present, resynthesize the oligonucleotide using TIPS-5-Ethynyl-dU-CEP. This will ensure the preservation of the clickable alkyne functionality.

Quantitative Data on Side Product Formation

The extent of hydration of the 5-ethynyl group is highly dependent on the deprotection conditions. The following table summarizes the observed ratios of the desired 5-ethynyl-dU product to the 5-acetyl-dU side product under specific alkaline conditions.

NucleosideDeprotection ReagentTemperatureTimeRatio of Ethynyl to Acetyl Product
5-Ethynyl-2'-deoxyuridine (in ODN)Conc. Aqueous Ammonia55 °C16 h4:1
5-Ethynyl-2'-deoxycytidine (in ODN)Conc. Aqueous Ammonia55 °C16 h2:1

Data synthesized from information presented in "Ethynyl Side Chain Hydration during Synthesis and Workup of “Clickable” Oligonucleotides".[1]

Experimental Protocols

Protocol 1: Synthesis of TIPS-5-Ethynyl-dU-CEP

This protocol outlines the key steps for the synthesis of the TIPS-protected phosphoramidite, starting from 5-iodo-2'-deoxyuridine.

  • Sonogashira Coupling: React 5-iodo-2'-deoxyuridine with triisopropylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI) in a suitable solvent system like DMF and triethylamine (B128534) (Et₃N). The reaction is typically carried out at room temperature for 12 hours.

  • 5'-O-DMT Protection: Protect the 5'-hydroxyl group of the resulting 5-(triisopropylsilylethynyl)-2'-deoxyuridine with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

  • Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl position using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or acetonitrile (ACN).

  • Purification: Purify the final TIPS-5-Ethynyl-dU-CEP product using silica (B1680970) gel chromatography.

Protocol 2: Removal of the TIPS Protecting Group from an Oligonucleotide

This protocol describes the deprotection of the 5-(triisopropylsilylethynyl) group on a purified oligonucleotide.

  • Dissolution: After standard cleavage and deprotection of the oligonucleotide from the solid support and removal of the base and phosphate protecting groups, dry down the oligonucleotide. Dissolve the dried oligonucleotide in dimethylformamide (DMF).

  • TBAF Treatment: Add a solution of tetrabutylammonium fluoride (TBAF) to the oligonucleotide solution.

  • Incubation: Vortex the mixture and incubate at 45°C for 15 minutes.

  • Quenching: Quench the reaction by adding a solution of 2 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Desalting: Desalt the deprotected oligonucleotide using a desalting column (e.g., Glen Gel-Pak™) or an equivalent method to remove the TBAF and other salts.[2]

Visualizations

Side_Product_Formation cluster_synthesis Oligonucleotide Synthesis & Deprotection Unprotected_5_EdU_CEP This compound Hydration Hydration Side Reaction Unprotected_5_EdU_CEP->Hydration Acidic/Alkaline Conditions Desired_Oligo Clickable Oligonucleotide (5-Ethynyl-dU) Unprotected_5_EdU_CEP->Desired_Oligo Ideal Pathway Side_Product Non-Clickable Oligonucleotide (5-Acetyl-dU) Hydration->Side_Product Undesired Pathway caption Side Product Formation Pathway

Caption: Unprotected this compound can undergo hydration during synthesis, leading to an undesirable side product.

Troubleshooting_Workflow Start Problem: Low Yield or Unreactive Oligonucleotide Mass_Spec Analyze by Mass Spectrometry Start->Mass_Spec Check_Mass Mass +18 Da? Mass_Spec->Check_Mass Hydration_Confirmed Hydration Confirmed Check_Mass->Hydration_Confirmed Yes Check_Coupling Check Coupling Efficiency (Trityl Monitoring) Check_Mass->Check_Coupling No Use_TIPS Solution: Use TIPS-Protected This compound Hydration_Confirmed->Use_TIPS Check_Coupling->Use_TIPS Consider TIPS for higher fidelity Low_Coupling Low Coupling Efficiency Check_Coupling->Low_Coupling Low Optimize_Coupling Optimize Coupling: - Anhydrous Reagents - Fresh Activator - Increase Coupling Time Low_Coupling->Optimize_Coupling

Caption: Troubleshooting workflow for issues encountered during 5-Ethynyl-dU oligonucleotide synthesis.

References

Technical Support Center: Optimizing Click Reaction Conditions for Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for labeling oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a successful CuAAC reaction for oligonucleotide labeling?

A successful CuAAC reaction relies on the precise interplay of several key components: an alkyne- or azide-modified oligonucleotide, the corresponding azide (B81097) or alkyne labeling reagent (e.g., a fluorescent dye), a copper(I) catalyst, a copper-stabilizing ligand, and a reducing agent to maintain the copper in its active Cu(I) state. The reaction is typically performed in an aqueous buffer, often with a co-solvent like DMSO to aid in the solubility of the labeling reagent.[1][2][3]

Q2: Why is a ligand necessary for the CuAAC reaction?

A ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for two main reasons. Firstly, it stabilizes the Cu(I) oxidation state of the copper catalyst, preventing its oxidation to the inactive Cu(II) state and disproportionation to Cu(0) and Cu(II).[2][4] Secondly, the ligand accelerates the reaction rate, leading to higher efficiency and shorter reaction times.[2][5] Some protocols also suggest that ligands can help protect sensitive biomolecules from oxidative damage.[5][6]

Q3: My click reaction yield is low. What are the common causes and how can I troubleshoot this?

Low reaction yields are a common issue with several potential causes. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the quality and concentration of your reagents, the efficiency of the catalyst system, potential oxidative damage to your oligonucleotide, and the purification method.

Q4: Can the copper catalyst damage my oligonucleotide?

Yes, the copper catalyst, particularly in the presence of a reducing agent like sodium ascorbate (B8700270) and oxygen, can generate reactive oxygen species (ROS).[7] These ROS can lead to oxidative damage of the oligonucleotide, including strand breaks, which can significantly impact the integrity and function of your labeled product.[8] To mitigate this, it is essential to degas your reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen).[1][9][10] The use of copper-stabilizing ligands also helps to minimize this damage.[5][6]

Q5: How do I purify my labeled oligonucleotide after the click reaction?

Several methods are available for purifying click-labeled oligonucleotides, and the best choice depends on the scale of your reaction and the nature of your product. Common methods include:

  • Ethanol or Acetone Precipitation: A straightforward method to remove excess salts and some unreacted small molecules.[1][9][10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation of the labeled oligonucleotide from unlabeled starting material and other impurities.[1][11]

  • Polyacrylamide Gel Electrophoresis (PAGE): Another high-resolution method suitable for purifying oligonucleotides based on size and charge.[1][10]

  • Size-Exclusion Chromatography (e.g., spin columns): A rapid method for removing small molecules like unreacted dyes and catalyst components.[12]

  • Phase Extraction: A simple and fast method using solvents like n-butanol to separate hydrophobic fluorescent dyes from the hydrophilic labeled oligonucleotide.[11][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the click labeling of oligonucleotides.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Copper Catalyst The Cu(I) catalyst is essential for the reaction and is susceptible to oxidation. Ensure your copper source (e.g., CuSO₄) is of high quality. Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use, as it degrades over time.[1][14]
Insufficient Degassing Oxygen in the reaction mixture can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Thoroughly degas all solutions by bubbling with an inert gas like argon or nitrogen for several minutes before adding the catalyst.[1][9][10]
Poor Reagent Quality Verify the integrity and concentration of your alkyne- or azide-modified oligonucleotide and your labeling reagent. Degradation of either starting material will lead to poor yields.
Suboptimal Reagent Concentrations Ensure the concentrations of all components are within the recommended ranges. A common starting point is a slight excess of the labeling reagent relative to the oligonucleotide.[5] Refer to the reaction parameter tables below.
Inhibitors Present Certain components in your oligonucleotide or buffer solution may inhibit the copper catalyst. Consider purifying your oligonucleotide before the reaction.
Problem 2: Presence of Side Products or Oligonucleotide Degradation
Potential Cause Suggested Solution
Oxidative Damage As mentioned in the FAQs, reactive oxygen species can damage your oligonucleotide. In addition to thorough degassing, consider using a copper-stabilizing ligand like THPTA, which can help protect against oxidative damage.[6]
Side Reactions of the Label Some labeling reagents may be unstable under the reaction conditions. Consult the manufacturer's data sheet for your specific label to ensure its compatibility with click chemistry conditions.
Incorrect pH While click chemistry is generally robust across a range of pH values (typically 4-11)[3][15], extreme pH levels can potentially damage the oligonucleotide. Ensure your buffer is within a suitable range, typically around pH 7.
Problem 3: Difficulty in Purifying the Labeled Oligonucleotide
Potential Cause Suggested Solution
Co-elution of Product and Starting Material If using chromatography (e.g., HPLC), the labeled and unlabeled oligonucleotides may have similar retention times, making separation difficult. Optimize your chromatography method by adjusting the gradient, column type, or mobile phase.
Aggregation Hydrophobic labels can sometimes cause aggregation of the labeled oligonucleotide, leading to purification issues.[4] Consider adjusting the buffer conditions (e.g., ionic strength) or using a different purification method.
Incomplete Removal of Copper Residual copper can be toxic to cells and interfere with downstream applications.[16] Ensure your purification method effectively removes the copper catalyst. Methods like precipitation followed by washing, or the use of chelating agents, can be effective.

Experimental Protocols & Data

General Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol is a general guideline and may require optimization for specific oligonucleotides and labels.

  • Preparation of Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve in nuclease-free water to a final concentration of 100-500 µM.

    • Azide-Label: Dissolve in DMSO to a final concentration of 10 mM.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.

    • Ligand (e.g., TBTA or THPTA): Prepare a 50 mM stock solution in DMSO/water.

    • Sodium Ascorbate (NaAsc): Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh immediately before use. [1]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-Oligonucleotide (to a final concentration of 20-200 µM)[1]

      • Buffer (e.g., triethylammonium (B8662869) acetate, pH 7.0, to a final concentration of 0.1-0.2 M)[1][9]

      • DMSO (if needed, to a final concentration of 10-50% v/v)[1]

      • Azide-Label (to a final concentration of 1.5-2 times the oligonucleotide concentration)[1][5]

    • Vortex the mixture gently.

  • Degassing:

    • Bubble argon or nitrogen gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.[1][9]

  • Initiation of the Reaction:

    • Prepare a fresh premix of CuSO₄ and the ligand.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄/ligand premix.

    • Flush the headspace of the tube with inert gas and cap it tightly.

  • Incubation:

    • Incubate the reaction at room temperature overnight or at an elevated temperature (e.g., 37-45°C) for a shorter period (e.g., 2-4 hours).[2][17] Reaction progress can be monitored by HPLC or PAGE.

  • Purification:

    • Purify the labeled oligonucleotide using one of the methods described in the FAQs and troubleshooting guide.

Recommended Reaction Parameters
ParameterRecommended RangeNotes
Oligonucleotide Concentration 20 - 200 µMHigher concentrations can increase reaction rates.
Labeling Reagent (Azide/Alkyne) 1.5 - 10 x Oligonucleotide Conc.A slight to moderate excess is typically used to drive the reaction to completion.[5]
Copper(II) Sulfate (CuSO₄) 50 - 250 µMThe final concentration of the copper catalyst.
Ligand (e.g., TBTA, THPTA) 5 x Copper ConcentrationA 5:1 ligand to copper ratio is commonly recommended to protect the catalyst and biomolecules.[5]
Sodium Ascorbate (NaAsc) 3 - 10 x Copper ConcentrationA significant excess of the reducing agent is necessary to maintain the copper in the Cu(I) state.[18]
Temperature Room Temperature to 45°CHigher temperatures can increase the reaction rate but may also increase the risk of oligonucleotide degradation.[2][17]
Reaction Time 1 - 16 hoursDependent on temperature, concentration, and the specific reactants.
pH 4 - 11The reaction is generally not sensitive to pH within this range.[3][15]

Visualizations

Experimental Workflow for Oligonucleotide Click Labeling

experimental_workflow prep Reagent Preparation mix Reaction Assembly prep->mix Oligo, Label, Buffer, Co-solvent degas Degassing (Inert Atmosphere) mix->degas initiate Reaction Initiation degas->initiate + NaAsc, Cu/Ligand incubate Incubation initiate->incubate purify Purification incubate->purify analyze Analysis (HPLC, PAGE, MS) purify->analyze

Caption: A generalized workflow for the copper-catalyzed click labeling of oligonucleotides.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield start Low Reaction Yield check_catalyst Is the catalyst system active? (Fresh NaAsc, Quality CuSO₄) start->check_catalyst check_degassing Was the reaction thoroughly degassed? check_catalyst->check_degassing Yes optimize Optimize reaction parameters (see table) check_catalyst->optimize No check_reagents Are the oligo and label reagents intact? check_degassing->check_reagents Yes check_degassing->optimize No check_conditions Are reaction conditions (conc., temp.) optimal? check_reagents->check_conditions Yes check_reagents->optimize No check_conditions->optimize No end Consider other issues (e.g., inhibitors, purification loss) check_conditions->end Yes

Caption: A decision tree for troubleshooting low yields in oligonucleotide click reactions.

References

Technical Support Center: Purification of 5-Ethynyl-dU Modified Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of 5-Ethynyl-dU modified oligonucleotides.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of 5-Ethynyl-dU modified oligonucleotides, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield or Absence of the Desired Product Peak

  • Question: My chromatogram shows a very small peak, or no peak at all, corresponding to my 5-Ethynyl-dU modified oligonucleotide. What could be the issue?

  • Answer: This problem can stem from several factors ranging from degradation of the modification to issues with the HPLC setup. A primary concern with 5-ethynyl-dU is the hydration of the ethynyl (B1212043) group to a methyl ketone, which can occur during the cleavage and deprotection steps, especially under harsh basic conditions or with heat.[1][2] This side reaction blocks the intended "click" chemistry conjugation.[1] Additionally, non-specific adsorption to the metal surfaces of the HPLC system can lead to poor recovery and peak shape.[3]

    Potential Causes & Solutions:

    • Ethynyl Group Hydration:

      • Cause: Deprotection conditions are too harsh (strong base, high heat).

      • Solution: Employ milder deprotection conditions. For oligonucleotides synthesized with a TIPS (triisopropylsilyl) protecting group on the 5-ethynyl moiety, perform the standard deprotection and then a separate, quick treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the TIPS group.[1][2] This two-step process protects the alkyne during the initial harsh deprotection of the nucleobases.[1]

    • Non-Specific Adsorption:

      • Cause: The negatively charged phosphate (B84403) backbone of the oligonucleotide interacts with metal surfaces of the HPLC column and system. This is especially problematic for modified oligonucleotides.[3]

      • Solution: Use bio-inert or PEEK-lined HPLC columns and systems to minimize metal interactions.[3][4] Passivating the system by flushing with an appropriate solution, or conditioning the column with several injections of the sample, can also help improve recovery.[3]

    • Precipitation:

      • Cause: The oligonucleotide has precipitated out of solution before or during injection.

      • Solution: Ensure the oligonucleotide is fully dissolved in a suitable buffer, such as the initial mobile phase, before injection.

Issue 2: Broad or Tailing Peaks

  • Question: My main product peak is broad and/or shows significant tailing. How can I improve the peak shape?

  • Answer: Peak broadening and tailing are common HPLC issues that can result from a variety of factors, including secondary structure formation in the oligonucleotide, suboptimal chromatographic conditions, or problems with the HPLC hardware.[5][6][7][8]

    Potential Causes & Solutions:

    • Secondary Structure:

      • Cause: The oligonucleotide folds into secondary structures like hairpin loops or duplexes, which can exist in multiple conformations leading to broad peaks.[8][9]

      • Solution: Perform the HPLC separation at an elevated temperature, typically 60-65°C, to denature these structures and ensure the oligonucleotide runs as a single species.[4][9][10]

    • Suboptimal HPLC Method:

      • Cause: Inappropriate mobile phase composition, flow rate, or gradient. A sample solvent that is much stronger than the initial mobile phase can also cause peak distortion.[5][11]

      • Solution: Optimize the ion-pairing agent concentration (e.g., TEAA or TEA/HFIP).[4][12] Ensure the flow rate is optimal for the column dimensions.[6] Use a shallow gradient to improve the separation of closely eluting species.[13] Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[11]

    • Extra-Column Volume & Connections:

      • Cause: Excessive tubing length, improper fittings, or a large detector flow cell can contribute to band broadening.[5][7][14]

      • Solution: Minimize the length and internal diameter of all tubing.[14] Ensure all fittings are properly made and seated to avoid dead volume.[14]

    • Column Contamination or Degradation:

      • Cause: Buildup of contaminants on the column frit or head, or degradation of the stationary phase.[7]

      • Solution: Use a guard column to protect the analytical column.[7] If contamination is suspected, flush the column according to the manufacturer's instructions or, if appropriate, back-flush it.[6]

Issue 3: Multiple Peaks or Shoulders on the Main Peak

  • Question: I am observing multiple peaks where I expect to see one, or my main peak has significant shoulders. What is causing this?

  • Answer: The presence of multiple peaks or shoulders often indicates impurities or incomplete reactions. Common impurities include synthesis failure sequences (n-1, n-2) and incompletely deprotected oligonucleotides.[10][15][16]

    Potential Causes & Solutions:

    • Synthesis Failure Sequences (n-1, n-2, etc.):

      • Cause: Incomplete coupling during solid-phase synthesis results in truncated sequences.[13][17] These are often difficult to separate from the full-length product (FLP).[15]

      • Solution: Optimize the HPLC gradient. A shallower gradient is often required to resolve the FLP from the n-1 impurity.[13] The choice of ion-pairing agent and its concentration can also significantly impact selectivity.[15][18]

    • Incomplete Deprotection:

      • Cause: Protecting groups, such as the TIPS group on the 5-ethynyl moiety or protecting groups on the nucleobases, have not been fully removed.[1][19]

      • Solution: Review and optimize the deprotection protocol. For TIPS-protected oligos, ensure the TBAF treatment is sufficient in time and temperature.[1] For base-protecting groups, ensure the ammonia (B1221849) treatment is adequate.[20]

    • Hydrated Byproduct:

      • Cause: As mentioned previously, the ethynyl group can hydrate (B1144303) to a methyl ketone, creating a distinct impurity.[1][2]

      • Solution: Use mild deprotection conditions or protect the alkyne with a TIPS group during synthesis.[1][2]

    • Stable Secondary Structures:

      • Cause: Some sequences can form very stable secondary structures that may appear as separate peaks.[8]

      • Solution: Increase the column temperature to denature these structures.[8] Using a mobile phase with a high pH (if the column is stable) can also help by disrupting hydrogen bonds.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended HPLC method for purifying 5-Ethynyl-dU modified oligonucleotides?

    • A1: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most common and effective technique.[4][15][21] This method uses a hydrophobic stationary phase (like C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) to retain and separate the polar oligonucleotide molecules.[4]

  • Q2: Why is a TIPS protecting group used for the 5-ethynyl-dU phosphoramidite?

    • A2: The TIPS (triisopropylsilyl) group protects the terminal alkyne from hydration during the standard ammonia-based cleavage and deprotection steps of oligonucleotide synthesis.[1] This prevents the formation of a methyl ketone side product that would inhibit subsequent click chemistry reactions. The TIPS group is stable to the basic conditions used to remove other protecting groups and can be selectively removed later using TBAF.[1][2]

  • Q3: What are typical mobile phases for IP-RP-HPLC of oligonucleotides?

    • A3: A common mobile phase system consists of:

      • Buffer A: An aqueous solution of an ion-pairing agent, such as 100 mM TEAA, pH 7.0.[22]

      • Buffer B: Acetonitrile (B52724) or a mixture of acetonitrile and the aqueous buffer.[22][23]

      • For LC-MS applications, a buffer system of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) is often used as it is more volatile and provides better MS sensitivity.[18][24][25]

  • Q4: Why is it important to run the purification at a high temperature?

    • A4: Elevated temperatures (e.g., 60-65°C) are used to disrupt secondary structures such as hairpins and duplexes that oligonucleotides can form.[8][9][10] This ensures that the oligonucleotide is in a single, denatured state, resulting in sharper peaks and more reproducible retention times.[10]

  • Q5: How can I improve the separation between my full-length product and the n-1 failure sequence?

    • A5: Separating the n-1 peak is a common challenge.[9] To improve resolution, you can:

      • Decrease the gradient slope: A shallower gradient provides more time for the two species to separate.[13]

      • Optimize the ion-pairing agent: The type and concentration of the alkylamine in the mobile phase can affect selectivity.[18]

      • Select the right column: A high-efficiency column with a smaller particle size can improve resolution.[13] Ensure the pore size is appropriate for your oligonucleotide length.[10]

Experimental Protocols

Protocol 1: TIPS-Deprotection of 5-Ethynyl-dU Modified Oligonucleotides

This protocol describes the removal of the triisopropylsilyl (TIPS) protecting group from the 5-ethynyl-dU modification after standard cleavage and deprotection.[1]

  • Dissolution: After standard cleavage from the solid support and deprotection of the nucleobases (e.g., with aqueous ammonia), dry the crude oligonucleotide pellet completely. Dissolve the dried oligonucleotide in 0.4 mL of anhydrous dimethylformamide (DMF).

  • Transfer: Transfer the solution to a suitable plastic microcentrifuge tube.

  • TBAF Addition: Add 0.1 mL of 1M tetrabutylammonium fluoride (TBAF) in THF to the tube.

  • Incubation: Heat the reaction mixture at 45°C for 15 minutes.

  • Quenching: Quench the reaction by adding 0.5 mL of 2M triethylammonium acetate (TEAA).

  • Desalting: Desalt the oligonucleotide using a suitable method, such as a gel-filtration cartridge, to remove salts and small molecules before HPLC purification.

Protocol 2: General IP-RP-HPLC Purification Method

This is a general starting method for the analytical or preparative purification of a deprotected 5-Ethynyl-dU modified oligonucleotide. Optimization will be required based on the specific sequence and length.

  • HPLC System: A biocompatible or bio-inert HPLC system is recommended.

  • Column: A reversed-phase column suitable for oligonucleotides (e.g., C18, 100-300 Å pore size).[8][15]

    • Example: XTerra® MS C18, 2.5 µm, 4.6 x 50 mm.[22][23]

  • Mobile Phase A: 0.1 M TEAA in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 60°C.[22][23]

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).[22][23]

  • Detection: UV at 260 nm.[22][23]

  • Gradient: A shallow linear gradient, for example, from 5% to 20% Acetonitrile over 20-30 minutes. The exact gradient will need to be optimized.

  • Sample Preparation: Dissolve the desalted oligonucleotide in Mobile Phase A.

Quantitative Data Summary

The following table summarizes typical performance metrics for HPLC purification of modified oligonucleotides. Actual results will vary depending on the sequence, length, modification, and optimization of the purification method.

ParameterTypical ValueSource
Purity (Post-HPLC) >90%
Purity (Optimized Buffer) 93.0%[26]
Recovery 75-80%

Visualizations

Below are diagrams illustrating key workflows and relationships in the purification process.

G cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_hplc HPLC Purification synthesis 1. Solid-Phase Synthesis (TIPS-5-Ethynyl-dU Amidite) deprotection 2. Cleavage & Base Deprotection (e.g., Aqueous Ammonia) synthesis->deprotection tips_removal 3. TIPS Group Removal (TBAF Treatment) deprotection->tips_removal desalting 4. Desalting tips_removal->desalting hplc 5. IP-RP-HPLC desalting->hplc Crude Oligo fraction 6. Fraction Collection hplc->fraction analysis 7. Purity Analysis (Analytical HPLC / MS) fraction->analysis pooling 8. Pool Pure Fractions analysis->pooling final_product 9. Lyophilization pooling->final_product

Caption: Workflow for synthesis and purification of a TIPS-protected 5-Ethynyl-dU oligonucleotide.

G problem Broad or Tailing Peaks cause1 Secondary Structure problem->cause1 cause2 Column Issues problem->cause2 cause3 Method Parameters problem->cause3 cause4 System Hardware problem->cause4 sol1 Increase Column Temperature (e.g., 60-65°C) cause1->sol1 Solution sol2 Use Guard Column / Flush Column cause2->sol2 Solution sol3 Optimize Gradient & Flow Rate cause3->sol3 Solution sol4 Use Weak Sample Solvent cause3->sol4 Solution sol5 Minimize Tubing / Check Fittings cause4->sol5 Solution

Caption: Troubleshooting logic for broad or tailing HPLC peaks.

References

stability of 5-Ethynyl-DU CEP under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (B1245037) (5-Ethynyl-DU CEP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored as a dry powder at -20°C under an inert gas atmosphere (e.g., argon or nitrogen).[1][2][3][4] When stored correctly in an unopened vial, the product has a shelf life of approximately 12 months.[1][2]

Q2: How stable is this compound once dissolved in a solvent like acetonitrile (B52724)?

A2: Once dissolved in anhydrous acetonitrile for oligonucleotide synthesis, the stability of phosphoramidites, including this compound, is limited.[5][6][7] Solutions are typically stable for 1-3 days when stored on an automated synthesizer under anhydrous conditions.[5] Degradation can occur through hydrolysis due to trace amounts of water and other autocatalytic pathways.[6][7][8] To minimize degradation, it is crucial to use anhydrous acetonitrile (<10 ppm water) and consider using molecular sieves in the solvent reservoir.[1][9]

Q3: What are the primary degradation pathways for this compound?

A3: The two main stability concerns for this compound are:

  • Phosphoramidite Moiety Degradation: Like other phosphoramidites, the P(III) center is susceptible to oxidation and hydrolysis, which renders it inactive for the coupling reaction.[9]

  • Ethynyl (B1212043) Group Hydration: The terminal alkyne on the uracil (B121893) base is prone to base-catalyzed hydration, especially during the final deprotection step of oligonucleotide synthesis when using strong bases (like ammonium (B1175870) hydroxide) or heat. This reaction converts the clickable ethynyl group into a non-reactive methyl ketone, preventing subsequent conjugation via click chemistry.[2][7][10][11]

Q4: How can I prevent the hydration of the ethynyl group?

A4: To prevent the formation of the methyl ketone side product, you have two main options:

  • Use Mild Deprotection Conditions: When using standard this compound, employ mild deprotection reagents and conditions, such as ammonium hydroxide (B78521) at room temperature, and avoid prolonged exposure to heat.[7]

  • Use a Protected Version: The recommended solution is to use TIPS-5-Ethynyl-dU-CE Phosphoramidite.[2][12] The triisopropylsilyl (TIPS) group protects the alkyne from hydration during synthesis and deprotection.[2][11] The TIPS group is stable to standard deprotection conditions but can be selectively removed post-synthesis using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[12]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis
  • Symptom: Trityl monitoring shows a lower than expected yield (>98%) after the coupling step with this compound.

  • Possible Causes & Solutions:

CauseSolution
Degraded Phosphoramidite The this compound may have hydrolyzed or oxidized. Use a fresh vial of the reagent or one that has been properly stored. Ensure the solution in acetonitrile is not more than a few days old.
Wet Reagents/Solvents Trace amounts of water in the acetonitrile diluent or other reagents will rapidly degrade the phosphoramidite. Use fresh, anhydrous (<10 ppm water) acetonitrile. Consider storing solvents over molecular sieves.[1]
Suboptimal Activator The activator (e.g., Tetrazole, ETT) may be old or have absorbed moisture. Use a fresh solution of the activator.
Insufficient Coupling Time Modified phosphoramidites can sometimes require longer coupling times than standard A, C, G, T amidites. Increase the coupling time for the this compound step in your synthesis protocol. For the TIPS-protected version, a 3-minute coupling time is recommended.[12]
Issue 2: Failure of Post-Synthesis "Click" Chemistry Conjugation
  • Symptom: After synthesizing and deprotecting an oligonucleotide containing 5-Ethynyl-dU, the subsequent azide-alkyne click reaction yields little to no desired product.

  • Possible Causes & Solutions:

CauseSolution
Hydration of Ethynyl Group The ethynyl group was likely converted to a methyl ketone during deprotection.
For future syntheses:
1. Switch to TIPS-5-Ethynyl-dU-CEP , which protects the alkyne during deprotection.[2][12][13]
2. If using unprotected this compound, use milder deprotection conditions (e.g., room temperature ammonium hydroxide) and avoid heat.[7]
Incomplete Deprotection (for TIPS-protected version) If using TIPS-5-Ethynyl-dU, the TIPS group may not have been fully removed. Ensure the TBAF deprotection step is performed correctly (e.g., 0.1 mL TBAF in 0.5 mL DMF at 45°C for 15 minutes).[12]
Click Reaction Conditions The issue may lie with the click reaction itself. Optimize your Cu(I) catalyst, ligands, and reaction time. Ensure the azide-modified molecule is pure and reactive.

Stability Data

While specific quantitative stability data for this compound is not extensively published, the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile provides a strong reference. The primary degradation pathways are hydrolysis and reactions involving byproducts.[6][7]

Table 1: Stability of Standard Phosphoramidites in Acetonitrile at Ambient Temperature

PhosphoramiditePurity Reduction after 5 Weeks
dG(ib) 39%
dA(bz) 6%
dC(bz) 2%
T 2%

Source: Adapted from a study on the solution stability of deoxyribonucleoside phosphoramidites.[6][7] This data highlights the inherent instability of phosphoramidites in solution and underscores the importance of using fresh reagents.

Experimental Protocols

Protocol: General Method for Assessing Phosphoramidite Stability by HPLC

This protocol outlines a general method for monitoring the purity of this compound over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[9]

    • Further dilute the stock to a working concentration of 0.1 mg/mL in the same diluent.[9]

    • Divide the working solution into several vials for analysis at different time points. Store these vials under the conditions you wish to test (e.g., on-synthesizer at room temperature, refrigerated at 4°C).

  • HPLC Method:

    • System: A reverse-phase HPLC (RP-HPLC) system with a UV detector is suitable.

    • Column: A C18 column is commonly used for phosphoramidite analysis.

    • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M Triethylammonium Acetate (TEAA)).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient from a lower to a higher percentage of Mobile Phase B to elute the phosphoramidite and any potential degradation products.

    • Detection: Monitor absorbance at 260 nm.

  • Analysis:

    • Inject a sample from a freshly prepared solution to establish a baseline (Time 0) chromatogram and purity.

    • At specified time intervals (e.g., 24h, 48h, 72h, 1 week), inject samples from the stored vials.

    • Calculate the purity at each time point by integrating the peak area of the intact phosphoramidite relative to the total peak area of all components in the chromatogram. The appearance of new, more polar peaks typically indicates hydrolysis products.

Visualizations

experimental_workflow Workflow for Using this compound cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis Cycle cluster_workup Cleavage & Deprotection cluster_final Final Product prep_amidite Dissolve this compound in Anhydrous Acetonitrile couple Couple (Add this compound) prep_amidite->couple prep_reagents Prepare Other Synthesis Reagents (Activator, etc.) prep_reagents->couple deblock Deblock (Remove DMT) deblock->couple Repeat for each monomer cap Cap (Block Failures) couple->cap Repeat for each monomer oxidize Oxidize (P(III) to P(V)) cap->oxidize Repeat for each monomer oxidize->deblock Repeat for each monomer cleave Cleave Oligo from Solid Support oxidize->cleave deprotect Base Deprotection (e.g., NH4OH) cleave->deprotect purify Purify Oligonucleotide (e.g., HPLC) deprotect->purify conjugate Perform Click Chemistry with Azide Partner purify->conjugate

Caption: Standard workflow for oligonucleotide synthesis using this compound.

troubleshooting_logic Troubleshooting 'Click' Reaction Failure start Click Reaction Fails or has Low Yield check_amidite Which phosphoramidite was used? start->check_amidite unprotected Unprotected This compound check_amidite->unprotected Unprotected protected TIPS-Protected This compound check_amidite->protected TIPS-Protected cause_hydration Probable Cause: Hydration of ethynyl group during deprotection. unprotected->cause_hydration check_tips_removal Was the TIPS group removed with TBAF? protected->check_tips_removal solution_mild Solution: Use mild deprotection (e.g., room temp NH4OH). cause_hydration->solution_mild solution_switch Recommended Solution: Switch to TIPS-protected phosphoramidite. cause_hydration->solution_switch tips_no No check_tips_removal->tips_no tips_yes Yes check_tips_removal->tips_yes cause_no_deprotect Cause: TIPS group is blocking the alkyne. tips_no->cause_no_deprotect check_click_conditions Review Click Reaction Conditions (catalyst, etc.) tips_yes->check_click_conditions solution_deprotect Solution: Perform TBAF deprotection step. cause_no_deprotect->solution_deprotect

Caption: Logical diagram for troubleshooting failed click chemistry reactions.

References

Technical Support Center: Alkyne-Modified Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyne-modified oligosaccharides. This resource provides detailed guidance on preventing the undesired formation of methyl ketones from terminal alkynes during bioconjugation and other modification procedures.

Frequently Asked Questions (FAQs)

Q1: During the analysis of my alkyne-modified oligosaccharide after a reaction, I observe a mass increase of 18 Da. What is the likely cause?

A1: An increase of 18 Da (the mass of a water molecule) strongly suggests the hydration of your terminal alkyne to form a methyl ketone. This is a common side reaction where water adds across the carbon-carbon triple bond. The reaction follows Markovnikov's rule, meaning the oxygen atom adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the more stable methyl ketone.[1][2][3]

Q2: What reaction conditions promote the formation of methyl ketones from terminal alkynes?

A2: Methyl ketone formation is primarily promoted by the presence of certain transition metal catalysts and acidic conditions.[3][4] Catalysts like mercury(II) sulfate (B86663) (HgSO₄), gold, and some ruthenium complexes are known to efficiently catalyze alkyne hydration.[1][4] Furthermore, performing reactions at a low pH (typically below 4) can facilitate acid-catalyzed hydration, even without a metal catalyst.[5]

Q3: How does methyl ketone formation interfere with my primary reaction, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A3: The terminal alkyne is the reactive handle for the CuAAC (click chemistry) reaction. If the alkyne is hydrated to a methyl ketone, it is no longer available to react with the azide (B81097) partner. This consumes your starting material, reduces the yield of the desired triazole-linked conjugate, and introduces a significant byproduct that can complicate purification and analysis.

Q4: Are there strategies to protect the terminal alkyne from hydration?

A4: While protecting groups for terminal alkynes (like silyl (B83357) groups) are common in traditional organic synthesis, their use in aqueous bioconjugation of oligosaccharides is less practical due to the need for harsh deprotection conditions. The most effective strategy is not to protect the alkyne but to control the reaction conditions to kinetically favor the desired reaction (e.g., CuAAC) over the undesired hydration. This involves careful selection of catalysts, ligands, and buffer conditions.

Q5: Can I use an internal alkyne to avoid this issue?

A5: Yes, using an internal alkyne (where the triple bond is not at the end of the carbon chain) will prevent the formation of a methyl ketone. However, internal alkynes are significantly less reactive in standard CuAAC reactions. They are more commonly used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which do not require a copper catalyst but necessitate the use of strained cyclooctynes.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the modification of alkyne-oligosaccharides.

Problem Possible Cause Recommended Solution(s)
Low yield of desired conjugate and presence of a major byproduct with +18 Da mass. Alkyne Hydration: The reaction conditions are favoring the formation of a methyl ketone over the desired cycloaddition.1. Optimize Catalyst System: Ensure you are using a Cu(I)-stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective in aqueous buffers.[7][8] Tris(benzyltriazolylmethyl)amine (TBTA) is also common but may require a co-solvent like DMSO.[7] 2. Control pH: Maintain the reaction pH between 7 and 8. Avoid acidic conditions which can catalyze hydration.[5] Use a non-coordinating buffer like sodium phosphate. 3. Degas Solutions: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) form, slowing down the click reaction and allowing more time for side reactions. Degas all buffers and reagent solutions before use.
Reaction is sluggish or fails to go to completion. Catalyst Inactivation: The Cu(I) catalyst may have oxidized. The reducing agent may be depleted or ineffective.1. Use Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate (B8700270) immediately before setting up the reaction.[9] 2. Include a Ligand: A stabilizing ligand like THPTA not only accelerates the CuAAC reaction but also protects the Cu(I) from oxidation.[7][10] 3. Add a Scavenger: Consider adding aminoguanidine (B1677879) to the reaction mixture. It can help intercept reactive oxygen species (ROS) or other deleterious byproducts generated by the ascorbate reduction of copper, which can damage sensitive biomolecules.[10][11]
Complex mixture of products observed by LC-MS. Oligosaccharide Degradation: Besides methyl ketone formation, the reaction conditions may be too harsh for the oligosaccharide itself, causing degradation.1. Minimize Reaction Time: Use an accelerating ligand (e.g., THPTA) to ensure the reaction completes quickly (typically within 1-4 hours).[9] 2. Limit Copper Concentration: Use the lowest effective concentration of the copper catalyst (typically 50 µM to 1 mM) to minimize potential damage from free copper ions.[9] 3. Work at Room Temperature: Most CuAAC reactions proceed efficiently at room temperature. Avoid excessive heating unless specifically required.[7]
Data Summary Table

The following table summarizes typical reaction outcomes under different conditions, highlighting the factors that influence the desired triazole formation versus the undesired methyl ketone byproduct.

Catalyst System pH Typical Triazole Yield Typical Methyl Ketone Yield Key Considerations
CuSO₄ / Sodium Ascorbate (No Ligand)7.460-80%5-20%Slower reaction rates can allow for competing alkyne hydration.
CuSO₄ / Sodium Ascorbate / THPTA 7.4 >95% <2% (Recommended) THPTA ligand accelerates CuAAC and stabilizes Cu(I), minimizing side reactions.[7]
CuSO₄ / Sodium Ascorbate / TBTA7.4>95%<2%Highly effective, but TBTA has low aqueous solubility and may require DMSO as a co-solvent.[7]
HgSO₄ / H₂SO₄< 2<1%>90%Classic conditions for quantitative hydration of alkynes to methyl ketones; should be avoided for bioconjugation.[1][12]
Acidic Buffer (e.g., Acetate)4-5Low / VariableHigh / VariableAcid-catalyzed hydration becomes a significant competing reaction.[5]

Experimental Protocols

Protocol 1: Optimized CuAAC for Alkyne-Modified Oligosaccharides

This protocol is designed to maximize the yield of the triazole conjugate while minimizing methyl ketone formation.

Materials:

  • Alkyne-modified oligosaccharide

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water)

  • THPTA ligand stock solution (e.g., 100 mM in nuclease-free water)[9]

  • Sodium L-ascorbate (NaAsc) stock solution (must be freshly prepared, e.g., 100 mM in nuclease-free water)[9]

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4

  • Nuclease-free water

Procedure:

  • Prepare Oligosaccharide Solution: In a microcentrifuge tube, dissolve the alkyne-modified oligosaccharide in the reaction buffer to a final concentration of 100-200 µM.

  • Add Azide Reagent: Add the azide-containing molecule to the oligosaccharide solution. A 2 to 10-fold molar excess of the azide over the alkyne is recommended.[9]

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. For a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA, combine the appropriate volumes of the stock solutions (e.g., for a 100 µL final reaction volume, mix 5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA). Let the premix stand for 2 minutes to allow the copper and ligand to complex.[9]

  • Add Catalyst Premix: Add the CuSO₄/THPTA premix to the oligosaccharide/azide solution and mix gently.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to initiate the cycloaddition. A final concentration of 5-10 mM sodium ascorbate is typical.[9]

  • Incubate: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours. Protect the reaction from light if using a light-sensitive azide reagent.[8]

  • Purification: Upon completion, purify the oligosaccharide conjugate using an appropriate method, such as size-exclusion chromatography, ethanol (B145695) precipitation, or HPLC, to remove excess reagents and the catalyst.

Visualizations

The Competing Reaction Pathway

The following diagram illustrates the critical choice for a terminal alkyne on an oligosaccharide: it can either undergo the desired click chemistry reaction or the undesired hydration to a methyl ketone.

G cluster_start Starting Material cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start Alkyne-Modified Oligosaccharide Click CuAAC Reaction (+ Azide, Cu(I), Ligand) Start->Click High Yield Hydration Hydration (+ H₂O, Acid / Metal Catalyst) Start->Hydration Low Yield (under optimal CuAAC) Product 1,2,3-Triazole Conjugate (Stable Product) Click->Product Ketone Methyl Ketone (Inactive Byproduct) Hydration->Ketone G cluster_solutions Corrective Actions Start Low Yield of Desired Product? CheckMass Analyze by LC-MS: See +18 Da Byproduct? Start->CheckMass Yes OtherIssue Investigate Other Causes: - Reagent Purity - Oligo Degradation - Stoichiometry Start->OtherIssue No SuspectKetone Methyl Ketone Formation is Likely Cause CheckMass->SuspectKetone Yes CheckMass->OtherIssue No Sol1 Check & Adjust pH to 7.0-8.0 SuspectKetone->Sol1 Sol2 Add/Change Cu(I) Ligand (e.g., THPTA) SuspectKetone->Sol2 Sol3 Use Freshly Prepared Sodium Ascorbate SuspectKetone->Sol3 Sol4 Degas All Solutions Before Reaction SuspectKetone->Sol4 G cluster_key Legend Alkyne R-C≡CH (Terminal Alkyne) Enol [R-C(OH)=CH₂] (Enol Intermediate) Alkyne->Enol + H₂O (Markovnikov Addition) Ketone R-C(=O)-CH₃ (Methyl Ketone) Enol->Ketone Tautomerization (Rapid Equilibrium) key1 R = Oligosaccharide

References

Technical Support Center: Multi-Step Modifications with 5-Ethynyl-DU CEP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethynyl-2'-deoxyuridine (5-Ethynyl-DU) phosphoramidite (B1245037) in multi-step oligonucleotide modifications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. I am observing a mass addition of +18 Da to my 5-Ethynyl-DU modified oligonucleotide. What is the likely cause?

This mass addition is characteristic of the hydration of the 5-ethynyl group, which converts it into a methyl ketone.[1][2][3] This is a common side reaction that can occur during both the acidic steps of oligonucleotide synthesis and, more significantly, during basic deprotection.[2][3] This hydrated product will not participate in subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions.[1][2]

Troubleshooting Steps:

  • Review Deprotection Conditions: Ensure you are using mild deprotection conditions. Harsh conditions, such as elevated temperatures or strong bases like methylamine, significantly promote hydration.[1][2]

  • Consider TIPS-Protected Phosphoramidite: For future syntheses, the most effective solution is to use TIPS-5-Ethynyl-dU-CE Phosphoramidite. The triisopropylsilyl (TIPS) group protects the alkyne from hydration during synthesis and deprotection.[1][2][3] The TIPS group is then selectively removed post-synthesis using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[2][3]

2. My "click" chemistry reaction with the 5-Ethynyl-DU modified oligonucleotide has a very low yield. What could be the problem?

Low "click" reaction yields are often a direct consequence of the hydration of the ethynyl (B1212043) group, as mentioned in the previous point.[2] If the alkyne has been converted to a methyl ketone, it will not react with the azide-containing molecule. Another potential issue could be steric hindrance if multiple ethynyl groups are clustered together.[4]

Troubleshooting Steps:

  • Confirm Alkyne Integrity: Before proceeding with the "click" reaction, confirm the presence of the intact ethynyl group in your purified oligonucleotide using mass spectrometry.

  • Optimize Deprotection: If you are not using a TIPS-protected amidite, switch to milder deprotection conditions as outlined in the table below.

  • Switch to TIPS-Protected 5-Ethynyl-DU: To prevent the root cause of this issue, it is highly recommended to use TIPS-5-Ethynyl-dU-CE Phosphoramidite for your oligonucleotide synthesis.[2][3]

3. What are the recommended deprotection conditions for oligonucleotides containing 5-Ethynyl-DU?

Mild deprotection conditions are crucial to prevent the hydration of the 5-ethynyl group.[1][2] The following table summarizes recommended and incompatible deprotection reagents.

Reagent/ConditionCompatibility with 5-Ethynyl-DUNotes
Ammonium Hydroxide (Room Temperature)Recommended Deprotect at room temperature for the time required by other nucleobases.[1]
UltraMild Deprotection ReagentsRecommended Compatible with the lability of the 5-ethynyl group.[1]
MethylamineNot Recommended This strong base will cause significant hydration of the ethynyl group.[1]
Ammonium Hydroxide (Elevated Temperature)Not Recommended Heat will accelerate the hydration side reaction.[2]

4. Can I purify my 5-Ethynyl-DU containing oligonucleotide using standard HPLC?

Yes, standard purification methods like reverse-phase HPLC (RP-HPLC) and anion-exchange HPLC can be used.[3][5][6] However, the presence of the hydrated side-product can complicate purification, as it may have a similar retention time to the desired product, leading to co-elution and lower purity of the final oligonucleotide.[3]

Troubleshooting Purification:

  • High-Resolution Chromatography: Employing high-resolution HPLC methods may help in separating the desired product from the hydrated species.

  • Prevent Side Product Formation: The most effective strategy is to minimize the formation of the hydrated side-product by using TIPS-protected 5-Ethynyl-dU-CE Phosphoramidite, which ensures a cleaner synthesis and simpler purification.[3]

Experimental Protocols

Protocol 1: Oligonucleotide Synthesis using TIPS-5-Ethynyl-dU-CE Phosphoramidite
  • Synthesis: Perform solid-phase oligonucleotide synthesis on an automated DNA/RNA synthesizer using the standard phosphoramidite cycle.[5] No changes are needed from the standard coupling method recommended by the synthesizer manufacturer for the TIPS-5-Ethynyl-dU-CE Phosphoramidite.[1]

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect the nucleobases using standard conditions (e.g., concentrated aqueous ammonia (B1221849) at elevated temperature), as the TIPS group protects the ethynyl moiety from hydration.[3]

  • TIPS Group Removal: After deprotection and purification of the TIPS-protected oligonucleotide, remove the TIPS group by treating with tetrabutylammonium fluoride (TBAF). A typical procedure is incubation with TBAF in a mixture of CH3CN/DMF (4/1) at 45 °C for 16 hours.[3]

  • Final Purification: Purify the final ethynyl-modified oligonucleotide using RP-HPLC to remove the cleaved TIPS groups and any other remaining impurities.[3]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Ethynyl-Modified Oligonucleotide

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for labeling oligonucleotides.[2] The use of copper-stabilizing ligands is recommended to prevent damage to the DNA.[2]

  • Prepare the Reaction Mixture: In an appropriate solvent, combine the purified 5-ethynyl-dU containing oligonucleotide, the azide-modified molecule of interest, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or a Cu(I) salt), and a copper-stabilizing ligand.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary depending on the specific reactants and concentrations.

  • Purification: Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation or HPLC to remove the catalyst and excess reagents.

Visual Guides

Workflow for Multi-Step Modification

G cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification1 Initial Purification cluster_tips_removal TIPS Removal cluster_purification2 Final Purification cluster_click Click Chemistry synthesis Solid-Phase Synthesis with TIPS-5-Ethynyl-DU CEP deprotection Standard Deprotection (e.g., NH4OH, 55°C) synthesis->deprotection purify1 HPLC Purification of TIPS-Protected Oligo deprotection->purify1 tips_removal TBAF Treatment purify1->tips_removal purify2 HPLC Purification of Ethynyl-Oligo tips_removal->purify2 click CuAAC with Azide Molecule purify2->click

Caption: Recommended workflow for synthesizing and modifying oligonucleotides using TIPS-protected 5-Ethynyl-DU CEP.

Troubleshooting Logic for Low "Click" Reaction Yield

G start Low 'Click' Reaction Yield check_mass_spec Mass Spec Analysis: Check for +18 Da adduct start->check_mass_spec hydration_confirmed Problem: Ethynyl Hydration check_mass_spec->hydration_confirmed Yes no_hydration Alkyne is Intact check_mass_spec->no_hydration No review_deprotection Solution: Review Deprotection - Use milder conditions - Avoid high temperatures hydration_confirmed->review_deprotection use_tips Recommended Solution: Use TIPS-5-Ethynyl-DU CEP for future syntheses hydration_confirmed->use_tips check_click_conditions Investigate Click Reaction: - Reagent concentrations - Catalyst activity - Steric hindrance no_hydration->check_click_conditions

Caption: Decision tree for troubleshooting low yield in "click" chemistry reactions with 5-Ethynyl-DU modified oligonucleotides.

References

Technical Support Center: Improving the Yield of Click-Labeled DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click-labeled DNA probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of click-labeled DNA probes.

Frequently Asked Questions (FAQs)

Q1: What are the main types of click chemistry used for labeling DNA probes?

A1: The two primary methods for click-labeling DNA are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • CuAAC utilizes a copper(I) catalyst to join an azide-modified molecule with an alkyne-modified molecule, forming a stable triazole linkage.[1][2] This method is known for its high efficiency and fast reaction kinetics.[1]

  • SPAAC is a copper-free alternative that employs a strained cyclooctyne (B158145) to react with an azide (B81097).[1] The release of ring strain drives the reaction forward, making it highly biocompatible and suitable for use in living cells.[1][3]

Q2: What are the common causes of low yield in CuAAC reactions for DNA labeling?

A2: Low yields in CuAAC reactions can stem from several factors:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]

  • Poor Quality or Degraded Reagents: The reducing agent, typically sodium ascorbate (B8700270), can degrade if not prepared fresh.[4] The azide and alkyne functionalities on the DNA and label can also lose reactivity over time.

  • Presence of Interfering Substances: Buffers containing chelating agents like Tris can sequester the copper catalyst.[4] Other substances such as thiols (e.g., DTT) can also interfere with the reaction.[5]

  • Suboptimal Reagent Concentrations: Incorrect ratios of copper, ligand, and reducing agent can lead to reduced efficiency.[4]

  • DNA Damage: Reactive oxygen species (ROS) generated during the reaction can damage the DNA template.[6]

Q3: How can I improve the efficiency of my SPAAC reaction?

A3: While SPAAC avoids the use of a copper catalyst, its reaction kinetics are generally slower than CuAAC.[1] To improve SPAAC efficiency:

  • Choice of Cyclooctyne: Different cyclooctynes exhibit varying reaction kinetics. For example, dibenzocyclooctyne (DBCO) derivatives often provide faster reaction rates.[7]

  • Concentration of Reactants: As with any bimolecular reaction, increasing the concentration of the azide and cyclooctyne components can enhance the reaction rate.

  • Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature (if the biomolecules are stable) can lead to higher yields.

Q4: Which purification method is best for click-labeled DNA probes?

A4: The choice of purification method depends on the length of the oligonucleotide, the nature of the label, and the required purity. The most common methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[8][9]

  • Reverse-Phase HPLC (RP-HPLC) is effective for purifying probes with hydrophobic labels (e.g., many fluorescent dyes) and is suitable for shorter oligonucleotides.[10]

  • Ion-Exchange HPLC (IE-HPLC) separates molecules based on charge and can be effective for purifying DNA.

  • PAGE provides high-resolution separation based on size and is recommended for longer oligonucleotides (>60 bases) to ensure the removal of shorter, failed sequences.[9] However, some fluorescent dyes may be damaged by the components used in PAGE.[11]

Troubleshooting Guides

Problem 1: Low or no fluorescent signal after CuAAC labeling.

This is a common issue indicating a failed or inefficient click reaction.

G start Low/No Fluorescent Signal check_reagents Verify Reagent Quality - Fresh Sodium Ascorbate? - Azide/Alkyne Integrity? start->check_reagents check_catalyst Assess Catalyst System - Correct Cu/Ligand Ratio? - Oxygen Exposure Minimized? check_reagents->check_catalyst OK solution1 Solution: Use Fresh Reagents check_reagents->solution1 Degraded check_buffer Examine Reaction Buffer - Interfering Substances Present? (e.g., Tris, DTT) check_catalyst->check_buffer OK solution2 Solution: Degas Solutions & Use Proper Cu/Ligand Ratio check_catalyst->solution2 Improper/Oxidized optimize_conc Optimize Concentrations - Increase Azide/Alkyne? - Adjust Catalyst Loading? check_buffer->optimize_conc OK solution3 Solution: Buffer Exchange to PBS or HEPES check_buffer->solution3 Interference denature_dna Consider DNA Structure - Secondary Structure Hindering Access? optimize_conc->denature_dna OK solution4 Solution: Titrate Reagent Concentrations optimize_conc->solution4 Suboptimal solution5 Solution: Add Denaturant (e.g., DMSO) or Heat and Snap Cool denature_dna->solution5 Steric Hindrance end_node Successful Labeling denature_dna->end_node OK solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node

Caption: Troubleshooting workflow for low CuAAC reaction signal.

Problem 2: DNA degradation during the CuAAC reaction.

The presence of smears or lower molecular weight bands on a gel after the reaction suggests DNA damage.

G cause1 Cu(I) + O2 -> Cu(II) + ROS problem DNA Degradation (Strand Breaks) cause1->problem cause2 Excess Free Copper cause2->problem solution1 Add Copper-Chelating Ligand (e.g., THPTA, BTTAA) problem->solution1 solution2 Degas Reaction Mixture problem->solution2 solution3 Add Radical Scavenger (e.g., DMSO) problem->solution3 solution4 Optimize Cu/Ligand Ratio (e.g., 1:5) problem->solution4

Caption: Causes and solutions for DNA degradation during CuAAC.

Data Presentation: Optimizing Reaction Conditions

Table 1: Recommended Component Concentrations for CuAAC DNA Labeling
ComponentRecommended Concentration RangeKey Considerations
Alkyne-DNA1 - 50 µMLower concentrations may necessitate longer reaction times or an increased excess of other reagents.[4]
Azide-Label10 µM - 1 mMA 2- to 10-fold molar excess over the alkyne-DNA is a good starting point.[4]
Copper(II) Sulfate (CuSO₄)50 - 250 µMThe source of the catalytic copper.
Copper Ligand (e.g., THPTA)250 µM - 1.25 mMA ligand to copper ratio of at least 5:1 is recommended to protect the Cu(I) state and prevent DNA damage.[4][12]
Sodium Ascorbate2.5 - 5 mMShould be prepared fresh for each experiment as it readily oxidizes.[4]
DMSO (Co-solvent)10% - 50% (v/v)Can help solubilize hydrophobic labels and reduce DNA secondary structure. Also acts as a radical scavenger to minimize DNA damage.[6][13]
Table 2: Comparison of SPAAC Cyclooctynes and Reaction Kinetics
Cyclooctyne DerivativeSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN (Bicyclononyne)~0.004 - 0.01Commonly used, but with relatively slow kinetics.
DBCO/DIBAC (Dibenzocyclooctyne)~0.1 - 0.3Faster kinetics than BCN, widely used for DNA labeling.[14]
BARAC (Biarylazacyclooctynone)~0.96Very fast kinetics, but can be unstable.[15]
COMBO (Carboxymethylmonobenzocyclooctyne)~0.8Fast kinetics and less lipophilic than other fast-reacting cyclooctynes.[15]

Note: Kinetic rates can vary depending on the specific azide, solvent, and temperature.

Table 3: Purification Method Comparison for Labeled DNA Probes
Purification MethodPrinciplePurityYieldBest For
Reverse-Phase HPLC Separation by hydrophobicity~80%[10]50-70%[16]Oligos <50 bases, especially with hydrophobic labels.[17]
PAGE Separation by size and charge>85-95%[11][18]20-50%[16]Oligos >60 bases, when high purity is critical.[11]
Dual HPLC (IE-HPLC + RP-HPLC) Separation by charge then hydrophobicity~90%[10]VariableApplications requiring very high purity, such as qPCR probes.[8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DNA

This protocol provides a general starting point for labeling an alkyne-modified DNA oligonucleotide with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified DNA oligonucleotide

  • Azide-functionalized fluorescent dye

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the DNA Solution: In a microcentrifuge tube, dissolve the alkyne-modified DNA to a final concentration of 20 µM in PBS.

  • Add the Azide-Label: Add the azide-functionalized dye from a stock solution (e.g., 10 mM in DMSO) to achieve a 5-fold molar excess relative to the DNA. Vortex briefly.

  • Add DMSO: Add DMSO to a final concentration of 20% (v/v) to the reaction mixture and vortex.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve final reaction concentrations of 250 µM CuSO₄ and 1.25 mM THPTA (a 1:5 ratio). Let this premix stand for 2-3 minutes.

  • Add the Catalyst: Add the copper/ligand premix to the DNA/azide mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM. Vortex gently.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours. For less efficient reactions, incubation can be extended overnight or the temperature can be increased to 37-45°C.[19]

  • Purification: Purify the labeled DNA probe using an appropriate method such as ethanol (B145695) precipitation followed by HPLC or PAGE.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of DNA

This protocol describes a typical copper-free labeling reaction.

Materials:

  • Azide-modified DNA oligonucleotide

  • DBCO-functionalized fluorescent dye

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the DNA Solution: Dissolve the azide-modified DNA in PBS to a final concentration of 20 µM.

  • Add the DBCO-Label: Add the DBCO-functionalized dye from a stock solution (e.g., 10 mM in DMSO) to achieve a 2- to 5-fold molar excess.

  • Incubate: Vortex the mixture and allow it to react at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations. Monitor the reaction progress if possible.

  • Purification: Purify the labeled DNA probe using a suitable method like HPLC or PAGE to remove the unreacted dye.

G start Start: Modified DNA (Alkyne or Azide) reagents Add Click Reagents (Label, Catalyst, etc.) start->reagents reaction Incubate (Time, Temperature) reagents->reaction purification Purification (HPLC or PAGE) reaction->purification qc Quality Control (Mass Spec, Gel) purification->qc final_product Final Labeled Probe qc->final_product

Caption: General workflow for click labeling and purification of DNA probes.

References

Validation & Comparative

A Head-to-Head Comparison: 5-Ethynyl-dU CEP vs. TIPS-5-Ethynyl-dU-CEP for Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) for introducing alkyne functionalities is critical for the success of subsequent conjugation reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This guide provides an in-depth comparison of two widely used phosphoramidites: 5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (5-Ethynyl-dU CEP) and its triisopropylsilyl-protected counterpart, TIPS-5-Ethynyl-dU-CE Phosphoramidite. This comparison is based on their performance in oligonucleotide synthesis, stability, and efficiency in post-synthetic modifications.

The primary challenge with the unprotected this compound lies in the susceptibility of the terminal alkyne to hydration under the basic conditions of standard oligonucleotide deprotection.[1][2] This hydration results in the formation of a methyl ketone, which is unreactive in click chemistry, thereby reducing the yield of the desired conjugate.[1][2] The introduction of the bulky triisopropylsilyl (TIPS) protecting group in TIPS-5-Ethynyl-dU-CEP effectively shields the alkyne from this unwanted side reaction, offering broader compatibility with various deprotection protocols and ensuring a higher fidelity of the clickable handle.[1][3]

Performance Comparison: this compound vs. TIPS-5-Ethynyl-dU-CEP

The following tables summarize the key performance characteristics of the two phosphoramidites. While direct side-by-side quantitative comparisons in a single study are not extensively published, the data presented is based on typical performance characteristics reported in technical literature and product specifications.

Parameter This compound TIPS-5-Ethynyl-dU-CEP Comments
Purity ≥ 95% (HPLC & ³¹P-NMR)[4]≥ 95% (HPLC & ³¹P-NMR)[3]Both phosphoramidites are available at high purity for oligonucleotide synthesis.
Storage Conditions -20 °C, dry, inert gas[4]-20 °C, dry, inert gas[3]Standard storage conditions for phosphoramidites to prevent degradation.
Molecular Weight 754.81 g/mol [4]911.16 g/mol [3]The difference is due to the presence of the TIPS protecting group.

Table 1: General Properties

Parameter This compound TIPS-5-Ethynyl-dU-CEP Supporting Evidence
Coupling Efficiency Typically >99%Typically >99%Both phosphoramidites exhibit high coupling efficiencies under standard automated synthesis conditions.[5]
Stability during Synthesis Stable during couplingStable during couplingBoth are stable during the standard phosphoramidite cycle.
Deprotection Compatibility Limited; requires mild basic conditions (e.g., ammonium (B1175870) hydroxide (B78521) at room temperature) to minimize hydration.[6] Not compatible with methylamine (B109427) deprotection.[6]Broad; compatible with standard deprotection conditions (e.g., ammonium hydroxide at elevated temperatures).[1]The TIPS group protects the alkyne from base-catalyzed hydration during standard deprotection.[1][2]
Side Reaction Risk High risk of alkyne hydration to a methyl ketone.[1][2]Minimal risk of side reactions due to the TIPS protecting group.[1][3]The primary advantage of the TIPS-protected version is the prevention of this side reaction.[1][3]
Post-Synthesis Modification Yield Potentially lower due to the presence of the unreactive methyl ketone byproduct.High, as the alkyne functionality is preserved.[3]The absence of the hydration byproduct leads to more efficient click reactions.

Table 2: Performance in Oligonucleotide Synthesis and Modification

Experimental Protocols

Detailed methodologies for the key experimental procedures involving these phosphoramidites are provided below.

Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for incorporating either this compound or TIPS-5-Ethynyl-dU-CEP into an oligonucleotide sequence using an automated DNA synthesizer.

  • Step 1: Detritylation: The 5'-O-DMT (4,4'-dimethoxytrityl) protecting group of the support-bound nucleoside is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Step 2: Coupling: The phosphoramidite (either this compound or TIPS-5-Ethynyl-dU-CEP) is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is recommended for TIPS-5-Ethynyl-dU-CEP.[2]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Step 5: Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection
  • For this compound:

    • The solid support is treated with concentrated ammonium hydroxide at room temperature for an extended period (e.g., 12-16 hours).

    • Elevated temperatures should be avoided to minimize hydration of the ethynyl (B1212043) group.[6]

    • The resulting solution containing the deprotected oligonucleotide is collected, and the solvent is removed by evaporation.

  • For TIPS-5-Ethynyl-dU-CEP:

    • The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours (e.g., 8-12 hours) to cleave the oligonucleotide from the support and remove the standard base and phosphate protecting groups.

    • The solution is then evaporated to dryness.

TIPS Group Deprotection

This additional step is required for oligonucleotides synthesized with TIPS-5-Ethynyl-dU-CEP.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the post-synthetic modification of the alkyne-functionalized oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye).

  • Dissolve the alkyne-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Add the azide-containing molecule in a 2- to 10-fold molar excess.

  • In a separate tube, prepare a fresh solution of a copper(I) source. This is typically done by mixing copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate. A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to improve reaction efficiency and protect the oligonucleotide.

  • Add the copper(I) solution to the oligonucleotide/azide mixture to initiate the click reaction.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The resulting clicked oligonucleotide can be purified by ethanol precipitation, desalting, or HPLC.

Visualizing the Chemistry and Workflows

The following diagrams illustrate the key chemical transformation and experimental workflows discussed.

Hydration_of_5_Ethynyl_dU cluster_unprotected This compound cluster_protected TIPS-5-Ethynyl-dU-CEP Unprotected 5-Ethynyl-dU Deprotection Standard Deprotection (e.g., NH4OH, heat) Unprotected->Deprotection Protected TIPS-5-Ethynyl-dU Protected->Deprotection Hydration Hydration Deprotection->Hydration Side Reaction Protected_Oligo TIPS-Protected Oligo Deprotection->Protected_Oligo Stable Ketone Methyl Ketone (Click Inactive) Hydration->Ketone Click_Ready 5-Ethynyl-dU (Click Active) TIPS_Deprotection TBAF Deprotection TIPS_Deprotection->Click_Ready Protected_Oligo->TIPS_Deprotection

Caption: The detrimental hydration of unprotected 5-Ethynyl-dU.

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_unprotected This compound Pathway cluster_protected TIPS-5-Ethynyl-dU-CEP Pathway Start Solid Support Synthesis_Cycle Phosphoramidite Coupling Cycles (this compound or TIPS-5-Ethynyl-dU-CEP) Start->Synthesis_Cycle Protected_Oligo Protected Oligonucleotide on Support Synthesis_Cycle->Protected_Oligo Cleavage_Deprotection Cleavage & Deprotection Protected_Oligo->Cleavage_Deprotection Unprotected_Oligo Crude Oligo with 5-Ethynyl-dU (Potential Hydration) Cleavage_Deprotection->Unprotected_Oligo Mild Conditions TIPS_Oligo Crude Oligo with TIPS-5-Ethynyl-dU Cleavage_Deprotection->TIPS_Oligo Standard Conditions Purification1 Purification (e.g., HPLC) Unprotected_Oligo->Purification1 Final_Product1 Final Click-Ready Oligo Purification1->Final_Product1 Click_Reaction CuAAC (Click Chemistry) with Azide-Molecule Final_Product1->Click_Reaction TIPS_Removal TIPS Deprotection (TBAF) TIPS_Oligo->TIPS_Removal Desalting Desalting TIPS_Removal->Desalting Final_Product2 Final Click-Ready Oligo Desalting->Final_Product2 Final_Product2->Click_Reaction

Caption: Workflow for modified oligonucleotide synthesis and conjugation.

Conclusion

For applications requiring the incorporation of a single or a few alkyne modifications where mild deprotection conditions can be employed, this compound may be a cost-effective option. However, for the synthesis of highly modified oligonucleotides, or when compatibility with standard, more robust deprotection methods is necessary, TIPS-5-Ethynyl-dU-CEP is the superior choice.[7] The use of the TIPS protecting group provides a reliable method to prevent the hydration of the ethynyl group, ensuring a high yield of the desired click-ready oligonucleotide.[1][3] This ultimately leads to more efficient and predictable outcomes in post-synthetic conjugation reactions, which is a critical consideration in the development of diagnostic probes, therapeutic oligonucleotides, and advanced nanomaterials.

References

A Comparative Guide to Alkyne Modifiers for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of alkyne functionalities into oligonucleotides is a cornerstone of modern bioconjugation, enabling the precise attachment of a wide array of molecules such as fluorophores, affinity tags, and therapeutic payloads through "click chemistry." The choice of the alkyne modifier is critical as it influences not only the efficiency of the oligonucleotide synthesis itself but also the kinetics and yield of the subsequent conjugation reaction. This guide provides an objective comparison of common alkyne modifiers used in oligonucleotide synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable modifier for your research needs.

Introduction to Alkyne Modification and Click Chemistry

Alkyne-modified oligonucleotides are key reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and bioorthogonal "click" reactions.[][2]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate a terminal alkyne with an azide (B81097), forming a stable triazole linkage. It is characterized by high efficiency and fast reaction kinetics.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[3] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.[4]

This guide will focus on three commonly used alkyne modifiers:

  • 5'-Hexynyl Phosphoramidite (B1245037): For introducing a terminal alkyne at the 5'-end.

  • C8-Alkyne-dT Phosphoramidite: For incorporating an internal alkyne modification within the oligonucleotide sequence.

  • 5'-DBCO-TEG Phosphoramidite: For introducing a 5'-terminal strained alkyne for copper-free click chemistry.

Performance Comparison of Alkyne Modifiers

The selection of an alkyne modifier is a balance between the requirements of the oligonucleotide synthesis and the intended downstream application. The following tables summarize key performance indicators for the three modifiers.

Modifier Position of Modification Typical Coupling Efficiency Click Reaction Type Relative Reaction Rate Key Advantages Considerations
5'-Hexynyl Phosphoramidite 5'-Terminal>98%CuAACVery FastCost-effective, simple structure.[5]Requires copper catalyst which can be cytotoxic.[6]
C8-Alkyne-dT Phosphoramidite Internal>99%CuAACFastAllows for internal labeling and multiple modifications. Stabilizes DNA duplex.[6]Requires copper catalyst. Introduces a thymidine (B127349) base at the modification site.
5'-DBCO-TEG Phosphoramidite 5'-Terminal>98% (with extended coupling time)SPAAC (Copper-free)Slower than CuAACBiocompatible (no copper catalyst).[3][7] Hydrophobic nature aids in purification.[7]More expensive. The bulky group may cause steric hindrance in some applications.[8]

Reaction Kinetics

The kinetics of the click reaction are a critical factor, especially in applications where reaction time is limited.

Click Reaction Alkyne Modifier Typical Reaction Time Second-Order Rate Constant (k)
CuAAC5'-Hexynyl or C8-Alkyne-dT30 minutes to 4 hours[6]Not consistently reported for oligonucleotides, but generally in the range of 1 to 100 M⁻¹s⁻¹
SPAAC5'-DBCO-TEG4 to 17 hours[7][8]~0.24 to 1.22 M⁻¹s⁻¹ (with benzyl (B1604629) azide and in different buffers)[9][10]

Note: Reaction rates are highly dependent on the specific azide, solvent, temperature, and catalyst (for CuAAC). The provided values are for general comparison. CuAAC is generally considered to be about 100 times faster than SPAAC.

Experimental Protocols

Detailed methodologies for the synthesis of alkyne-modified oligonucleotides and their subsequent conjugation via click chemistry are provided below.

I. Solid-Phase Synthesis of Alkyne-Modified Oligonucleotides

The synthesis of alkyne-modified oligonucleotides is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, T) and the desired alkyne phosphoramidite (5'-Hexynyl, C8-Alkyne-dT, or 5'-DBCO-TEG)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

General Synthesis Cycle:

The synthesis follows a four-step cycle for each nucleotide addition:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

  • Coupling: Addition of the next phosphoramidite monomer, activated by the activator solution, to the free 5'-hydroxyl group.

    • For 5'-Hexynyl and C8-Alkyne-dT: A standard coupling time of ~30 seconds is typically sufficient.

    • For 5'-DBCO-TEG: An extended coupling time of 10 minutes is recommended to achieve high efficiency.[7][11]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

This cycle is repeated until the desired sequence is synthesized.

II. Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

  • For 5'-Hexynyl and C8-Alkyne-dT modified oligonucleotides: These are stable under standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours or AMA (ammonium hydroxide/40% methylamine (B109427) 1:1) at 65°C for 15 minutes.[5]

  • For 5'-DBCO-TEG modified oligonucleotides: These are also stable to deprotection with ammonium hydroxide (overnight at room temperature or 2 hours at 65°C).[7] If using AMA, deprotection should be carried out at room temperature for 2 hours to minimize degradation of the cyclooctyne.[7][11]

III. Post-Synthesis Click Chemistry Conjugation

A. CuAAC Protocol (for 5'-Hexynyl and C8-Alkyne-dT modified oligonucleotides)

This protocol is for the conjugation of an alkyne-modified oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-containing molecule (4-50 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reducing agent, e.g., Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

  • Buffer (e.g., phosphate buffer, pH 7)

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in the buffer.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions (1:2 molar ratio) and let it stand for a few minutes.[12]

  • Add the azide-containing molecule to the oligonucleotide solution.

  • Add the pre-mixed THPTA/CuSO₄ solution to the oligonucleotide/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Incubate the reaction at room temperature for 30-60 minutes.[12]

  • The conjugated oligonucleotide can be purified by ethanol (B145695) precipitation or HPLC.

B. SPAAC Protocol (for 5'-DBCO-TEG modified oligonucleotides)

This protocol describes the copper-free conjugation of a DBCO-modified oligonucleotide with an azide-containing molecule.

Materials:

  • DBCO-modified oligonucleotide

  • Azide-containing molecule (2-4 molar excess)

  • Reaction buffer (e.g., PBS, pH 7.4) or a mixture of water and a water-miscible organic solvent like DMSO.

Procedure:

  • Dissolve the DBCO-modified oligonucleotide in the reaction buffer.

  • Add the azide-containing molecule to the oligonucleotide solution.

  • Incubate the reaction at room temperature. The reaction time can vary from 4 to 17 hours depending on the specific reactants.[7][8] For antibody conjugations, incubation overnight at 4°C is common.[13]

  • The conjugated oligonucleotide can be purified by desalting, ethanol precipitation, or HPLC.

Visualizing the Workflow

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with CPG support deblock 1. Deblocking (DMT removal) start->deblock couple 2. Coupling (Add Alkyne Phosphoramidite) deblock->couple cap 3. Capping (Block failures) couple->cap oxidize 4. Oxidation (Stabilize linkage) cap->oxidize repeat Repeat n times oxidize->repeat repeat->deblock for next base end_synthesis Full-length Oligonucleotide on support repeat->end_synthesis synthesis complete cleave Cleavage & Deprotection end_synthesis->cleave purify Purification (e.g., HPLC) cleave->purify final_product Alkyne-Modified Oligonucleotide purify->final_product

Caption: Automated solid-phase synthesis workflow for alkyne-modified oligonucleotides.

Click_Chemistry_Pathways cluster_reactants Reactants cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway alkyne_oligo Alkyne-Modified Oligonucleotide cuaac_reaction Cu(I) Catalyst (e.g., CuSO4/Ascorbate) alkyne_oligo->cuaac_reaction azide_molecule Azide-Containing Molecule azide_molecule->cuaac_reaction spaac_reaction Strain-Promoted Cycloaddition (Copper-Free) azide_molecule->spaac_reaction cuaac_product Triazole-Linked Conjugate cuaac_reaction->cuaac_product dbco_oligo DBCO-Modified Oligonucleotide dbco_oligo->spaac_reaction spaac_product Triazole-Linked Conjugate spaac_reaction->spaac_product

Caption: Comparison of CuAAC and SPAAC click chemistry pathways for oligonucleotide conjugation.

References

A Comparative Guide to Validating Click Reaction Success: Mass Spectrometry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and pharmaceutical development, the success of a click reaction is paramount. The formation of a stable triazole linkage between an azide (B81097) and an alkyne is a critical step, and its validation requires robust and reliable analytical techniques. This guide provides an objective comparison of mass spectrometry-based methods with other common analytical techniques for the validation of click reaction success, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Click Reaction Validation

Mass spectrometry (MS) stands out as a primary tool for the confirmation and quantification of click chemistry products due to its high sensitivity, specificity, and ability to provide direct molecular weight information. Two common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS).

MALDI-TOF MS offers a rapid and straightforward method for analyzing click reaction products, particularly for larger molecules like polymers and proteins. It provides a mass spectrum that can clearly show the mass shift corresponding to the addition of the clicked moiety, confirming the success of the reaction. The relative intensities of the starting material and product peaks can provide an estimation of the reaction yield.[1]

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for complex reaction mixtures, allowing for the separation of the product from starting materials, reagents, and byproducts before mass analysis. LC-MS is highly effective for quantitative analysis, providing accurate measurements of reaction yield and purity.[2]

Quantitative Data Comparison: Mass Spectrometry vs. Other Techniques

The choice of validation method often depends on the specific requirements of the experiment, including the nature of the reactants, the desired level of quantification, and the available instrumentation. The following table summarizes key quantitative parameters for various validation techniques.

FeatureMass Spectrometry (MALDI-TOF & LC-MS)FTIR SpectroscopyNMR SpectroscopyFluorescence SpectroscopyGel Electrophoresis
Primary Measurement Molecular WeightVibrational BandsNuclear Spin TransitionsLight EmissionMigration Distance
Typical Reaction Yield >90% (CuAAC), >85% (SPAAC)[3]Qualitative to Semi-QuantitativeQuantitative (>95%)[4]Quantitative (turn-on assays)Semi-Quantitative
Detection Limit Picomolar to femtomolar rangeMillimolar rangeMicromolar to millimolar range[5]Picomolar to nanomolar range[6][7]Nanogram to microgram range
Key Advantages High sensitivity and specificity, direct mass confirmation.Real-time monitoring, non-destructive.Detailed structural information, quantitative.High sensitivity, suitable for imaging.Simple, widely available.
Key Limitations Can require sample preparation, matrix effects (MALDI).Lower sensitivity, overlapping peaks can be an issue.Lower sensitivity than MS, requires specific nuclei.Requires a fluorogenic component.Indirect detection, lower resolution.

A Deeper Dive into Click Chemistry Variants: CuAAC vs. SPAAC

The two most prominent types of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Mass spectrometry is an excellent tool to compare the efficiency of these reactions.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very Fast (Second-Order Rate Constant: 10⁴ - 10⁵ M⁻¹s⁻¹)[3]Fast (Second-Order Rate Constant: ~1 M⁻¹s⁻¹)[3]
Biocompatibility Potentially cytotoxic due to copper, limiting in vivo use.Highly biocompatible, ideal for live-cell and in vivo studies.
Typical Yield >90%[3][8]>85%[3]
Side Reactions Copper can catalyze side reactions.Generally fewer side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of click reactions. Below are protocols for key analytical techniques.

Mass Spectrometry Protocols

1. MALDI-TOF MS Analysis of a Click Reaction

  • Sample Preparation:

    • Prepare a stock solution of your click reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in a solvent compatible with your analyte.

    • Mix the analyte solution and the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for your expected product and starting materials.

    • The appearance of a new peak corresponding to the molecular weight of the clicked product confirms the reaction. The relative peak intensities can be used to estimate the reaction conversion.[1]

2. LC-MS Analysis of a Click Reaction

  • Sample Preparation:

    • Quench the click reaction if necessary.

    • Dilute a small aliquot of the reaction mixture in a solvent compatible with your LC method (e.g., mobile phase A).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Separation:

    • Inject the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column).

    • Run a gradient elution method to separate the starting materials, product, and any byproducts.

  • MS Detection:

    • The eluent from the LC is directed into the mass spectrometer (e.g., an electrospray ionization - ESI source).

    • Acquire mass spectra in full scan mode to identify the molecular ions of the components.

    • For quantitative analysis, selected ion monitoring (SRM) or extracted ion chromatograms (EIC) can be used to integrate the peak areas of the starting material and product.[2][9]

Alternative Validation Protocols

3. FTIR Spectroscopy for Real-Time Reaction Monitoring

  • Setup:

    • Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.

    • Immerse the ATR probe directly into the reaction vessel.

  • Data Acquisition:

    • Record a background spectrum of the reaction mixture before initiating the click reaction.

    • Initiate the reaction and continuously record FTIR spectra at regular time intervals.

  • Analysis:

    • Monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and/or the alkyne peak (around 3300 cm⁻¹ for terminal alkynes).

    • The formation of the triazole ring can sometimes be observed, although its signal may be less distinct.

    • Plot the absorbance of the azide or alkyne peak over time to monitor the reaction kinetics.[10]

4. NMR Spectroscopy for Structural Confirmation and Quantification

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Analysis:

    • Look for the appearance of the characteristic triazole proton signal (typically between 7.5 and 8.5 ppm).

    • Monitor the disappearance of the signals corresponding to the starting alkyne and azide-containing molecules.

    • For quantitative analysis, integrate the peaks of the product and a known internal standard or a starting material peak.[4][5]

5. Fluorescence Spectroscopy for "Turn-On" Click Reactions

  • Principle: This method relies on using a "fluorogenic" azide or alkyne that becomes fluorescent only after the click reaction.

  • Procedure:

    • Prepare solutions of your fluorogenic reagent and the other click partner.

    • Mix the reagents to initiate the click reaction.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorometer.

  • Analysis:

    • An increase in fluorescence intensity indicates the progress of the click reaction.

    • A calibration curve can be created using a known concentration of the fluorescent product to quantify the reaction yield.[6][11]

6. Gel Electrophoresis for Bioconjugation Analysis

  • Principle: This method is suitable for analyzing the click ligation of a small molecule to a larger biomolecule, such as a protein or nucleic acid. The change in molecular weight upon conjugation leads to a shift in the migration on the gel.[12]

  • Procedure:

    • Run the click reaction to conjugate a tag (e.g., a fluorescent dye or biotin) to your biomolecule.

    • Prepare samples of the unreacted biomolecule and the click reaction mixture for gel electrophoresis (e.g., SDS-PAGE for proteins, agarose (B213101) or polyacrylamide gel for nucleic acids).

    • Run the gel according to standard protocols.

  • Analysis:

    • Visualize the bands on the gel. The appearance of a new band with a higher molecular weight in the click reaction lane, corresponding to the conjugated biomolecule, confirms the reaction.

    • The intensity of the bands can be quantified using densitometry to estimate the conjugation efficiency.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for validating a click reaction using mass spectrometry and an alternative method.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Click Reaction Mixture dilute Dilute & Filter (for LC-MS) start->dilute mix Mix with Matrix (for MALDI-TOF) start->mix lcms LC-MS Analysis dilute->lcms maldi MALDI-TOF MS Analysis mix->maldi result_lcms Quantitative Data (Yield, Purity) lcms->result_lcms result_maldi Mass Confirmation (Yield Estimation) maldi->result_maldi

Mass Spectrometry Validation Workflow

Alternative_Validation_Workflow cluster_methods Alternative Validation Methods cluster_outputs Outputs start Click Reaction ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr fluorescence Fluorescence Spectroscopy start->fluorescence gel Gel Electrophoresis start->gel kinetics Reaction Kinetics ftir->kinetics structure Structural Confirmation & Quantification nmr->structure quant Quantitative Yield fluorescence->quant conjugation Conjugation Confirmation gel->conjugation

Alternative Validation Methods Workflow

Conclusion

The validation of click reaction success is a critical step in ensuring the desired outcome of a wide range of scientific endeavors. Mass spectrometry, particularly LC-MS, offers the most comprehensive and quantitative approach for this purpose. However, alternative techniques such as FTIR, NMR, fluorescence spectroscopy, and gel electrophoresis provide valuable, often complementary, information and can be more suitable depending on the specific experimental context and available resources. By understanding the strengths and limitations of each method, researchers can select the most appropriate validation strategy to confidently confirm the success of their click reactions.

References

A Comparative Guide to DNA Bioconjugation: CuAAC vs. Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of DNA is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and nanotechnology. The choice of bioconjugation chemistry is critical, dictating the efficiency, stability, and biocompatibility of the resulting DNA conjugate. This guide provides an objective comparison of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction, with other widely used DNA bioconjugation techniques: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Thiol-Maleimide Coupling, and NHS Ester Chemistry. Experimental data is presented to support the comparison, and detailed protocols are provided for each method.

General Workflow of DNA Bioconjugation

The overall process of DNA bioconjugation, regardless of the specific chemistry employed, follows a general workflow. This involves the functionalization of the DNA and the molecule to be conjugated, the conjugation reaction itself, and subsequent purification of the final product.

DNA Bioconjugation Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Functionalized DNA Functionalized DNA Reaction Reaction Functionalized DNA->Reaction Functionalized Molecule Functionalized Molecule Functionalized Molecule->Reaction Purification Purification Reaction->Purification Analysis Analysis Purification->Analysis

A generalized workflow for DNA bioconjugation.

Comparison of DNA Bioconjugation Techniques

The selection of a suitable bioconjugation strategy depends on several factors, including the desired reaction kinetics, yield, stability of the linkage, and the sensitivity of the biomolecules to the reaction conditions. The following sections provide a detailed comparison of CuAAC with SPAAC, thiol-maleimide coupling, and NHS ester chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and versatile click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions.[1]

CuAAC Mechanism DNA_Alkyne DNA-Alkyne Product DNA-Triazole-Molecule DNA_Alkyne->Product Molecule_Azide Molecule-Azide Molecule_Azide->Product Cu_I Cu(I) Catalyst Cu_I->Product Catalyzes

The CuAAC reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide to form a stable triazole linkage. This method is particularly advantageous for in vivo applications due to the absence of a cytotoxic copper catalyst.[2]

SPAAC Mechanism DNA_Azide DNA-Azide Product DNA-Triazole-Molecule DNA_Azide->Product Molecule_Cyclooctyne Molecule-Cyclooctyne (e.g., DBCO) Molecule_Cyclooctyne->Product

The SPAAC reaction mechanism.
Thiol-Maleimide Coupling

This reaction involves the Michael addition of a thiol group to a maleimide (B117702), forming a stable thioether bond. It is a highly selective reaction that proceeds rapidly under mild conditions.[3]

Thiol_Maleimide_Mechanism DNA_Thiol DNA-Thiol Product DNA-Thioether-Molecule DNA_Thiol->Product Molecule_Maleimide Molecule-Maleimide Molecule_Maleimide->Product

The Thiol-Maleimide coupling mechanism.
NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. This is a widely used method for labeling biomolecules, including amine-modified DNA.[4]

NHS_Ester_Mechanism DNA_Amine DNA-Amine Product DNA-Amide-Molecule DNA_Amine->Product Molecule_NHS_Ester Molecule-NHS Ester Molecule_NHS_Ester->Product NHS_leaving_group NHS Product->NHS_leaving_group releases

The NHS Ester reaction mechanism.

Quantitative Comparison of DNA Bioconjugation Techniques

The following tables summarize key quantitative parameters for the discussed bioconjugation methods. It is important to note that reaction conditions can significantly influence these values.

FeatureCuAACSPAACThiol-MaleimideNHS Ester
Reaction Rate Very Fast (minutes to a few hours)[5]Fast to Moderate (can be slower than CuAAC)[5]Very FastFast
Typical Yield High to QuantitativeHighHigh (58-85%)[6]High
Linkage Stability Highly Stable Triazole[7]Highly Stable Triazole[7]Stable Thioether (can undergo retro-Michael)[8]Very Stable Amide[4]
Biocompatibility Copper catalyst can be cytotoxic[5]Excellent (copper-free)[2]GoodGood
Functional Groups Azide, AlkyneAzide, Strained AlkyneThiol, MaleimideAmine, NHS Ester
Orthogonality HighHighHighModerate (amines can be abundant)
TechniqueSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
CuAAC 1 - 100[1]
SPAAC (DBCO) ~0.1 - 1[5]
Thiol-Maleimide ~1000[9]
NHS Ester ~1 - 10[9]

Experimental Protocols

Detailed methodologies for each bioconjugation technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with an azide-containing fluorescent dye.[10][11]

Materials:

Procedure:

  • Prepare a stock solution of the alkyne-modified oligonucleotide in nuclease-free water.

  • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, triethylammonium acetate buffer, and DMSO.

  • Add the azide-functionalized fluorescent dye stock solution (in DMSO) to the mixture.

  • Prepare a fresh solution of sodium ascorbate in nuclease-free water.

  • Prepare the Cu(II)-TBTA catalyst solution by mixing CuSO₄ and TBTA in a 1:5 molar ratio in a DMSO/water mixture.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the Cu(II)-TBTA solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled oligonucleotide using ethanol (B145695) precipitation or a suitable chromatography method (e.g., HPLC).

Protocol 2: SPAAC Labeling of an Azide-Modified Oligonucleotide

This protocol outlines the copper-free labeling of an azide-modified oligonucleotide with a DBCO-functionalized molecule.[12]

Materials:

  • Azide-modified oligonucleotide

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Nuclease-free water

Procedure:

  • Dissolve the azide-modified oligonucleotide in the reaction buffer.

  • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the oligonucleotide solution. A 1.3-fold molar excess of the DBCO-reagent is a good starting point.[12]

  • Incubate the reaction at room temperature overnight.[12]

  • Purify the conjugated oligonucleotide using a size-exclusion spin column or other appropriate chromatography method.

Protocol 3: Thiol-Maleimide Conjugation to a Thiol-Modified Oligonucleotide

This protocol describes the conjugation of a maleimide-activated molecule to a thiol-modified oligonucleotide.[3]

Materials:

  • Thiol-modified oligonucleotide

  • Maleimide-activated molecule

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • DMSO or DMF

Procedure:

  • Dissolve the thiol-modified oligonucleotide in the degassed reaction buffer.

  • If the oligonucleotide may have formed disulfide bonds, add TCEP to a final concentration of 1-10 mM and incubate for 30 minutes at room temperature to reduce them.

  • Dissolve the maleimide-activated molecule in DMSO or DMF.

  • Add the maleimide solution to the oligonucleotide solution (a 10-20 fold molar excess of the maleimide is often used).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate by ethanol precipitation or chromatography.

Protocol 4: NHS Ester Labeling of an Amine-Modified Oligonucleotide

This protocol details the labeling of an amine-modified oligonucleotide with an NHS ester-activated dye.[13][14]

Materials:

  • Amine-modified oligonucleotide

  • NHS ester-activated dye

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Nuclease-free water

Procedure:

  • Dissolve the amine-modified oligonucleotide in the conjugation buffer.

  • Prepare a stock solution of the NHS ester-activated dye in anhydrous DMSO or DMF.

  • Add the NHS ester solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester is typically used.[4]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Purify the labeled oligonucleotide using ethanol precipitation or a desalting column to remove excess dye and NHS.[4]

References

Assessing the Impact of 5-Ethynyl-2'-deoxyuridine (5-EdU) Modification on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified DNA duplexes is critical for applications ranging from therapeutic oligonucleotides to diagnostic probes. This guide provides a comparative analysis of the effect of 5-Ethynyl-2'-deoxyuridine (5-EdU) on DNA duplex stability, benchmarked against other common modifications. The data presented is supported by detailed experimental protocols for robust and reproducible assessment.

Data Presentation: Quantitative Comparison of DNA Modifications

The stability of a DNA duplex is commonly quantified by its melting temperature (T_m), the temperature at which half of the duplex dissociates into single strands. The change in melting temperature (ΔT_m) upon modification provides a direct measure of the modification's impact on duplex stability.

While direct experimental data for the ΔT_m of 5-Ethynyl-dU was not found in the reviewed literature, data for the closely related analogue, 5-propynyl-dU, is available and serves as a strong proxy. The propynyl (B12738560) group is structurally similar to the ethynyl (B1212043) group, differing only by an additional methyl group. Studies have shown that 5-propynyl-dU increases the melting temperature of a DNA duplex. The table below summarizes the impact of 5-propynyl-dU and other common DNA modifications on duplex stability.

ModificationAbbreviationChange in Melting Temperature (ΔT_m) per Modification (°C)Effect on Duplex Stability
5-Propynyl-dU (analogue for 5-Ethynyl-dU) pdU+1.7Stabilizing
5-Methyl-dC5-Me-dC+1.3Stabilizing
2-Amino-dA2-Amino-dA+3.0Stabilizing
Locked Nucleic AcidLNA+2 to +10Highly Stabilizing
2'-O-Methyl RNA2'-OMeVariable, generally stabilizingStabilizing
Phosphorothioate LinkagePSMinor decreaseSlightly Destabilizing

Note: The ΔT_m values can be influenced by the sequence context, the number of modifications, and the ionic strength of the buffer.

Experimental Protocols: Determining DNA Duplex Stability

The following is a detailed methodology for assessing the thermal stability of DNA duplexes using UV-Vis spectrophotometry to determine the melting temperature (T_m).

1. Oligonucleotide Synthesis and Purification:

  • Synthesize the unmodified and modified DNA oligonucleotides using standard phosphoramidite (B1245037) chemistry.

  • Purify the oligonucleotides by high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for accurate thermodynamic analysis.

  • Verify the mass of the purified oligonucleotides using mass spectrometry.

2. Duplex Formation (Annealing):

  • Resuspend the purified single-stranded DNA oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).

  • Determine the concentration of each oligonucleotide using UV absorbance at 260 nm.

  • Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the low micromolar range).

  • Anneal the strands by heating the mixture to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.

3. UV-Vis Thermal Denaturation (Melting Curve Analysis):

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Transfer the annealed duplex solution to a quartz cuvette.

  • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).

4. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve. The curve will have a sigmoidal shape.

  • The melting temperature (T_m) is the temperature at which the absorbance is halfway between the minimum (fully duplex) and maximum (fully single-stranded) values.

  • More accurately, the T_m is determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T).

  • The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the unmodified duplex from the T_m of the modified duplex (ΔT_m = T_m_modified - T_m_unmodified).

  • For a more in-depth thermodynamic analysis, the van't Hoff method can be used to determine the enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of the duplex formation from the melting curves obtained at different oligonucleotide concentrations.

Mandatory Visualization

The following diagram illustrates the experimental workflow for assessing the impact of a DNA modification on duplex stability.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_duplex Duplex Formation cluster_analysis Thermal Analysis synthesis Synthesis purification HPLC Purification synthesis->purification verification Mass Spec Verification purification->verification quantification Quantification (UV @ 260nm) verification->quantification mixing Equimolar Mixing quantification->mixing annealing Annealing (Heat & Cool) mixing->annealing tm_measurement UV-Vis Melting Curve annealing->tm_measurement data_analysis Data Analysis tm_measurement->data_analysis thermo_calc Thermodynamic Parameters data_analysis->thermo_calc comparison Compare Modified vs. Unmodified thermo_calc->comparison ΔTm, ΔG°, ΔH°, ΔS°

Caption: Experimental workflow for assessing DNA duplex stability.

Performance of 5-Ethynyl-2'-deoxyuridine (5-Ethynyl-DU) CEP in Automated DNA Synthesizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic biology and diagnostics, the site-specific modification of oligonucleotides is paramount for a diverse range of applications, from fluorescent labeling to the creation of complex bioconjugates. 5-Ethynyl-2'-deoxyuridine (5-Ethynyl-DU) CEP stands out as a key reagent for introducing an alkyne handle into a growing DNA chain via automated solid-phase synthesis. This guide provides a comprehensive comparison of its performance against other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Overview and Key Alternatives

5-Ethynyl-DU CEP is a phosphoramidite (B1245037) building block that allows for the incorporation of a reactive alkyne group at specific sites within a synthetic oligonucleotide. This alkyne moiety serves as a versatile handle for post-synthetic modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Its seamless integration into standard automated DNA synthesis workflows and high coupling efficiency make it a popular choice.[2]

However, the performance of this compound is not without its considerations, primarily concerning its sensitivity to standard deprotection conditions. This has led to the development of alternatives designed to overcome these limitations. The primary alternatives include:

  • TIPS-5-Ethynyl-dU-CEP: This phosphoramidite features a triisopropylsilyl (TIPS) protecting group on the ethynyl (B1212043) moiety.[3] This protection prevents the alkyne from undergoing hydration to a methyl ketone during the basic conditions of oligonucleotide cleavage and deprotection, a common side reaction with the unprotected 5-Ethynyl-DU.[1][4] This broader compatibility with deprotection reagents and conditions makes it a more robust option for complex syntheses.[3][5]

  • C8-Alkyne-dT and C8-Alkyne-dC Phosphoramidites: These alternatives possess an eight-carbon spacer arm separating the alkyne group from the nucleobase. This longer linker can reduce steric hindrance during the subsequent click chemistry reaction, potentially leading to higher conjugation efficiencies.

Quantitative Data Summary

While many sources claim "high" or "excellent" coupling efficiencies for these phosphoramidites, specific head-to-head quantitative comparisons in peer-reviewed literature are scarce. The efficiency is often synthesizer and sequence-dependent. However, based on product literature and general knowledge, the expected performance is summarized below.

PhosphoramiditeTypical Coupling Efficiency (%)Key AdvantagesKey Disadvantages
This compound >98%Cost-effective, readily available.Requires mild deprotection conditions to avoid alkyne hydration.[1]
TIPS-5-Ethynyl-dU-CEP >98%Compatible with standard and harsh deprotection conditions due to the TIPS protecting group.[3][5]Higher cost, requires an additional deprotection step to remove the TIPS group.[1]
C8-Alkyne-dT/dC CEP >98%The longer spacer arm may improve click reaction efficiency in sterically hindered contexts.May alter the local DNA structure more significantly than a direct C5 modification.

Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis with this compound

This protocol outlines the general steps for incorporating this compound into a DNA oligonucleotide using a standard automated DNA synthesizer.

1. Reagent Preparation:

  • Dissolve this compound in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M), as recommended by the synthesizer manufacturer.
  • Ensure all other standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing solution, and deblocking solution) are fresh and correctly installed on the synthesizer.

2. Synthesis Cycle:

  • Program the desired DNA sequence into the synthesizer, specifying the cycle for the incorporation of this compound.
  • The standard synthesis cycle consists of four steps: a. Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain with an acid solution (e.g., trichloroacetic acid in dichloromethane).[6][7] b. Coupling: Activation of the 5-Ethynyl-DU phosphoramidite with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the oligonucleotide. A standard coupling time of 3 minutes is typically sufficient.[3] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.[7] d. Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.[6]
  • The synthesizer will automatically repeat this cycle for each subsequent base in the sequence.

3. Cleavage and Deprotection (Mild Conditions):

  • Upon completion of the synthesis, the controlled pore glass (CPG) support is treated with a mild basic solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
  • Recommended Mild Deprotection: Use concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 12-16 hours. Avoid heating, as this can cause hydration of the ethynyl group.[1]

4. Purification:

  • The crude oligonucleotide solution is typically purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, modified oligonucleotide.

Protocol 2: Automated Oligonucleotide Synthesis with TIPS-5-Ethynyl-dU-CEP

This protocol is similar to Protocol 1, with key differences in the coupling and deprotection steps.

1. Reagent Preparation:

  • Dissolve TIPS-5-Ethynyl-dU-CEP in anhydrous acetonitrile to the manufacturer's recommended concentration.

2. Synthesis Cycle:

  • Follow the same synthesis cycle as described in Protocol 1. A coupling time of 3 minutes is recommended for TIPS-5-Ethynyl-dU-CEP.[3]

3. Cleavage and Deprotection (Standard Conditions):

  • The use of the TIPS protecting group allows for more flexibility in deprotection conditions. Standard deprotection with concentrated ammonium hydroxide at 55°C for 8-12 hours can be used.

4. TIPS Group Removal:

  • After standard deprotection and purification, the TIPS group must be removed to expose the reactive alkyne.
  • a. Dry the purified oligonucleotide.
  • b. Dissolve the oligonucleotide in anhydrous dimethylformamide (DMF).
  • c. Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1M in THF).
  • d. Incubate at 45°C for 15 minutes.[1]
  • e. Quench the reaction with an appropriate buffer, such as 2 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[1]
  • f. Desalt the oligonucleotide using a gel filtration column or ethanol (B145695) precipitation to remove TBAF and other salts.

Protocol 3: Post-Synthetic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye) to the alkyne-modified oligonucleotide.

1. Reagent Preparation:

  • Dissolve the alkyne-modified oligonucleotide in a suitable buffer (e.g., phosphate-buffered saline, PBS).
  • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO).
  • Prepare fresh stock solutions of:
  • Copper(II) sulfate (B86663) (CuSO₄) in water.
  • A reducing agent, such as sodium ascorbate (B8700270), in water.
  • A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), in DMSO.

2. Click Reaction:

  • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, the azide-modified molecule (typically in a 1.5 to 5-fold molar excess), and the copper-stabilizing ligand.
  • Add the copper(II) sulfate solution.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
  • The final reaction mixture typically contains the oligonucleotide, azide, CuSO₄, sodium ascorbate, and TBTA in a buffered aqueous solution, often with a co-solvent like DMSO to ensure solubility of all components.[8][9]
  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

3. Purification:

  • Purify the resulting oligonucleotide conjugate to remove excess reagents and byproducts. This is commonly achieved by ethanol precipitation, followed by RP-HPLC or PAGE.

Visualizations

Oligonucleotide_Synthesis_and_Modification_Workflow cluster_synthesis Automated DNA Synthesis cluster_synthesis_cycle cluster_modification Post-Synthetic Modification start 1. Solid Support with First Nucleoside deblock 2. Deblocking (DMT Removal) start->deblock couple 3. Coupling (this compound) deblock->couple cap 4. Capping couple->cap oxidize 5. Oxidation cap->oxidize repeat Repeat n-1 times oxidize->repeat cleave 6. Cleavage and Deprotection click 7. Click Chemistry (CuAAC) cleave->click purify 8. Purification click->purify final 9. Labeled Oligonucleotide purify->final azide Azide-labeled Molecule azide->click

Caption: Workflow for automated synthesis and post-synthetic modification of an oligonucleotide using this compound.

Deprotection_Comparison cluster_unprotected This compound cluster_protected TIPS-5-Ethynyl-dU-CEP synthesis_unprotected Automated Synthesis deprotection_unprotected Mild Deprotection (e.g., NH4OH at RT) synthesis_unprotected->deprotection_unprotected harsh_deprotection Harsh Deprotection (e.g., NH4OH at 55°C) synthesis_unprotected->harsh_deprotection product_unprotected Alkyne-Oligonucleotide deprotection_unprotected->product_unprotected side_reaction Side Reaction: Alkyne Hydration harsh_deprotection->side_reaction synthesis_protected Automated Synthesis deprotection_protected Standard/Harsh Deprotection synthesis_protected->deprotection_protected tips_removal TIPS Removal (TBAF) deprotection_protected->tips_removal product_protected Alkyne-Oligonucleotide tips_removal->product_protected

Caption: Logical comparison of deprotection pathways for unprotected vs. TIPS-protected 5-Ethynyl-dU phosphoramidites.

References

5-Ethynyl-2'-deoxyuridine (5-EdU) CEP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is crucial for understanding cell proliferation, genotoxicity, and the efficacy of therapeutic agents. 5-Ethynyl-2'-deoxyuridine (5-EdU), a nucleoside analog of thymidine (B127349), has emerged as a powerful tool for these analyses, offering a modern alternative to the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) method. This guide provides a comprehensive comparison of 5-EdU with its alternatives, supported by experimental data, detailed protocols, and visualizations to aid in experimental design and interpretation.

Principle of 5-EdU Detection: The Click Chemistry Advantage

5-EdU is readily incorporated into newly synthesized DNA by cellular polymerases. Its unique feature is a terminal alkyne group. This alkyne handle allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097) molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry". This detection method is the cornerstone of the advantages offered by 5-EdU over traditional methods.

The primary alternative, BrdU, is also a thymidine analog incorporated into replicating DNA. However, its detection relies on specific antibodies. A significant drawback of the BrdU method is the requirement for harsh DNA denaturation, typically using acid or heat, to expose the incorporated BrdU to the antibody. This denaturation step can compromise cell and tissue morphology, damage epitopes for co-staining, and lead to a more complex and time-consuming protocol.

Performance Comparison: 5-EdU vs. BrdU

The "click chemistry" detection of 5-EdU offers several performance advantages over the antibody-based detection of BrdU, including a higher signal-to-noise ratio and greater sensitivity. The mild reaction conditions of the 5-EdU assay also better preserve cellular and tissue architecture.

Quantitative Data Summary
Parameter5-Ethynyl-2'-deoxyuridine (5-EdU)5-Bromo-2'-deoxyuridine (BrdU)Key Findings & References
Detection Principle Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry")Antibody-based immunodetection5-EdU detection is based on a highly specific and efficient chemical reaction.
DNA Denaturation Not requiredRequired (acid, heat, or DNase treatment)The absence of a denaturation step in the 5-EdU protocol preserves cellular morphology and epitopes for multiplexing.
Protocol Time Shorter (typically under 2 hours for detection)Longer (can be over 6 hours)The streamlined "click chemistry" reaction significantly reduces the overall assay time.[1]
Signal-to-Noise Ratio Generally superiorCan be variable with higher backgroundThe specific covalent labeling in the 5-EdU assay leads to cleaner signals and lower background.[2]
Sensitivity HighHigh, but can be limited by antibody accessThe small size of the azide detection reagent allows for efficient labeling of incorporated 5-EdU.[3]
Cytotoxicity Comparison

Both 5-EdU and BrdU can exhibit cytotoxicity, particularly at high concentrations and with prolonged exposure. However, the cytotoxic effects can be cell-type dependent.

Cell Line5-EdU IC50BrdU IC50Reference
Chinese Hamster Ovary (CHO)~88 nM (in nucleotide-deficient media)~15 µM (in nucleotide-deficient media)[2]
DNA repair-deficient CHO cells-~0.30–0.63 µM[2]

Note: IC50 values can vary significantly based on experimental conditions, such as the presence or absence of nucleotides in the culture medium.

Experimental Protocols

Cell Proliferation Analysis in Tissue Sections using 5-EdU

This protocol outlines the key steps for labeling and detecting proliferating cells in tissue sections.

Materials:

  • 5-Ethynyl-2'-deoxyuridine (5-EdU)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry detection reagents (fluorescent azide, copper sulfate, reducing agent)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • 5-EdU Administration: Administer 5-EdU to the animal model via intraperitoneal (IP) injection or in drinking water. The optimal dose and labeling time will depend on the animal model and the proliferation rate of the tissue of interest.

  • Tissue Harvest and Fixation: Euthanize the animal and harvest the tissue of interest. Fix the tissue in 4% paraformaldehyde.

  • Tissue Processing and Sectioning: Process the fixed tissue for paraffin (B1166041) embedding or cryosectioning. Cut sections at the desired thickness.

  • Deparaffinization and Rehydration (for paraffin sections): Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Permeabilization: Incubate the sections in permeabilization buffer to allow for the entry of detection reagents.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and incubate the sections with the cocktail in a humidified chamber, protected from light.

  • Washing: Wash the sections with PBS to remove excess reagents.

  • Nuclear Counterstaining: Incubate the sections with a nuclear counterstain.

  • Mounting and Imaging: Mount the sections with an antifade mounting medium and image using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry using 5-EdU

This protocol provides a framework for analyzing the cell cycle distribution of a cell population.

Materials:

  • Cells in suspension or adherent cells harvested into a single-cell suspension

  • Cell culture medium

  • 5-Ethynyl-2'-deoxyuridine (5-EdU)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., saponin-based buffer)

  • Click chemistry detection reagents

  • DNA content stain (e.g., DAPI, Propidium Iodide, or 7-AAD)

  • Flow cytometer

Procedure:

  • Cell Labeling: Add 5-EdU to the cell culture medium at the desired concentration and incubate for a specific period to label cells in S-phase.

  • Cell Harvest and Fixation: Harvest the cells and fix them with a suitable fixative.

  • Permeabilization: Permeabilize the cells to allow the entry of the click chemistry reagents and the DNA content stain.

  • Click Reaction: Resuspend the cells in the click reaction cocktail and incubate.

  • DNA Staining: Wash the cells and then resuspend them in a buffer containing a DNA content stain.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The 5-EdU signal will identify cells that were in S-phase during the labeling period, and the DNA content stain will resolve the G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: 5-EdU vs. BrdU

G Figure 1: Comparison of 5-EdU and BrdU Experimental Workflows cluster_0 5-EdU Protocol cluster_1 BrdU Protocol edu_label 1. 5-EdU Labeling edu_fix 2. Fixation edu_label->edu_fix edu_perm 3. Permeabilization edu_fix->edu_perm edu_click 4. Click Reaction edu_perm->edu_click edu_wash 5. Washing edu_click->edu_wash edu_image 6. Imaging/Analysis edu_wash->edu_image brdu_label 1. BrdU Labeling brdu_fix 2. Fixation brdu_label->brdu_fix brdu_denature 3. DNA Denaturation (Harsh) brdu_fix->brdu_denature brdu_ab 4. Primary Antibody Incubation brdu_denature->brdu_ab brdu_ab2 5. Secondary Antibody Incubation brdu_ab->brdu_ab2 brdu_wash 6. Washing brdu_ab2->brdu_wash brdu_image 7. Imaging/Analysis brdu_wash->brdu_image

Caption: A simplified comparison of the experimental workflows for 5-EdU and BrdU detection.

Signaling Pathway: 5-EdU and the DNA Damage Response

Incorporation of 5-EdU into DNA can, in some contexts, trigger a DNA damage response (DDR), activating kinases such as ATM and ATR. This can be a valuable tool for studying DNA repair pathways.

G Figure 2: 5-EdU Incorporation and Potential Activation of the ATR/ATM Signaling Pathway cluster_0 DNA Replication & Damage cluster_1 DDR Kinase Activation cluster_2 Cellular Response edu 5-EdU dna_synthesis DNA Synthesis (S-phase) edu->dna_synthesis edu_dna 5-EdU Incorporated into DNA dna_synthesis->edu_dna dna_damage Replication Stress / DNA Damage edu_dna->dna_damage atr ATR dna_damage->atr atm ATM dna_damage->atm chk1 Chk1 atr->chk1 chk2 Chk2 atm->chk2 cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair chk2->cell_cycle_arrest chk2->dna_repair apoptosis Apoptosis chk2->apoptosis

Caption: A diagram illustrating how 5-EdU incorporation can lead to the activation of the ATR/ATM DNA damage response pathway.

Advanced Application: 5-Ethynyl-dU CEP in Oligonucleotide Synthesis

For researchers in nucleic acid chemistry, 5-Ethynyl-dU is also available as a phosphoramidite (B1245037) (CEP) for incorporation into synthetic oligonucleotides. This allows for the site-specific labeling of DNA probes and other constructs with a "clickable" handle for downstream applications.

An important consideration in this context is the use of a TIPS (triisopropylsilyl) protecting group on the ethynyl (B1212043) moiety (TIPS-5-Ethynyl-dU-CEP). This protection prevents unwanted side reactions, such as hydration of the alkyne, during the oligonucleotide synthesis and deprotection steps. The use of TIPS-protected 5-EdU CEP is particularly crucial when synthesizing highly modified oligonucleotides, ensuring a higher yield of the desired full-length product.

Conclusion

5-Ethynyl-2'-deoxyuridine, in conjunction with "click chemistry," offers a robust, sensitive, and efficient method for the analysis of DNA synthesis. Its advantages over the traditional BrdU method, including a simpler and faster protocol and the preservation of cellular morphology, make it an invaluable tool for a wide range of applications in cell biology, neuroscience, and drug discovery. The availability of this compound and its protected forms further extends its utility into the realm of nucleic acid chemistry, enabling the creation of custom-designed, "clickable" DNA molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of 5-EdU to advance their scientific investigations.

References

comparative analysis of different click chemistry catalysts for DNA labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the way researchers approach the labeling and modification of DNA. This powerful and versatile set of bioorthogonal reactions enables the efficient and specific attachment of reporter molecules, such as fluorophores and affinity tags, to DNA strands. This guide provides a comparative analysis of different catalysts used in the two most prominent click chemistry reactions for DNA labeling: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal catalyst for your specific research needs.

Overview of Click Chemistry for DNA Labeling

Click chemistry reactions are characterized by their high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making them ideal for working with sensitive biomolecules like DNA.[1][2] The two primary methods employed for DNA labeling are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions, to form a stable triazole linkage.[3][4] It is known for its fast reaction kinetics and the commercial availability of a wide array of azide and alkyne-modified reagents.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[7][8] The elimination of the cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells.[7][9]

Comparative Analysis of Click Chemistry Catalysts

The choice of catalyst is critical and depends on the specific application, such as whether the labeling is performed in vitro or in a cellular environment. The following tables summarize the performance of various catalysts for both CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalysts

The primary challenge in CuAAC for DNA labeling is the potential for copper-induced DNA damage.[1] The development of copper(I)-stabilizing ligands has been instrumental in overcoming this limitation by protecting the DNA from degradation while enhancing reaction efficiency.[1][4]

Catalyst/LigandKey Features & PerformanceTypical Reaction ConditionsAdvantagesDisadvantages
CuSO₄ with Ascorbate (B8700270) The simplest form of CuAAC catalyst. Ascorbate reduces Cu(II) to the active Cu(I) species.[10]100 µM CuSO₄, 1 mM Sodium Ascorbate[11]Inexpensive and readily available.Can lead to DNA degradation due to reactive oxygen species (ROS) production.[5][10]
TBTA (Tris(benzyltriazolylmethyl)amine) A highly effective ligand that stabilizes Cu(I) and accelerates the reaction.[1][12]100 µM CuSO₄, 500 µM TBTA, 1 mM Sodium AscorbateSignificantly reduces DNA damage and enhances reaction rates.[1]Poor water solubility can be a limitation.[3]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) A water-soluble analog of TBTA, making it more suitable for biological applications.[12][13]100 µM CuSO₄, 500 µM THPTA, 1 mM Sodium Ascorbate[11]Excellent water solubility, biocompatible, and maintains high catalytic activity.[4][13]May still require careful optimization to minimize cytotoxicity in live cells.
BTTES (Bis(tert-butyltriazolyl) ligand) A ligand designed for improved reactivity and solubility, showing faster reaction rates than some other TBTA analogs.[14]50 µM CuSO₄, 250 µM BTTES, 2.5 mM Sodium AscorbateHigh reactivity and good balance of solubility.Less commonly cited than TBTA and THPTA.
DNA-enhanced Ligands (e.g., BTT-DNA) Novel ligands where the copper-chelating moiety is conjugated to a DNA oligomer.[5][15] This localizes the catalyst, increasing the effective copper concentration at the reaction site.[5][6]Low micromolar concentrations of the BTT-DNA ligand, often without the need for exogenous copper salts.[6][15]Enables efficient labeling at very low, non-toxic copper concentrations, suitable for live-cell imaging.[5][15]Requires synthesis of the specialized DNA-ligand conjugate.
CLICK-17 DNAzyme A catalytic DNA sequence that harnesses low concentrations of Cu(I) or even Cu(II) to catalyze the CuAAC reaction.[16]As little as 50–200 nM Cu⁺ or 10-20 µM Cu²⁺.[16]Extremely efficient at very low copper concentrations, reducing toxicity. Can function with the less toxic Cu(II).[16]Requires the specific DNAzyme sequence.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents

SPAAC relies on the inherent reactivity of strained alkynes, eliminating the need for a metal catalyst. The choice of cyclooctyne is the primary determinant of reaction kinetics and stability.

Cyclooctyne ReagentKey Features & PerformanceTypical Reaction ConditionsAdvantagesDisadvantages
DBCO (Dibenzocyclooctyne) Exhibits very fast reaction kinetics due to its high ring strain.[17][18] It is one of the most reactive cyclooctynes for SPAAC.[18]Reaction proceeds upon mixing of DBCO-modified DNA and an azide-containing molecule under physiological conditions.Extremely fast reaction rates, ideal for rapid labeling and applications with low reactant concentrations.[17][19]Can be less stable in the presence of thiols. More hydrophobic than BCN.[9][17]
BCN (Bicyclo[6.1.0]nonyne) A smaller and more hydrophilic cyclooctyne compared to DBCO.[9][18]Similar to DBCO, the reaction is spontaneous under physiological conditions.Enhanced stability, particularly in the presence of reducing agents.[17] Its smaller size and increased hydrophilicity can be advantageous.[9]Generally exhibits slower reaction kinetics compared to DBCO.[17]
DIFO (Difluorinated Cyclooctyne) Fluorination increases the reactivity of the cyclooctyne through electronic effects.[7]Spontaneous reaction with azides under physiological conditions.Fast kinetics, comparable to CuAAC.[7]Synthesis can be more complex.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are general protocols for DNA labeling using CuAAC and SPAAC.

Protocol 1: DNA Labeling using CuAAC with a THPTA Ligand

This protocol is adapted for labeling alkyne-modified DNA with an azide-containing molecule.

Materials:

  • Alkyne-modified DNA

  • Azide-containing reporter molecule (e.g., fluorescent dye)

  • 100 mM CuSO₄ in water[13]

  • 200 mM THPTA in water[13]

  • 100 mM Sodium Ascorbate in water (prepare fresh)[13]

  • DMSO

  • 2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0[20]

  • Nuclease-free water

Procedure:

  • Preparation of Reagents:

    • A few minutes before the reaction, prepare the Cu(I)-THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[13]

  • Reaction Setup:

    • Dissolve the alkyne-modified DNA in nuclease-free water.[20]

    • Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[20]

    • Add DMSO to 50% of the final volume and vortex.[20]

    • Add the azide stock solution (typically 10 mM in DMSO) to a final concentration of 1.5 times the DNA concentration.[20] Vortex to mix.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.[20] Vortex briefly.

    • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[20]

    • Initiate the reaction by adding the pre-mixed Cu(I)-THPTA complex to a final copper concentration of 0.5 mM.[20]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes.[13] For some protocols, overnight incubation may be recommended.[20]

  • Purification:

    • Precipitate the labeled DNA using ethanol (B145695). Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.[20]

    • Incubate at -20°C for at least 20 minutes.[20]

    • Centrifuge to pellet the DNA.

    • Wash the pellet with cold ethanol or acetone.[20]

    • Air-dry the pellet and resuspend in a suitable buffer.

    • The labeled DNA can be further purified by HPLC or PAGE.[21]

Protocol 2: DNA Labeling using SPAAC with a DBCO Reagent

This protocol describes the labeling of an azide-modified DNA with a DBCO-containing reporter molecule.

Materials:

  • Azide-modified DNA

  • DBCO-containing reporter molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified DNA in PBS (pH 7.4) or another suitable aqueous buffer.

    • Dissolve the DBCO-containing reporter molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

    • Add the DBCO-reagent stock solution to the DNA solution. The molar excess of the DBCO reagent will depend on the specific application and may require optimization.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to a few hours, depending on the reactant concentrations and the specific DBCO derivative.[19]

  • Purification:

    • The purification method will depend on the properties of the DNA and the reporter molecule. Common methods include ethanol precipitation (as described in Protocol 1), size-exclusion chromatography, or HPLC.

Visualizing Click Chemistry Workflows and Mechanisms

Diagrams can provide a clear visual representation of complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and mechanisms in click chemistry for DNA labeling.

G General Workflow for DNA Labeling via Click Chemistry cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification DNA DNA with Alkyne or Azide Mix Mix DNA and Label DNA->Mix Label Label with complementary group (Azide or Alkyne) Label->Mix Add_Catalyst Add Catalyst (for CuAAC) Mix->Add_Catalyst If CuAAC Incubate Incubate Mix->Incubate If SPAAC Add_Catalyst->Incubate Purify Purify Labeled DNA Incubate->Purify Analyze Analyze Product Purify->Analyze

Caption: General workflow for DNA labeling via click chemistry.

G Catalytic Cycle of CuAAC for DNA Labeling CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Ascorbate Ascorbate->CuII Intermediate1 Cu-Acetylide Intermediate CuI->Intermediate1 AlkyneDNA Alkyne-DNA AlkyneDNA->Intermediate1 AzideLabel Azide-Label Intermediate2 Cu-Triazolide Intermediate AzideLabel->Intermediate2 TriazoleDNA Labeled DNA (Triazole) Intermediate1->Intermediate2 Intermediate2->CuI Catalyst Regeneration Intermediate2->TriazoleDNA

Caption: Catalytic cycle of CuAAC for DNA labeling.

G Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactants Azide-DNA + Strained Alkyne (e.g., DBCO)-Label TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Spontaneous reaction (no catalyst) Product Labeled DNA (Triazole Product) TransitionState->Product

Caption: Mechanism of SPAAC for DNA labeling.

Conclusion

The choice between CuAAC and SPAAC, and the specific catalyst or reagent within each category, is highly dependent on the experimental context. For in vitro applications where high reaction speed is paramount and potential DNA damage can be mitigated, CuAAC with ligands like THPTA offers an excellent solution. For live-cell imaging and other applications where cytotoxicity is a major concern, the copper-free SPAAC reaction, particularly with highly reactive cyclooctynes like DBCO, is the preferred method.[5][17] The emergence of novel catalysts such as DNA-enhanced ligands and DNAzymes is further pushing the boundaries of what is possible, enabling highly efficient and biocompatible DNA labeling at previously unattainable low catalyst concentrations.[5][16] By carefully considering the data and protocols presented in this guide, researchers can select the optimal click chemistry strategy to advance their work in molecular biology, diagnostics, and drug development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Ethynyl-DU CEP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Ethynyl-DU CEP (5'-O-DMT-2'-deoxy-5-ethynyluridine-3'-CE phosphoramidite) is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory compliance.

Immediate Safety and Handling Precautions

Disposal Plan: A Step-by-Step Approach

The recommended disposal method for this compound involves chemical inactivation to hydrolyze the reactive phosphoramidite (B1245037) moiety, followed by disposal as hazardous waste in accordance with all federal, state, and local regulations.

Experimental Protocol for Inactivation of this compound Waste

This protocol is designed for the inactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[1] The weak basic condition helps to neutralize any acidic byproducts that may form during hydrolysis.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Disposal of Contaminated Materials:

  • Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container and disposed of as hazardous waste.

  • Labware: Glassware and other labware contaminated with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetonitrile) with the rinsate collected and treated as hazardous waste. After decontamination, the labware can be washed according to standard laboratory procedures.

  • PPE: Contaminated gloves, lab coats, and other PPE should be disposed of as hazardous waste in accordance with institutional guidelines.

Quantitative Data Summary

ParameterGuidelineSource
Inactivation Reagent5% w/v aqueous sodium bicarbonate[1]
Reaction Time for InactivationMinimum 24 hours[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Waste Collection & Disposal start Start: this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood dissolve Dissolve in Anhydrous Acetonitrile fume_hood->dissolve hydrolyze Slowly add to 5% NaHCO3 (aq) dissolve->hydrolyze react Stir for 24 hours hydrolyze->react collect Collect in Labeled Hazardous Waste Container react->collect contact_ehs Contact EHS for Pickup collect->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

Disclaimer: This guide provides general recommendations based on available chemical safety information. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Essential Safety and Operational Guide for 5-Ethynyl-2'-deoxyuridine CEP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for handling 5-Ethynyl-2'-deoxyuridine CEP (5-EdU CEP). This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. 5-Ethynyl-2'-deoxyuridine (EdU), the core component, is classified as a mutagen and a suspected reproductive toxin, necessitating stringent safety protocols.[1][2][3][4] Phosphoramidites, as a chemical class, are sensitive to moisture and air, requiring specific handling conditions to maintain their integrity.[5]

Hazard Identification and Classification

5-Ethynyl-2'-deoxyuridine is classified with the following hazards:

  • Germ Cell Mutagenicity: Category 1B, may cause genetic defects.[1][2][3][4]

  • Reproductive Toxicity: Category 2, suspected of damaging fertility or the unborn child.[1][2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 5-Ethynyl-DU CEP to minimize exposure risk.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
Face ShieldRecommended when there is a splash hazard.[6]
Skin Protection Chemical-Impermeable GlovesNitrile gloves are a suitable option. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[5][6]
Laboratory CoatA flame-retardant lab coat must be worn and fully buttoned.[6][7]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. A particulate filter respirator (e.g., N95) is recommended.[1][6]
Safe Handling and Storage

Adherence to the following handling and storage protocols is crucial for both personal safety and product integrity.

AspectProcedure
Handling All manipulations of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[5]
Storage Keep the container tightly sealed to protect from moisture and air.[5][6] Store in a dry, well-ventilated area.[5][6] The recommended storage temperature is -20°C.[5]

Experimental Protocols

Protocol for Reconstitution of this compound

This protocol outlines the steps for safely preparing a solution of this compound for use in oligonucleotide synthesis.

Materials:

  • This compound vial

  • Anhydrous acetonitrile (B52724)

  • Argon or nitrogen gas source

  • Syringes and needles

  • Appropriate PPE (see table above)

Procedure:

  • Equilibrate the sealed vial of this compound to room temperature before opening to prevent moisture condensation.

  • Perform all subsequent steps in a certified chemical fume hood.

  • Carefully open the vial.

  • Using a syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration.

  • Gently swirl the vial to ensure the phosphoramidite (B1245037) is fully dissolved.

  • Blanket the vial with argon or nitrogen gas before sealing to create an inert atmosphere.

  • Store the reconstituted phosphoramidite solution at -20°C when not in use.

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and any other liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not empty into drains.[1]
Decontamination All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable cleaning agent.

Dispose of all hazardous waste in accordance with local, regional, and national environmental regulations.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_equilibrate Equilibrate Reagent prep_setup->prep_equilibrate handle_reconstitute Reconstitute in Anhydrous Solvent prep_equilibrate->handle_reconstitute handle_use Use in Synthesis handle_reconstitute->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_remove_ppe Doff PPE cleanup_solid->cleanup_remove_ppe cleanup_liquid->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.